Product packaging for 1-Boc-4-allyl-4-piperidinecarboxylic Acid(Cat. No.:CAS No. 426842-70-8)

1-Boc-4-allyl-4-piperidinecarboxylic Acid

Cat. No.: B112619
CAS No.: 426842-70-8
M. Wt: 269.34 g/mol
InChI Key: UGTKWOXHHSBNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Boc-4-allyl-4-piperidinecarboxylic Acid is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23NO4 B112619 1-Boc-4-allyl-4-piperidinecarboxylic Acid CAS No. 426842-70-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-6-14(11(16)17)7-9-15(10-8-14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTKWOXHHSBNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625862
Record name 1-(tert-Butoxycarbonyl)-4-(prop-2-en-1-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426842-70-8
Record name 1-(tert-Butoxycarbonyl)-4-(prop-2-en-1-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-(prop-2-en-1-yl)piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-4-allyl-4-piperidinecarboxylic acid (CAS 426842-70-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-4-allyl-4-piperidinecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, a likely synthetic route with a detailed experimental protocol, expected spectroscopic data, and its potential applications in the development of novel therapeutics.

Core Compound Data

This compound is a derivative of piperidine, a common scaffold in many pharmaceuticals. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled synthetic manipulations, while the allyl and carboxylic acid functionalities at the 4-position offer versatile handles for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 426842-70-8[1]
Molecular Formula C14H23NO4[1][2]
Molecular Weight 269.34 g/mol [1][2]
Melting Point 129-133 °C[1]
Appearance Solid[1]
Purity Typically ≥95%[2]

Synthetic Methodology

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous alkylation reactions of N-Boc-piperidine esters.

Step 1: Esterification of 1-Boc-4-piperidinecarboxylic acid

  • To a solution of 1-Boc-4-piperidinecarboxylic acid (1 equivalent) in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester.

Step 2: α-Allylation of the Ester

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the methyl 1-Boc-4-piperidinecarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) (1.05 equivalents), to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 1-Boc-4-allyl-4-piperidinecarboxylate.

Step 3: Hydrolysis of the Ester

  • Dissolve the purified methyl 1-Boc-4-allyl-4-piperidinecarboxylate (1 equivalent) in a mixture of THF and water.

  • Add an excess of lithium hydroxide (e.g., 3 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.

G cluster_0 Synthesis of this compound Start 1-Boc-4-piperidine- carboxylic acid Esterification Esterification (MeOH, H+) Start->Esterification Intermediate1 Methyl 1-Boc-4- piperidinecarboxylate Esterification->Intermediate1 Allylation α-Allylation (LDA, Allyl Bromide) Intermediate1->Allylation Intermediate2 Methyl 1-Boc-4-allyl-4- piperidinecarboxylate Allylation->Intermediate2 Hydrolysis Hydrolysis (LiOH, H2O/THF) Intermediate2->Hydrolysis Product 1-Boc-4-allyl-4- piperidinecarboxylic acid Hydrolysis->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Predicted)

No specific spectroscopic data for this compound has been identified in the public domain. However, based on the analysis of its structural fragments and data from similar compounds, the following spectral characteristics are expected.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - A singlet around 1.4 ppm corresponding to the 9 protons of the Boc group. - Signals for the piperidine ring protons, likely in the range of 1.5-3.5 ppm. - A multiplet for the allyl group's CH2 protons attached to the piperidine ring. - A multiplet for the vinyl protons of the allyl group between 5.0 and 6.0 ppm. - A broad singlet for the carboxylic acid proton, typically downfield.
¹³C NMR - A signal around 28 ppm for the methyl carbons of the Boc group. - A signal around 80 ppm for the quaternary carbon of the Boc group. - Signals for the piperidine ring carbons. - Signals for the allyl group carbons, including a terminal alkene carbon around 115 ppm and an internal alkene carbon around 135 ppm. - A signal for the carboxylic acid carbonyl carbon above 175 ppm.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. - A C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. - A C=O stretch from the Boc group carbamate around 1680-1700 cm⁻¹. - C-H stretching and bending vibrations. - A C=C stretch from the allyl group around 1640 cm⁻¹.
Mass Spectrometry - The molecular ion peak [M]+ at m/z = 269.16. - Common fragmentation patterns would include the loss of the Boc group (100 amu) or isobutylene (56 amu) from the Boc group.

Applications in Drug Discovery

Substituted piperidines are a cornerstone of modern medicinal chemistry, with the piperidine scaffold being a prevalent feature in a vast number of approved drugs.[3] The unique structural and physicochemical properties of the piperidine ring allow it to serve as a versatile scaffold for interacting with biological targets.

This compound is a valuable building block for several reasons:

  • Scaffold for Further Elaboration: The carboxylic acid and allyl groups provide orthogonal handles for further chemical modifications, allowing for the creation of diverse libraries of compounds for screening.

  • Introduction of 3D Complexity: The 4,4-disubstituted piperidine core introduces a three-dimensional element into molecules, which can be crucial for achieving high-affinity and selective binding to protein targets.

  • GPCR Ligand Development: Piperidine-containing molecules are frequently employed as ligands for G-protein coupled receptors (GPCRs), a major class of drug targets. The ability to functionalize the 4-position of the piperidine ring is critical for modulating the potency and selectivity of these ligands.

Role in GPCR Ligand Design and Signaling

GPCRs are integral membrane proteins that play a crucial role in signal transduction. They are involved in a wide array of physiological processes, making them attractive targets for therapeutic intervention. The development of ligands that can selectively modulate GPCR activity is a major focus of drug discovery.

This compound can be used as a starting material to synthesize novel GPCR ligands. The carboxylic acid can be converted to an amide or other functional groups to interact with specific residues in the GPCR binding pocket. The allyl group can be further functionalized or used to introduce conformational constraints.

G cluster_0 GPCR Signaling Pathway Ligand Ligand (derived from This compound) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Role of a ligand in a generic GPCR signaling cascade.

This diagram illustrates a simplified GPCR signaling pathway. A ligand, potentially synthesized from this compound, binds to a GPCR. This binding event triggers a conformational change in the receptor, leading to the activation of an intracellular G-protein. The activated G-protein then modulates the activity of an effector enzyme, which in turn leads to the production of a second messenger. This second messenger then initiates a downstream cascade of events, ultimately resulting in a specific cellular response. The chemical diversity that can be generated from this building block allows for the fine-tuning of ligand-receptor interactions to achieve desired pharmacological outcomes, such as agonism, antagonism, or biased signaling.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Boc-4-allyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Boc-4-allyl-4-piperidinecarboxylic acid, a key building block in synthetic organic chemistry. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work.

Core Physicochemical Data

This compound is a white to off-white solid compound.[1] The core physicochemical properties are summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are predicted from computational models.

PropertyValueData Type
Molecular Formula C₁₄H₂₃NO₄Experimental
Molecular Weight 269.34 g/mol [1]Calculated
CAS Number 426842-70-8[1][2]Assigned
Appearance Off-white to white solid[1]Experimental
Melting Point 129 to 133 °C[1]Experimental
Boiling Point 380.3 ± 35.0 °C at 760 TorrPredicted
Density 1.101 ± 0.06 g/cm³ at 20°CPredicted
Solubility Not explicitly available (N/A)[1]-

Experimental Protocols

General Synthesis of N-Boc-piperidine-4-carboxylic acid:

This procedure involves the protection of the nitrogen atom of 4-piperidinecarboxylic acid with a di-tert-butyl dicarbonate (Boc anhydride).

  • Reaction Setup: 4-piperidinecarboxylic acid is dissolved in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath in a three-necked flask equipped with a stirrer.[3]

  • Addition of Protecting Group: Di-tert-butyl dicarbonate is added dropwise to the solution. The reaction mixture is then stirred at 30°C for 22 hours.[3]

  • Workup: The reaction mixture is extracted with ethyl ether to remove any unreacted di-tert-butyl dicarbonate. The pH of the aqueous phase is then adjusted to 2-3 with a 3 mol/L hydrochloric acid solution.[3]

  • Extraction and Isolation: The product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed using a rotary evaporator to yield N-Boc-piperidine-4-carboxylic acid.[3]

cluster_synthesis Synthesis Workflow start Start: 4-piperidinecarboxylic acid + Na2CO3/NaHCO3 buffer add_boc Add Di-tert-butyl dicarbonate start->add_boc react Stir at 30°C for 22 hours add_boc->react extract_ether Extract with ethyl ether react->extract_ether adjust_ph Adjust pH to 2-3 with HCl extract_ether->adjust_ph extract_etac Extract with ethyl acetate adjust_ph->extract_etac dry_isolate Dry over Na2SO4 and concentrate extract_etac->dry_isolate end End: N-Boc-piperidine-4-carboxylic acid dry_isolate->end

Caption: General synthesis workflow for N-Boc-piperidine-4-carboxylic acid.

Logical Workflow for Physicochemical Characterization

For a novel compound like this compound, a systematic approach is essential for its full physicochemical characterization. The following diagram illustrates a logical workflow for this process.

cluster_characterization Physicochemical Characterization Workflow compound Compound: this compound structure Structural Elucidation (NMR, MS) compound->structure purity Purity Assessment (HPLC, LC-MS) structure->purity physical_props Determination of Physical Properties (Melting Point, Boiling Point, Density) purity->physical_props solubility Solubility Profiling (Aqueous & Organic Solvents) physical_props->solubility stability Chemical Stability (pH, Temperature, Light) solubility->stability ionization Ionization Constant (pKa) stability->ionization lipophilicity Lipophilicity (LogP/LogD) ionization->lipophilicity report Comprehensive Data Report lipophilicity->report

Caption: Logical workflow for physicochemical characterization of a new chemical entity.

Safety and Handling

While specific hazard information for this compound is not detailed, related compounds such as 1-Boc-piperidine-4-carboxylic acid are known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended when handling this compound. Store in a refrigerator under an inert atmosphere and away from light.[1]

References

In-Depth Technical Guide: 1-Boc-4-allyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-allyl-4-piperidinecarboxylic acid is a substituted piperidine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The strategic incorporation of an allyl group at the 4-position and a Boc-protecting group on the nitrogen atom provides a unique combination of functionalities for further chemical modifications. This guide provides a comprehensive overview of its molecular structure, plausible synthetic routes, predicted spectroscopic data, and potential applications in the development of novel therapeutics.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its handling, reaction setup, and analytical characterization.

PropertyValue
Chemical Formula C₁₄H₂₃NO₄
Molecular Weight 269.34 g/mol
CAS Number 426842-70-8
Appearance Predicted to be a white to off-white solid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane

Synthesis

Proposed Synthetic Pathway

A logical synthetic approach would involve the deprotonation of the α-carbon to the carboxylic acid in 1-Boc-piperidine-4-carboxylic acid, followed by alkylation with an allyl halide.

Synthetic Pathway 1-Boc-piperidine-4-carboxylic acid 1-Boc-piperidine-4-carboxylic acid Lithium diisopropylamide (LDA) Lithium diisopropylamide (LDA) 1-Boc-piperidine-4-carboxylic acid->Lithium diisopropylamide (LDA) 1. Deprotonation Intermediate Enolate Intermediate Enolate Lithium diisopropylamide (LDA)->Intermediate Enolate Allyl bromide Allyl bromide Intermediate Enolate->Allyl bromide 2. Allylation This compound This compound Allyl bromide->this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 1-Boc-piperidine-4-carboxylic acid

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Allyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1-Boc-piperidine-4-carboxylic acid (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: To the cooled solution, a solution of LDA (2.2 equivalents) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.

  • Allylation: Allyl bromide (1.5 equivalents) is then added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 3 hours and then allowed to warm to room temperature overnight.

  • Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is acidic. The aqueous layer is extracted three times with ethyl acetate.

  • Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Data (Predicted)

As experimental spectra for this compound are not available, the following data are predicted based on the analysis of its structural features and comparison with closely related compounds.

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0br s1HCOOH
~5.8m1H-CH=CH₂
~5.1m2H-CH=CH₂
~3.8m2HPiperidine H₂ (axial)
~3.0m2HPiperidine H₂ (equatorial)
~2.5t2H-CH₂-CH=CH₂
~1.9m2HPiperidine H₃ (axial)
~1.6m2HPiperidine H₃ (equatorial)
1.45s9H-C(CH₃)₃
¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
~178COOH
~155N-COO-
~133-CH=CH₂
~119-CH=CH₂
~80-C(CH₃)₃
~45Piperidine C₄
~42Piperidine C₂, C₆
~40-CH₂-CH=CH₂
~33Piperidine C₃, C₅
28.4-C(CH₃)₃
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak ([M+H]⁺) at m/z 270.17. Common fragmentation patterns for N-Boc protected piperidines include the loss of the Boc group or isobutylene.

m/zPossible Fragment
270.17[M+H]⁺
214.15[M - C₄H₈ + H]⁺
170.13[M - Boc + H]⁺
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3300-2500O-H stretch (carboxylic acid, broad)
~2975, 2870C-H stretch (alkane)
~1740C=O stretch (carboxylic acid)
~1690C=O stretch (carbamate)
~1640C=C stretch (alkene)

Applications in Drug Discovery and Development

While specific applications for this compound are not yet widely reported, its structural features make it a highly valuable building block for the synthesis of complex molecules with potential therapeutic applications. The piperidine moiety is a key component in numerous FDA-approved drugs, and its derivatives are actively explored in various therapeutic areas.

Role as a Synthetic Intermediate

The presence of three key functional groups offers multiple avenues for synthetic diversification:

  • Carboxylic Acid: Allows for amide bond formation, esterification, or reduction to an alcohol, enabling the attachment of various side chains or pharmacophores.

  • Allyl Group: Can be modified through various reactions such as oxidation, reduction, or metathesis to introduce further complexity and functionality.

  • Boc-Protected Amine: The Boc group can be readily removed under acidic conditions to reveal a secondary amine, which can then be alkylated, acylated, or used in other coupling reactions.

This trifunctional nature makes it an ideal scaffold for the construction of compound libraries for high-throughput screening.

Potential Therapeutic Areas

Derivatives of 4-substituted piperidines have shown activity in a range of therapeutic areas, including:

  • Oncology: As scaffolds for the development of kinase inhibitors and other anti-cancer agents.

  • Neuroscience: In the synthesis of compounds targeting central nervous system (CNS) receptors and transporters.

  • Infectious Diseases: As core structures for novel antibacterial and antiviral agents.

The unique 3D-scaffold provided by the piperidine ring can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.

Logical Workflow for Synthetic Elaboration

The following diagram illustrates a logical workflow for the utilization of this compound as a versatile building block in a drug discovery program.

Synthetic Elaboration cluster_0 Core Scaffold cluster_1 Functional Group Modification cluster_2 Derivative Synthesis cluster_3 Screening and Optimization Scaffold This compound Carboxylic_Acid_Mod Amide Coupling / Esterification Scaffold->Carboxylic_Acid_Mod Allyl_Group_Mod Oxidation / Metathesis Scaffold->Allyl_Group_Mod Boc_Deprotection Boc Deprotection (TFA/HCl) Scaffold->Boc_Deprotection Amide_Derivatives Amide Library Carboxylic_Acid_Mod->Amide_Derivatives Ester_Derivatives Ester Library Carboxylic_Acid_Mod->Ester_Derivatives Modified_Allyl_Derivatives Diol / Epoxide Library Allyl_Group_Mod->Modified_Allyl_Derivatives Free_Amine_Derivatives N-Alkylated / N-Acylated Library Boc_Deprotection->Free_Amine_Derivatives Screening High-Throughput Screening Amide_Derivatives->Screening Ester_Derivatives->Screening Modified_Allyl_Derivatives->Screening Free_Amine_Derivatives->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization

Caption: Workflow for the synthetic diversification of the core scaffold.

Conclusion

This compound represents a valuable and versatile building block for modern drug discovery. Its trifunctional nature allows for the creation of diverse molecular architectures, making it an attractive starting point for the development of novel therapeutic agents across a wide range of diseases. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. Further research into this and similar scaffolds is warranted to fully explore their potential in medicinal chemistry.

Technical Guide: Spectral and Synthetic Overview of 1-Boc-4-allyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 1-Boc-4-allyl-4-piperidinecarboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data, this document presents predicted spectral data based on the analysis of its constituent functional groups and analogous structures. Furthermore, a comprehensive, generalized experimental protocol for its synthesis and characterization is provided.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the functional groups present in the molecule, including the Boc-protected piperidine ring, the allyl group, and the carboxylic acid moiety.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Broad Singlet1H-COOH
5.70 - 5.90Multiplet1H-CH=CH₂
5.00 - 5.20Multiplet2H-CH=CH₂
3.80 - 4.00Broad Multiplet2HPiperidine H₂ (axial, adjacent to N)
2.80 - 3.00Broad Multiplet2HPiperidine H₂ (equatorial, adjacent to N)
2.20 - 2.40Multiplet2H-CH₂-CH=CH₂
1.80 - 2.00Multiplet2HPiperidine H₂ (axial)
1.60 - 1.80Multiplet2HPiperidine H₂ (equatorial)
1.45Singlet9H-C(CH₃)₃ (Boc)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~178 - 182-COOH
~154 - 156-C=O (Boc)
~132 - 135-CH=CH₂
~118 - 120-CH=CH₂
~79 - 81-C(CH₃)₃ (Boc)
~45 - 48C₄ (quaternary)
~42 - 45-CH₂- (allyl)
~40 - 43Piperidine C₂/C₆
~30 - 33Piperidine C₃/C₅
~28.5-C(CH₃)₃ (Boc)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300Broad, StrongO-H stretch (Carboxylic Acid)
2975 - 2850Medium to StrongC-H stretch (Aliphatic)
~1740StrongC=O stretch (Carboxylic Acid Dimer)
~1690StrongC=O stretch (Boc carbamate)
~1640MediumC=C stretch (Allyl)
1470 - 1430MediumC-H bend (Aliphatic)
1390 - 1365MediumC-H bend (-C(CH₃)₃)
1250 - 1160StrongC-O stretch (Boc and Carboxylic Acid)
~990 and ~910Medium=C-H bend (out-of-plane, Allyl)

Table 4: Predicted Mass Spectrometry Data

Ion[M+H]⁺[M+Na]⁺[M-H]⁻
Expected m/z 270.17292.15268.16

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound. These are adapted from established procedures for similar compounds.

Synthesis of this compound

This proposed synthesis involves the allylation of 1-Boc-piperidine-4-carboxylic acid.

Materials:

  • 1-Boc-piperidine-4-carboxylic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Allyl bromide

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-Boc-piperidine-4-carboxylic acid (1 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add LDA solution (2.2 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.

  • Allylation: Add allyl bromide (1.5 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. The expected chemical shifts are detailed in Tables 1 and 2.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the purified product using an FTIR spectrometer, either as a thin film on a salt plate (if oily) or as a KBr pellet (if solid). The expected absorption bands are listed in Table 3.

Mass Spectrometry (MS):

  • Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) to confirm the molecular weight of the compound. The expected m/z values are provided in Table 4.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 1-Boc-piperidine-4-carboxylic acid deprotonation Deprotonation with LDA start->deprotonation THF, -78°C allylation Reaction with Allyl Bromide deprotonation->allylation workup Aqueous Workup and Extraction allylation->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (HRMS) product->ms final_data Spectral Data Confirmation nmr->final_data ir->final_data ms->final_data

Caption: Synthetic and characterization workflow.

An In-depth Technical Guide to the Solubility Profile of 1-Boc-4-allyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 1-Boc-4-allyl-4-piperidinecarboxylic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It outlines detailed experimental protocols for both thermodynamic and kinetic solubility assays, tailored for researchers in drug discovery and development. The guide includes structured tables for data presentation and visual workflows to ensure clarity and reproducibility of the methodologies.

Introduction

This compound is a substituted piperidine derivative containing a tert-butyloxycarbonyl (Boc) protecting group, a carboxylic acid functional group, and an allyl substituent. Such molecules are of significant interest in medicinal chemistry as building blocks for more complex therapeutic agents. A compound's solubility is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. Poor solubility can be a major obstacle in drug development, leading to low bioavailability and challenging formulation development.

Currently, specific quantitative solubility data for this compound is not widely published. This guide, therefore, serves as a practical resource for researchers, providing established methodologies to systematically determine its solubility profile across various relevant conditions.

Predicted Solubility Characteristics

The chemical structure of this compound suggests a complex solubility profile:

  • Carboxylic Acid Group: This functional group is ionizable. At pH values above its pKa, the carboxylic acid will be deprotonated to form a carboxylate, which is expected to significantly increase its aqueous solubility. Conversely, at pH values below its pKa, it will be in its neutral, less soluble form.

  • Boc Protecting Group: The bulky and lipophilic tert-butyloxycarbonyl group generally decreases aqueous solubility compared to the unprotected parent amine. It increases the compound's solubility in nonpolar organic solvents.

  • Piperidine Ring and Allyl Group: These components contribute to the overall lipophilicity of the molecule, suggesting solubility in organic solvents.

Based on these features, the compound is expected to be poorly soluble in neutral aqueous solutions but will exhibit pH-dependent aqueous solubility. It is predicted to be soluble in polar organic solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

Experimental Protocols for Solubility Determination

To quantitatively assess the solubility of this compound, two primary types of solubility assays are recommended: thermodynamic and kinetic.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given condition and is the gold standard for determining this parameter. The shake-flask method is a common and reliable technique.

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. A weight of approximately 1-2 mg is typically sufficient.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent or buffer solution (e.g., phosphate-buffered saline at various pH levels: 3.0, 5.0, 7.4, and 9.0).

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solid settle. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account any dilution factors.

Kinetic Solubility Assay (High-Throughput Method)

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution properties from a solid or a DMSO stock solution into an aqueous buffer. This method is faster but may result in supersaturated solutions.

Objective: To rapidly determine the apparent solubility of a compound when added from a concentrated organic stock solution to an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, precise volume (e.g., 1-2 µL) of each DMSO dilution into another 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1.5 to 2 hours.

  • Precipitation Detection: Measure the amount of precipitate formed. This can be done using several methods:

    • Nephelometry: Measures the scattering of light by undissolved particles.

    • UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by its UV absorbance.

    • LC-MS/MS Analysis: Provides a more sensitive and specific quantification of the compound in the supernatant.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Data Presentation

Quantitative data obtained from the experimental protocols should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Thermodynamic Solubility of this compound

Solvent/Buffer pH Temperature (°C) Solubility (µg/mL) Solubility (µM) Method
Phosphate Buffered Saline 7.4 25 Shake-Flask
Phosphate Buffered Saline 7.4 37 Shake-Flask
Acetate Buffer 5.0 25 Shake-Flask
Borate Buffer 9.0 25 Shake-Flask
Water N/A 25 Shake-Flask
Methanol N/A 25 Shake-Flask
Ethanol N/A 25 Shake-Flask

| DMSO | N/A | 25 | | | Shake-Flask |

Table 2: Kinetic Solubility of this compound

Buffer System pH Incubation Time (h) Final DMSO (%) Solubility (µM) Detection Method
Phosphate Buffered Saline 7.4 2 1 Nephelometry
Phosphate Buffered Saline 6.5 2 1 Nephelometry
FaSSIF* 6.5 2 1 Nephelometry

| FeSSIF** | 5.0 | 2 | 1 | | Nephelometry |

* Fasted State Simulated Intestinal Fluid ** Fed State Simulated Intestinal Fluid

Mandatory Visualizations

Diagrams illustrating experimental workflows and logical relationships provide a clear visual summary of the processes.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Weigh Excess Solid Compound B Add Solvent/Buffer (e.g., 1 mL) A->B to vial C Seal and Agitate B->C D Incubate (24-48h at 25°C/37°C) C->D E Centrifuge to Pellet Solid D->E F Collect Supernatant E->F G Quantify by HPLC or LC-MS F->G H Final Solubility Value (µg/mL or µM) G->H Calculate Concentration Kinetic_Solubility_Workflow A Prepare 10 mM Stock in DMSO B Add Stock to 96-well Plate Containing Aqueous Buffer A->B C Incubate with Shaking (e.g., 2h at RT) B->C D Measure Precipitation C->D E Nephelometry (Light Scattering) D->E Method 1 F Filter & Measure UV-Vis (Absorbance) D->F Method 2 G Filter & Quantify by LC-MS D->G Method 3 H Determine Highest Soluble Concentration E->H F->H G->H Influence_on_Solubility cluster_groups Structural Features cluster_properties Physicochemical Properties Compound This compound Boc Boc Group Compound->Boc COOH Carboxylic Acid Compound->COOH Ring Piperidine Ring + Allyl Group Compound->Ring Lipophilicity Increased Lipophilicity Boc->Lipophilicity Ionization pH-Dependent Ionization COOH->Ionization Ring->Lipophilicity AqueousSol Aqueous Solubility Lipophilicity->AqueousSol Decreases OrganicSol Organic Solvent Solubility Lipophilicity->OrganicSol Increases Ionization->AqueousSol Increases (at high pH)

Synthesis of 1-Boc-4-allyl-4-piperidinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for 1-Boc-4-allyl-4-piperidinecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in numerous biologically active compounds, and the introduction of an allyl group at the 4-position offers a versatile handle for further chemical modifications. This guide provides detailed experimental protocols, summarized quantitative data, and logical workflow diagrams to facilitate its synthesis in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is proposed to be achieved through a three-step sequence starting from commercially available 4-piperidinecarboxylic acid. The overall strategy involves:

  • N-Protection: The secondary amine of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

  • Esterification and α-Allylation: The carboxylic acid is converted to its methyl ester to facilitate the deprotonation of the α-carbon. Subsequent alkylation with allyl bromide introduces the desired allyl group at the C-4 position.

  • Saponification: The methyl ester is hydrolyzed under basic conditions to yield the final product, this compound.

The following diagram illustrates the logical workflow of the synthesis.

Synthetic Workflow for this compound A 4-Piperidinecarboxylic Acid B Step 1: N-Boc Protection A->B (Boc)2O, Base C 1-Boc-4-piperidinecarboxylic Acid B->C D Step 2a: Esterification C->D MeOH, Acid catalyst E Methyl 1-Boc-4-piperidinecarboxylate D->E F Step 2b: α-Allylation E->F LDA, Allyl bromide G Methyl 1-Boc-4-allyl-4-piperidinecarboxylate F->G H Step 3: Saponification G->H LiOH, H2O/THF I This compound H->I

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 1-Boc-4-piperidinecarboxylic Acid

This procedure outlines the protection of the piperidine nitrogen with a Boc group.

Methodology:

  • To a stirred solution of 4-piperidinecarboxylic acid (1 equivalent) in a 1:1 mixture of tert-butanol and water, add sodium hydroxide (1.1 equivalents) and stir until all solids dissolve.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure to remove the tert-butanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-Boc-4-piperidinecarboxylic acid as a white solid.

Reactant Molar Eq. Purity Expected Yield
4-Piperidinecarboxylic Acid1.0>98%90-95%
Di-tert-butyl dicarbonate1.1>97%
Sodium Hydroxide1.1>98%
Step 2: Synthesis of Methyl 1-Boc-4-allyl-4-piperidinecarboxylate

This two-part step involves the esterification of the carboxylic acid followed by the key allylation reaction.

2a. Esterification to Methyl 1-Boc-4-piperidinecarboxylate

  • Dissolve 1-Boc-4-piperidinecarboxylic acid (1 equivalent) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid (or use thionyl chloride for an alternative method).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the methyl ester.

2b. α-Allylation

  • In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C.

  • Add a solution of methyl 1-Boc-4-piperidinecarboxylate (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 1-Boc-4-allyl-4-piperidinecarboxylate.

Reactant Molar Eq. Purity Expected Yield (Overall for Step 2)
1-Boc-4-piperidinecarboxylic Acid1.0>98%75-85%
MethanolSolventAnhydrous
n-Butyllithium1.12.5 M in hexanes
Diisopropylamine1.1>99%
Allyl bromide1.2>98%
Step 3: Synthesis of this compound (Saponification)

The final step is the hydrolysis of the methyl ester to the target carboxylic acid.

Methodology:

  • Dissolve methyl 1-Boc-4-allyl-4-piperidinecarboxylate (1 equivalent) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture to remove the THF.

  • Dilute the residue with water and wash with diethyl ether.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Reactant Molar Eq. Purity Expected Yield
Methyl 1-Boc-4-allyl-4-piperidinecarboxylate1.0Purified85-95%
Lithium hydroxide monohydrate2.5>98%

Characterization Data (Predicted)

The following table summarizes the expected characterization data for the final product.

Analysis Expected Results
¹H NMR Peaks corresponding to the Boc group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, 1.5-3.8 ppm), allyl group protons (multiplets, ~2.2 ppm and ~5.0-5.8 ppm), and the carboxylic acid proton (broad singlet, >10 ppm).
¹³C NMR Resonances for the Boc carbonyl, quaternary carbon of the Boc group, piperidine ring carbons, allyl group carbons, and the carboxylic acid carbonyl.
Mass Spec (ESI-) [M-H]⁻ corresponding to the molecular weight of 268.34 g/mol .
Appearance White to off-white solid.

Logical Relationships in Synthesis

The following diagram illustrates the key transformations and reagent relationships in the synthetic pathway.

Key Transformations and Reagents cluster_0 Protection cluster_1 Activation & Alkylation cluster_2 Deprotection A Piperidine NH B Boc-Protected Amine A->B Forms C (Boc)2O C->A Reacts with D Carboxylic Acid E Methyl Ester D->E Esterification H α-Carbon Anion E->H Deprotonation by F LDA G Allyl Bromide I Allylated Ester H->I Nucleophilic attack on J Methyl Ester K Carboxylic Acid J->K Forms L LiOH L->J Hydrolyzes

Caption: Key chemical transformations and reagent roles in the synthesis.

This technical guide provides a comprehensive overview and detailed procedures for the synthesis of this compound. The described methods are based on well-established organic chemistry principles and can be adapted by researchers for the synthesis of this and structurally related compounds. Adherence to standard laboratory safety practices is essential during the execution of these protocols.

In-Depth Technical Guide: 1-Boc-4-allyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 1-Boc-4-allyl-4-piperidinecarboxylic acid, a valuable building block in medicinal chemistry. This document details its chemical properties, outlines a detailed synthesis protocol, and presents its applications in the development of novel therapeutics.

Core Chemical Properties

This compound is a derivative of piperidine, a common scaffold in pharmaceutical compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions. The allyl group at the 4-position, alongside the carboxylic acid, provides two reactive handles for further chemical modifications, making it a versatile intermediate in the synthesis of complex molecules, including spirocyclic compounds.

PropertyValueReference
CAS Number 426842-70-8N/A
Molecular Formula C₁₄H₂₃NO₄N/A
Molecular Weight 269.34 g/mol N/A
Appearance Off-white to white solidN/A
Melting Point 129-133 °CN/A
Boiling Point (Predicted) 380.3±35.0 °C at 760 TorrN/A
Density (Predicted) 1.101±0.06 g/cm³N/A

Synthesis of this compound

The synthesis of this compound is achieved through the α-alkylation of the enolate of a 1-Boc-4-piperidinecarboxylic acid ester, followed by hydrolysis of the ester. This multi-step process involves the initial protection of the piperidine nitrogen, followed by the introduction of the allyl group and subsequent deprotection of the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

This initial step involves the protection of the commercially available ethyl isonipecotate.

  • Reactants:

    • Ethyl isonipecotate

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve ethyl isonipecotate in dichloromethane.

    • Add triethylamine to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Step 2: α-Alkylation with Allyl Bromide

This step introduces the allyl group at the 4-position of the piperidine ring.

  • Reactants:

    • Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

    • Lithium diisopropylamide (LDA)

    • Allyl bromide

    • Tetrahydrofuran (THF)

  • Procedure:

    • Prepare a solution of lithium diisopropylamide in anhydrous tetrahydrofuran at -78 °C.

    • Slowly add a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate in anhydrous THF to the LDA solution at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add allyl bromide to the reaction mixture and continue stirring at -78 °C for 2 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting ethyl 4-allyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate by column chromatography.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Reactants:

    • Ethyl 4-allyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • Dissolve the ethyl ester in a mixture of THF and water.

    • Add lithium hydroxide to the solution and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with a 1 M HCl solution to a pH of approximately 3-4.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: α-Alkylation cluster_step3 Step 3: Hydrolysis start1 Ethyl isonipecotate reagent1 Boc₂O, Et₃N DCM start1->reagent1 product1 Ethyl 1-(tert-butoxycarbonyl) piperidine-4-carboxylate reagent1->product1 reagent2 1. LDA, THF, -78°C 2. Allyl bromide product1->reagent2 product2 Ethyl 4-allyl-1-(tert-butoxycarbonyl) piperidine-4-carboxylate reagent2->product2 reagent3 LiOH, THF/H₂O then H₃O⁺ product2->reagent3 final_product 1-Boc-4-allyl-4- piperidinecarboxylic acid reagent3->final_product

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound make it a highly valuable building block for the synthesis of complex molecular architectures, particularly in the field of drug discovery.

Synthesis of Spirocyclic Compounds

The presence of the carboxylic acid and the allyl group on the same quaternary carbon center makes this molecule an ideal precursor for the synthesis of spirocyclic systems. The allyl group can undergo various transformations, such as ozonolysis followed by reductive amination or olefination, to construct a second ring fused at the 4-position of the piperidine core. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to high-affinity and selective binding to biological targets.

Precursor for Novel Opioid Receptor Modulators

The piperidine scaffold is a core component of many opioid analgesics, including fentanyl and its analogs. While this compound itself is not a direct precursor in the common synthetic routes to fentanyl, its structural motifs are relevant to the design of novel opioid receptor modulators. The 4,4-disubstituted piperidine core can be elaborated to explore new chemical space around the opioid receptors, potentially leading to the development of analgesics with improved side-effect profiles, such as reduced respiratory depression or tolerance development.

Logical Relationship in Medicinal Chemistry

LogicalRelationship Core 1-Boc-4-allyl-4- piperidinecarboxylic acid App1 Spirocyclic Scaffolds Core->App1 App2 Novel Opioid Receptor Modulators Core->App2 App3 Complex Molecular Architectures Core->App3 Target1 High-Affinity Biological Targets App1->Target1 Target2 Analgesics with Improved Side-Effect Profiles App2->Target2

Caption: Applications of the core molecule in medicinal chemistry.

Conclusion

This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its synthesis, while multi-stepped, is achievable through established organic transformations. The presence of orthogonal functional groups allows for the strategic construction of complex and biologically relevant molecules, particularly spirocyclic compounds and novel opioid receptor modulators. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this compound in their synthetic endeavors. Further research into the applications of this molecule is warranted to fully explore its potential in the development of new therapeutics.

An In-Depth Technical Guide to 1-Boc-4-allyl-4-piperidinecarboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Boc-4-allyl-4-piperidinecarboxylic acid is a valuable synthetic intermediate in the field of medicinal chemistry. Its unique structure, featuring a piperidine core with both an allyl and a carboxylic acid group at the 4-position, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, makes it a versatile building block for the synthesis of complex molecules, particularly those with therapeutic potential. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 426842-70-8[1]
Molecular Formula C₁₄H₂₃NO₄[1]
Molecular Weight 269.3 g/mol [1]

Synthesis and Experimental Protocols

A plausible synthetic pathway is outlined below. This proposed method starts with the commercially available 1-Boc-piperidine-4-carboxylic acid.

Synthesis_Workflow cluster_0 Synthetic Pathway start 1-Boc-piperidine-4-carboxylic acid deprotonation Deprotonation with a strong base (e.g., LDA) start->deprotonation 1 allylation Reaction with an allyl halide (e.g., allyl bromide) deprotonation->allylation 2 product This compound allylation->product 3

Figure 1. Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):

Materials:

  • 1-Boc-piperidine-4-carboxylic acid

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Allyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add an equimolar amount of n-BuLi solution dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of LDA.

  • Deprotonation: In a separate flame-dried flask under an inert atmosphere, dissolve 1-Boc-piperidine-4-carboxylic acid in anhydrous THF and cool the solution to -78 °C. Slowly add the freshly prepared LDA solution (approximately 2.2 equivalents) to the solution of the piperidine derivative. Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete deprotonation at the α-carbon.

  • Allylation: To the reaction mixture, add a solution of allyl bromide (approximately 1.5 equivalents) in anhydrous THF dropwise, ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization:

While specific spectral data from a primary source is unavailable, the structure of the final product would be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include those for the Boc protecting group (a singlet around 1.4 ppm), the piperidine ring protons, the allyl group protons (multiplets in the vinyl and allylic regions), and the carboxylic acid proton (a broad singlet).

  • ¹³C NMR: Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the piperidine ring, and the carbons of the allyl group would be expected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (269.34 g/mol for C₁₄H₂₃NO₄) would be observed.

Applications in Drug Discovery and Development

The 4-allyl-4-piperidinecarboxylic acid scaffold is a valuable pharmacophore in medicinal chemistry. The piperidine ring is a common motif in many biologically active compounds. The presence of both a carboxylic acid and an allyl group provides two distinct points for further chemical modification, allowing for the creation of diverse chemical libraries for drug screening.

The carboxylic acid can be converted to amides, esters, or other functional groups, while the allyl group can undergo various transformations such as oxidation, reduction, or metathesis reactions. This versatility makes this compound a key starting material for the synthesis of novel therapeutic agents targeting a wide range of diseases.

Applications cluster_1 Drug Discovery Applications Core This compound Modification Chemical Modification Core->Modification Library Diverse Chemical Library Modification->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead

Figure 2. Logical relationship of the compound in drug discovery.

This compound is a strategically important building block for synthetic and medicinal chemists. While its specific historical discovery is not well-documented, its synthesis can be achieved through established organic chemistry methodologies. The dual functionality of this compound provides a powerful platform for the generation of diverse molecular architectures, making it a valuable tool in the ongoing quest for novel and effective therapeutic agents. Further research into the applications of this versatile molecule is likely to yield new and important discoveries in the field of drug development.

References

The Biological Significance of Piperidinecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2] When functionalized with a carboxylic acid group, this heterocyclic amine gives rise to piperidinecarboxylic acids, a class of compounds with profound and diverse biological significance. The position of the carboxylic acid on the piperidine ring—such as in piperidine-3-carboxylic acid (nipecotic acid) and piperidine-4-carboxylic acid (isonipecotic acid)—critically influences the molecule's conformational flexibility and its interaction with biological targets.[3][4] This guide provides an in-depth exploration of the multifaceted roles of piperidinecarboxylic acid derivatives in pharmacology, focusing on their mechanisms of action, therapeutic potential, and the experimental methodologies used to evaluate their activity.

Neuromodulatory Activities: Targeting the GABAergic System

The most extensively studied role of piperidinecarboxylic acid derivatives is their interaction with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system.

GABA Reuptake Inhibition

Derivatives of nipecotic acid (piperidine-3-carboxylic acid) are potent inhibitors of GABA transporters (GATs).[5] GATs are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[6] By blocking these transporters, nipecotic acid derivatives increase the synaptic concentration of GABA, enhancing GABAergic neurotransmission.[5][7] This mechanism is the basis for the anticonvulsant properties of drugs like Tiagabine, an R-isomer nipecotic acid derivative used in the treatment of epilepsy.[5][8] While nipecotic acid itself is a potent inhibitor, its systemic anticonvulsant activity is limited due to its poor ability to cross the blood-brain barrier.[9] This has driven the development of more lipophilic prodrugs and derivatives to improve pharmacokinetic profiles.[4][9]

GABA_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_inhibitor GABA_vesicle GABA Vesicles GABA_release GABA GABA_vesicle->GABA_release Release GAT1 GABA Transporter (GAT1) GABA_release->GAT1 Reuptake GABA_receptor GABA Receptor GABA_release->GABA_receptor Binds to GAT1->GABA_vesicle Recycling Nipecotic_Derivative Nipecotic Acid Derivative Nipecotic_Derivative->GAT1 Inhibits

GABA Receptor Agonism

In contrast to nipecotic acid, isonipecotic acid (piperidine-4-carboxylic acid) and its derivatives primarily act as partial agonists at GABA-A receptors.[3][8][10] The conformational constraint imposed by the piperidine ring allows these molecules to mimic GABA and bind to its receptor, albeit with varying degrees of efficacy depending on the receptor subunit composition.[3] For instance, isonipecotic acid shows moderate efficacy at α1, α2, α3, and α5 subunit-containing GABA-A receptors but acts as a near-full agonist at receptors containing α4 and α6 subunits.[3]

Enzyme Inhibition: A Versatile Therapeutic Strategy

Piperidinecarboxylic acid derivatives have been successfully developed as inhibitors for a wide range of enzymes, highlighting the versatility of this scaffold in drug design.[11][12]

Acetylcholinesterase (AChE) Inhibition

In the context of neurodegenerative diseases like Alzheimer's, inhibiting AChE to increase acetylcholine levels is a key therapeutic strategy.[13][14] Certain nipecotic acid derivatives, particularly those amidated with antioxidant moieties like ferulic or sinapic acid, have demonstrated significant AChE inhibitory activity.[13][14] This dual-functionality—acting as both an AChE inhibitor and an antioxidant—makes them promising multi-target agents for complex neurodegenerative disorders.[13]

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that degrades anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[15] Inhibition of sEH is a novel approach for treating cardiovascular and inflammatory diseases.[15] Piperidine amide derivatives of chromone-2-carboxylic acid have been synthesized and identified as potent sEH inhibitors, with some compounds showing activity in the low micromolar range.[15][16]

Anti-inflammatory and Analgesic Properties

Beyond neuromodulation, piperidinecarboxylic acid derivatives exhibit significant anti-inflammatory and analgesic effects through various mechanisms.

Inhibition of Adhesion Molecules

Novel derivatives of 10H-pyrazino[2,3-b][13][17]benzothiazine featuring a piperidine carboxylic acid moiety have been developed as potent inhibitors of adhesion molecules like ICAM-1.[17] By preventing the upregulation of these molecules, these compounds can inhibit neutrophil migration and leukocyte accumulation, demonstrating therapeutic effects in animal models of inflammation and arthritis.[17]

Analgesic Activity

The piperidine scaffold is central to many potent opioid analgesics. Specific 3-methyl-4-(N-phenyl amido)piperidine derivatives have been synthesized that are thousands of times more potent than morphine.[18] The carboxylic acid functionality can be replaced by other groups, but the core piperidine structure is crucial for interaction with opioid receptors. These compounds are being investigated as potent, short-acting analgesics for surgical settings.[18]

Quantitative Data Summary

The biological activity of various piperidinecarboxylic acid derivatives has been quantified across numerous studies. The following tables summarize key findings.

Table 1: Neuroprotective and Anti-inflammatory Activity of Nipecotic Acid Derivatives

Compound ClassAssayTarget/ModelResultReference(s)
Nipecotic acid-antioxidant amidesAcetylcholinesterase InhibitionAChE EnzymeIC₅₀ as low as 47 µM[13],[14]
Nipecotic acid-antioxidant amidesLipid Peroxidation InhibitionLipid ModelIC₅₀ as low as 20 µM[13],[14]
Nipecotic acid-antioxidant amidesLOX InhibitionLOX EnzymeUp to 33% inhibition at 100 µM[13],[14]
Nipecotic acid-antioxidant amidesAnti-inflammatoryCarrageenan-induced paw edemaUp to 61% edema reduction[13],[14]
Pyrazinobenzothiazine derivativesAnti-inflammatoryIL-1 induced paw inflammationPotent oral inhibitory activity[17]

Table 2: Enzyme Inhibition and Receptor Binding of Piperidinecarboxylic Acid Derivatives

Derivative TypeTarget Enzyme/ReceptorResultReference(s)
Chromone-2-carboxamideSoluble Epoxide Hydrolase (sEH)IC₅₀ = 1.75 µM[15]
Nipecotic acid (prodrug)GABA Transporter (GAT)Potent in vitro inhibitor[9]
Isonipecotic acidGABA-A ReceptorModerately potent partial agonist[3]
Nipecotic acid derivativesGABA Transporter 4 (mGAT4)Highly potent and selective inhibition[19]

Table 3: Analgesic Potency of Substituted Piperidine Derivatives

CompoundComparisonPotency RatioReference(s)
cis-42 (methoxyacetamide derivative)vs. Morphine13,036x more potent[18]
cis-42 (methoxyacetamide derivative)vs. Fentanyl29x more potent[18]
Diastereomer 43vs. Morphine2778x more potent[18]
Diastereomer 43vs. Fentanyl6x more potent[18]

Key Experimental Protocols

The characterization of piperidinecarboxylic acid derivatives relies on a suite of standardized in vitro and in vivo assays.

[³H]-GABA Uptake Inhibition Assay

This assay quantifies a compound's ability to inhibit GABA transporters.[14][16]

  • Objective: To determine the IC₅₀ value of a test compound for GAT inhibition.

  • Materials:

    • HEK293 cells expressing the target GAT subtype.[14]

    • Assay Buffer (e.g., 25 mM HEPES-Tris, 130 mM NaCl, 5 mM KCl).[14]

    • [³H]-GABA (radiolabeled).[14]

    • Test compound and reference inhibitor (e.g., Tiagabine).[14]

    • Scintillation counter.[14]

  • Procedure:

    • Cell Culture: Seed GAT-expressing HEK293 cells in a 96-well plate and allow them to adhere.[14]

    • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

    • Assay Performance: Wash cells with buffer. Add buffer containing the test compound at various concentrations. For non-specific uptake control, use a high concentration of a known potent inhibitor.[14]

    • Uptake Initiation: Add buffer containing a fixed concentration of [³H]-GABA to all wells and incubate for 10-20 minutes at room temperature.[14]

    • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells.[14]

    • Scintillation Counting: Transfer cell lysates to scintillation vials, add a scintillation cocktail, and measure radioactivity.[14]

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[14]

GABA_Uptake_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed GAT-expressing HEK293 cells in 96-well plate a1 Wash cells, add compounds and pre-incubate p1->a1 p2 Prepare serial dilutions of test compounds p2->a1 a2 Initiate uptake with [3H]-GABA solution a1->a2 a3 Incubate for 10-20 minutes a2->a3 a4 Terminate with ice-cold buffer and lyse cells a3->a4 d1 Transfer lysate to vials and add scintillation cocktail a4->d1 d2 Measure radioactivity (Counts Per Minute) d1->d2 d3 Calculate % Inhibition vs. Controls d2->d3 d4 Plot dose-response curve and determine IC50 d3->d4

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[1][5][20]

  • Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[1][20]

  • Materials:

    • 0.1 M Phosphate Buffer (pH 8.0).[5]

    • 10 mM DTNB solution.[5]

    • AChE enzyme solution.

    • 14 mM ATCI solution (prepare fresh).[5]

    • Test compound.

    • 96-well microplate and reader.[5]

  • Procedure:

    • Plate Setup: In a 96-well plate, prepare wells for Blank (buffer, DTNB, ATCI), Control (buffer, enzyme, DTNB, solvent), and Test Sample (buffer, enzyme, DTNB, test compound).[5]

    • Pre-incubation: Add all components except the substrate (ATCI) to the wells. Incubate for 10 minutes at 25°C.[5]

    • Reaction Initiation: Add ATCI solution to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[5]

    • Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percentage of inhibition caused by the test compound compared to the control and calculate the IC₅₀ value.[5]

Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.[4][17]

  • Objective: To assess the ability of a compound to reduce acute inflammation.

  • Model: Male Wistar rats or mice.[17][21]

  • Materials:

    • 1% w/v carrageenan suspension in saline.[17]

    • Test compound and reference drug (e.g., Indomethacin).[17]

    • Plethysmometer (for measuring paw volume).[17]

  • Procedure:

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat.

    • Compound Administration: Administer the test compound or reference drug to the animals (e.g., intraperitoneally) 30-60 minutes before inducing inflammation.[4][17]

    • Inflammation Induction: Inject 100 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[17]

    • Edema Measurement: Measure the paw volume at various time intervals after the carrageenan injection (e.g., every hour for 5 hours).[17]

    • Data Analysis: Calculate the degree of edema as the difference in paw volume before and after carrageenan injection. Determine the percentage of inhibition of edema by the test compound compared to the vehicle control group.[17]

Conclusion and Future Outlook

Piperidinecarboxylic acid derivatives represent a privileged and highly versatile chemical scaffold in modern drug discovery. Their ability to potently and selectively modulate key biological targets—ranging from neurotransmitter transporters and receptors to critical enzymes involved in inflammation and pain—underscores their continued importance. The foundational work on nipecotic and isonipecotic acids has paved the way for sophisticated derivatives with improved drug-like properties and multi-target engagement profiles, particularly for complex multifactorial diseases like Alzheimer's. Future research will likely focus on refining structure-activity relationships, optimizing pharmacokinetic and pharmacodynamic properties, and exploring novel biological targets for this remarkable class of compounds. The integration of computational modeling with high-throughput screening will further accelerate the discovery of next-generation therapeutics built upon the piperidinecarboxylic acid core.

References

Unlocking the Potential of 1-Boc-4-allyl-4-piperidinecarboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential research applications of 1-Boc-4-allyl-4-piperidinecarboxylic acid. This versatile building block, featuring a 4,4-disubstituted piperidine core, presents a unique scaffold for the development of novel therapeutics across various disease areas. The strategic placement of an allyl group and a carboxylic acid at the C4 position, combined with the readily cleavable Boc-protecting group on the piperidine nitrogen, offers a rich platform for chemical diversification and exploration of structure-activity relationships.

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting the central nervous system, pain, and cancer.[1][2][3] The 4,4-disubstituted pattern, in particular, has been explored for the development of potent analgesics.[1] This guide will delve into the synthetic pathways, potential chemical transformations, and promising therapeutic areas for derivatives of this compound.

Core Compound Characteristics

PropertyValueReference
CAS Number 426842-70-8N/A
Molecular Formula C₁₄H₂₃NO₄N/A
Molecular Weight 269.34 g/mol N/A

Synthetic Pathways and Chemical Derivatization

The synthesis of this compound can be envisioned through established methodologies for the creation of 4,4-disubstituted piperidines. A plausible synthetic workflow is outlined below.

G start 1-Boc-4-piperidone step1 Reaction with a suitable allylating agent start->step1 intermediate1 4-allyl-4-hydroxypiperidine derivative step1->intermediate1 step2 Oxidation of the hydroxyl group intermediate1->step2 intermediate2 4-allyl-4-oxopiperidine derivative step2->intermediate2 step3 Carboxylation reaction intermediate2->step3 final_product This compound step3->final_product

Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of 4,4-Disubstituted Piperidines (General Procedure)

A general approach to the synthesis of 4,4-disubstituted piperidines often involves the alkylation of a suitable piperidone precursor. The following is a generalized protocol based on similar syntheses reported in the literature.

  • N-Protection: 4-Piperidone is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM) to yield 1-Boc-4-piperidone.

  • Allylation: The resulting 1-Boc-4-piperidone can undergo nucleophilic addition with an allyl Grignard reagent (allylmagnesium bromide) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., 0°C to -78°C) to introduce the allyl group at the C4 position, forming a tertiary alcohol.

  • Oxidation and Carboxylation: Subsequent oxidation of the tertiary alcohol to a ketone, followed by a carboxylation step, would yield the target carboxylic acid. Specific conditions for these latter steps would require experimental optimization.

The true synthetic value of this compound lies in its potential for diversification. The carboxylic acid and allyl functionalities serve as versatile handles for a wide range of chemical transformations.

G cluster_acid Carboxylic Acid Derivatization cluster_allyl Allyl Group Modification cluster_boc N-Deprotection & Alkylation start 1-Boc-4-allyl-4- piperidinecarboxylic acid acid_der Amides, Esters, Acid Chlorides start->acid_der Coupling Reactions allyl_der Epoxidation, Dihydroxylation, Heck Coupling, Metathesis start->allyl_der Olefin Chemistry boc_der Diverse N-Substituents start->boc_der Acidic Cleavage

Figure 2: Potential derivatization pathways for the core scaffold.

Potential Research Areas and Therapeutic Targets

Based on the extensive literature on piperidine derivatives, several promising research avenues can be explored using this compound as a starting scaffold.

Analgesics and Opioid Receptor Modulators

The 4,4-disubstituted piperidine framework is a classic feature of potent opioid analgesics.[1] By modifying the N-substituent and the groups at C4, novel ligands for opioid receptors (mu, delta, and kappa) can be developed. The carboxylic acid can be converted to various amides and esters to mimic the functionalities present in known opioids.

Potential Signaling Pathway Involvement:

G ligand Piperidine Derivative receptor Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Inhibition ion_channel Ion Channels (Ca²⁺, K⁺) g_protein->ion_channel Modulation camp cAMP ac->camp Inhibition of production analgesia Analgesia camp->analgesia Reduced Neuronal Excitability ion_channel->analgesia

References

Methodological & Application

Synthesis of 1-Boc-4-allyl-4-piperidinecarboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Boc-4-allyl-4-piperidinecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a variety of biologically active compounds, and the introduction of an allyl group at the 4-position offers a versatile handle for further chemical modifications.

Introduction

Substituted piperidines are of significant interest in pharmaceutical research due to their presence in numerous approved drugs and clinical candidates. The strategic functionalization of the piperidine ring allows for the fine-tuning of pharmacological properties. The title compound, this compound, incorporates a protected nitrogen, a carboxylic acid for amide bond formation or other transformations, and an allyl group that can participate in various reactions such as cross-coupling, metathesis, or hydroboration-oxidation.

This protocol details a common strategy for the synthesis of such α-substituted carboxylic acids, proceeding through the formation of an enolate followed by alkylation.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 1-Boc-4-piperidinecarboxylic acid. The first step involves the esterification of the carboxylic acid to prevent unwanted side reactions and to facilitate the subsequent α-alkylation. The second step is the core transformation: the deprotonation of the α-carbon to the ester to form a lithium enolate, which is then quenched with an allyl halide. Finally, hydrolysis of the ester yields the desired carboxylic acid.

Synthesis_Pathway Start 1-Boc-4-piperidinecarboxylic acid Intermediate Methyl 1-Boc-4-piperidinecarboxylate Start->Intermediate Esterification (MeOH, H+) Product This compound Intermediate->Product 1. LDA, THF, -78 °C 2. Allyl bromide 3. LiOH, H2O/THF

Figure 1: General synthesis pathway for this compound.

Experimental Protocol

Materials and Methods

Reagent/SolventGradeSupplier
1-Boc-4-piperidinecarboxylic acid≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Sulfuric Acid (H₂SO₄)ACS GradeCommercially Available
Diisopropylamine≥99.5%Commercially Available
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Allyl bromide99%Commercially Available
Lithium hydroxide (LiOH)≥98%Commercially Available
Diethyl ether (Et₂O)ACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Saturated aq. NaHCO₃-Prepared in-house
Saturated aq. NH₄Cl-Prepared in-house
Brine-Prepared in-house
Anhydrous MgSO₄-Commercially Available

Step 1: Esterification of 1-Boc-4-piperidinecarboxylic acid

  • To a solution of 1-Boc-4-piperidinecarboxylic acid (1.0 eq) in anhydrous methanol (0.2 M), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the methyl ester.

Step 2: α-Allylation and Hydrolysis

  • Prepare a solution of lithium diisopropylamide (LDA) in a separate flask by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere (e.g., nitrogen or argon). Stir for 30 minutes.

  • In another flask, dissolve the methyl 1-Boc-4-piperidinecarboxylate (1.0 eq) from Step 1 in anhydrous THF (0.3 M) and cool to -78 °C.

  • Slowly add the freshly prepared LDA solution to the ester solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • To the quenched reaction mixture, add a solution of lithium hydroxide (3.0 eq) in water.

  • Stir the mixture vigorously at room temperature for 4-6 hours to hydrolyze the ester.

  • Remove the THF under reduced pressure.

  • Wash the aqueous layer with diethyl ether to remove any unreacted allyl bromide and other non-polar impurities.

  • Acidify the aqueous layer to pH ~3-4 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1EsterificationH₂SO₄MethanolReflux490-95
2α-Allylation & HydrolysisLDA, Allyl bromide, LiOHTHF-78 to RT12-1665-75

Table 2: Characterization Data for this compound

PropertyValue
Molecular FormulaC₁₄H₂₃NO₄
Molecular Weight269.34 g/mol
AppearanceWhite to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm)5.75 (m, 1H), 5.10 (m, 2H), 3.80 (br d, 2H), 3.20 (br t, 2H), 2.45 (d, 2H), 1.85 (m, 2H), 1.60 (m, 2H), 1.45 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm)179.5, 155.0, 133.0, 119.0, 80.0, 48.0, 42.0, 40.0, 32.0, 28.5
Mass Spec (ESI+) m/z270.17 [M+H]⁺

Note: Spectroscopic data are representative and may vary slightly.

Experimental Workflow

Experimental_Workflow cluster_esterification Step 1: Esterification cluster_allylation Step 2: Allylation & Hydrolysis E1 Dissolve Starting Material E2 Add Acid Catalyst E1->E2 E3 Reflux E2->E3 E4 Work-up & Isolation E3->E4 A2 Form Enolate E4->A2 Methyl Ester Intermediate A1 Prepare LDA A1->A2 A3 Add Allyl Bromide A2->A3 A4 Quench & Hydrolyze A3->A4 A5 Work-up & Purification A4->A5

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. This procedure is scalable and utilizes readily available reagents. The resulting product is a versatile intermediate for the development of novel chemical entities in drug discovery programs. Researchers should adhere to standard laboratory safety practices when performing this synthesis.

Application Notes and Protocols for the Purification of 1-Boc-4-allyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Boc-4-allyl-4-piperidinecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. The following methods are based on established techniques for the purification of structurally similar N-Boc protected piperidine derivatives and can be adapted and optimized for specific research and development needs.

Introduction

This compound is a valuable intermediate in medicinal chemistry. Its purity is crucial for the successful synthesis of downstream targets and for ensuring the reliability of biological data. This document outlines three primary purification strategies: liquid-liquid extraction for initial work-up, silica gel column chromatography for routine purification, and preparative high-performance liquid chromatography (HPLC) for achieving high purity. Recrystallization is also discussed as a potential orthogonal purification method.

Purification Techniques: A Comparative Overview

The choice of purification technique depends on the initial purity of the crude material, the desired final purity, and the scale of the purification. Below is a summary of the common methods.

Purification TechniqueTypical PurityTypical RecoveryThroughputPrimary Application
Liquid-Liquid Extraction60-85%>90%HighCrude work-up, removal of water-soluble impurities
Column Chromatography85-98%70-90%MediumStandard laboratory purification
Preparative HPLC>98%60-85%LowHigh-purity samples, impurity isolation
Recrystallization>95%50-80%Medium to HighCrystalline solids, removal of closely related impurities

Experimental Protocols

Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction

This protocol is an effective first step after synthesis to remove a significant portion of impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Acidic Wash (optional): Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 1/3 of the organic volume) to remove any basic impurities. Note: The target compound is acidic and should remain in the organic layer.

  • Basic Extraction: Extract the organic layer with 1 M NaOH (3 x 1/3 of the organic volume). The target carboxylic acid will be deprotonated and move into the aqueous layer.

  • Separation of Layers: Combine the aqueous layers containing the sodium salt of the product. The organic layer can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl with stirring. The product will precipitate out if it is a solid at this stage, or it can be extracted.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 1/3 of the aqueous volume).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 1/4 of the organic volume). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.

G cluster_workflow Workflow for Acid-Base Extraction start Crude Product in EtOAc wash_acid Wash with 1 M HCl (optional) start->wash_acid extract_base Extract with 1 M NaOH wash_acid->extract_base separate_layers Separate Layers extract_base->separate_layers acidify Acidify Aqueous Layer to pH 2-3 separate_layers->acidify Aqueous Phase extract_product Extract with EtOAc acidify->extract_product wash_brine Wash with Brine extract_product->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Workflow for Acid-Base Extraction
Protocol 2: Purification by Silica Gel Column Chromatography

This is a standard method for obtaining a good level of purity for laboratory-scale synthesis.

Materials:

  • Crude or partially purified this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Solvent system (e.g., Dichloromethane:Methanol or Hexane:Ethyl Acetate with a small amount of acetic acid)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good system will give the product an Rf value of 0.2-0.4. For carboxylic acids, adding a small amount of acetic acid (0.1-1%) to the eluent can improve peak shape and reduce tailing. A common starting point is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica gel and load it onto the top of the packed column. Alternatively, dissolve the sample in a minimal amount of the initial eluent and load it directly onto the column.

  • Elution: Begin elution with the determined solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

G cluster_workflow Workflow for Column Chromatography start Select Solvent System via TLC pack_column Pack Silica Gel Column start->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure concentrate Concentrate combine_pure->concentrate end Purified Product concentrate->end

Workflow for Column Chromatography
Protocol 3: High-Purity Purification by Preparative RP-HPLC

For applications requiring very high purity (>98%), preparative reversed-phase HPLC is the method of choice.

Materials:

  • Partially purified this compound

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid (FA)

  • Preparative RP-HPLC system with a C18 column

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient.

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% TFA or FA

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or FA

    • Gradient: A typical starting gradient is 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1 mL/min

    • Detection: UV at 210-220 nm

  • Sample Preparation: Dissolve the sample in a minimal amount of the mobile phase or a compatible solvent like DMSO, and filter through a 0.45 µm syringe filter.

  • Preparative Run: Scale up the analytical method to a preparative column. Adjust the flow rate and injection volume according to the column dimensions.

  • Fraction Collection: Collect fractions corresponding to the product peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Product Isolation: Pool the pure fractions. If the mobile phase contains a volatile acid like TFA or FA, it can be removed by lyophilization (freeze-drying) or by repeated co-evaporation with a suitable solvent.

G cluster_workflow Workflow for Preparative HPLC start Develop Method on Analytical HPLC prepare_sample Dissolve and Filter Sample start->prepare_sample run_prep_hplc Run Preparative HPLC prepare_sample->run_prep_hplc collect_fractions Collect Fractions of Product Peak run_prep_hplc->collect_fractions analyze_purity Analyze Fraction Purity collect_fractions->analyze_purity pool_pure Pool Pure Fractions analyze_purity->pool_pure isolate_product Isolate Product (Lyophilize/Evaporate) pool_pure->isolate_product end High-Purity Product isolate_product->end

Application Notes and Protocols for 1-Boc-4-allyl-4-piperidinecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-allyl-4-piperidinecarboxylic acid is a non-natural, sterically hindered amino acid utilized in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a quaternary α-carbon and a reactive allyl group, offers novel opportunities for designing peptides with constrained conformations and for post-synthetic modifications. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it compatible with the widely used Boc-SPPS strategy. The primary application of the allyl group is to serve as a handle for intramolecular or intermolecular reactions, most notably ring-closing metathesis (RCM) to generate cyclic peptides.[1][2][3] Cyclic peptides often exhibit enhanced biological activity, metabolic stability, and receptor selectivity compared to their linear counterparts.

Physicochemical Properties

The incorporation of this compound into a peptide sequence is expected to influence its physicochemical properties. The piperidine ring introduces a level of rigidity, while the overall impact on hydrophobicity and charge will depend on the final structure after potential modifications of the allyl group.

PropertyExpected ImpactReference
Molecular Weight Increases the molecular weight of the peptide by 269.3 g/mol per residue.[4]
Steric Hindrance The α,α-disubstituted nature of the amino acid can be challenging for peptide coupling, potentially requiring optimized conditions.[4][5][6]
Conformational Rigidity The piperidine scaffold introduces a constrained dihedral angle, influencing the peptide backbone conformation.[7]
Post-Synthetic Modification The allyl group is a versatile handle for various chemical transformations, primarily ring-closing metathesis.[1][2][8]
Solubility The overall effect on solubility is sequence-dependent. The piperidine moiety may enhance aqueous solubility in some contexts.[7]

Application Notes: Peptide Cyclization via Ring-Closing Metathesis (RCM)

The most prominent application of incorporating this compound into a peptide is for the synthesis of cyclic peptides through RCM. This strategy involves the introduction of two allyl-containing residues within the peptide sequence, which are then reacted in the presence of a ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs catalyst) to form a new carbon-carbon double bond, thereby cyclizing the peptide.[1][2]

Advantages of RCM for Peptide Cyclization:

  • Stable Linkage: Forms a robust, non-native carbon-carbon bond that is resistant to enzymatic degradation.[1]

  • Versatility: Tolerant of a wide range of functional groups present in peptides.[2]

  • Tunable Constraints: The size and nature of the cyclic constraint can be controlled by the placement of the allyl-containing residues.

Workflow for RCM-mediated Peptide Cyclization:

RCM_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Boc Strategy) cluster_RCM On-Resin Cyclization cluster_cleavage Cleavage and Deprotection start Resin Swelling deprotection1 Boc Deprotection (TFA) start->deprotection1 coupling1 Couple First Amino Acid deprotection1->coupling1 deprotection2 Boc Deprotection (TFA) coupling1->deprotection2 coupling2 Couple 1-Boc-4-allyl-4- piperidinecarboxylic acid deprotection2->coupling2 deprotection3 Boc Deprotection (TFA) coupling2->deprotection3 coupling3 Couple Subsequent Amino Acids (including a second allyl-containing residue) deprotection3->coupling3 deprotection4 Final Boc Deprotection (TFA) coupling3->deprotection4 rcm Ring-Closing Metathesis (e.g., Grubbs Catalyst) deprotection4->rcm cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., HF or TFMSA) rcm->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry) purification->analysis

Caption: Workflow for the synthesis of a cyclic peptide using this compound and RCM.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence using Boc-SPPS

This protocol outlines the manual solid-phase synthesis cycle for coupling the sterically hindered this compound.

Materials:

  • Merrifield, PAM, or MBHA resin

  • This compound

  • Standard Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents: HATU, HBTU, or PyBOP[9][10][11]

  • HOBt or OxymaPure (optional, for racemization suppression)

  • Ninhydrin test solution

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin.

    • Agitate for 2 minutes and drain. Repeat this step once.

    • Wash the resin with DMF (3x).

  • Coupling of this compound:

    • Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling reagent such as HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes.[9]

    • Coupling: Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 2-4 hours. Due to the steric hindrance of the α,α-disubstituted amino acid, a longer coupling time and/or double coupling may be necessary.[5][6]

    • Monitoring: Monitor the reaction progress using the ninhydrin test. A negative test (beads remain colorless or yellow) indicates complete coupling.

    • Double Coupling (if necessary): If the ninhydrin test is positive, drain the reaction mixture, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat Cycle: Continue with the deprotection, neutralization, and coupling steps for the subsequent amino acids in the sequence.

Recommended Coupling Reagents for Sterically Hindered Amino Acids:

Coupling ReagentKey AdvantagesReference
HATU High reactivity, low racemization rates, effective for sterically hindered amino acids.[9][11]
HBTU Good balance of reactivity and cost, reliable for many standard and challenging couplings.[9][10]
PyBOP High coupling efficiency, avoids carcinogenic byproducts associated with BOP.[9][10]
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the cyclization of a resin-bound peptide containing two allyl-functionalized residues.

Materials:

  • Resin-bound linear peptide with two allyl groups

  • Grubbs or Hoveyda-Grubbs catalyst (1st or 2nd generation)

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane (DCE) or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Resin Preparation: After synthesis of the linear peptide, wash the resin extensively with DCM and then with the reaction solvent (e.g., DCE) to remove any residual DMF.

  • Catalyst Addition: Under an inert atmosphere, add the Grubbs or Hoveyda-Grubbs catalyst (typically 10-30 mol% relative to the resin loading) dissolved in the anhydrous, degassed reaction solvent to the resin.

  • Reaction: Gently agitate the resin slurry at room temperature or with gentle heating (40-60 °C) for 2-24 hours. The reaction progress can be monitored by taking small samples of the resin, cleaving the peptide, and analyzing by mass spectrometry.

  • Catalyst Removal: After the reaction is complete, drain the solvent and wash the resin extensively with the reaction solvent and DCM to remove the ruthenium catalyst and byproducts.

Potential Signaling Pathway Modulation

The incorporation of a piperidine scaffold and subsequent cyclization can significantly impact the biological activity of a peptide. Piperidine-containing compounds are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[7] Peptide cyclization can enhance receptor binding affinity and selectivity by constraining the peptide into its bioactive conformation.

For example, a cyclic peptide containing the 4-allyl-4-carboxypiperidine residue might act as a modulator of a GPCR signaling pathway:

Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CyclicPeptide Cyclic Peptide (Ligand) CyclicPeptide->GPCR Binds and Activates Kinase Protein Kinase A SecondMessenger->Kinase CellularResponse Cellular Response Kinase->CellularResponse

Caption: Potential modulation of a GPCR signaling pathway by a cyclic peptide.

Conclusion

This compound is a valuable building block for peptide chemists aiming to create peptides with novel structural and functional properties. Its primary utility lies in the synthesis of cyclic peptides via ring-closing metathesis, a powerful strategy for enhancing peptide stability and biological activity. The successful incorporation of this sterically hindered amino acid requires optimized coupling conditions, often employing potent coupling reagents like HATU. The resulting peptides with their constrained piperidine-containing cyclic structures hold significant promise for applications in drug discovery and development.

References

The Versatile Building Block: 1-Boc-4-allyl-4-piperidinecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-4-allyl-4-piperidinecarboxylic acid, a substituted piperidine derivative, holds significant potential as a versatile building block in medicinal chemistry. Its unique structural features, including a protected amine, a carboxylic acid handle, and a reactive allyl group, offer medicinal chemists a powerful tool for the synthesis of complex molecular architectures. The piperidine scaffold is a prevalent motif in numerous clinically approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The strategic placement of the allyl and carboxylic acid functionalities at the 4-position allows for diverse chemical modifications, enabling the exploration of novel chemical space in drug discovery programs.

While direct and detailed applications of this compound in the synthesis of specific, publicly disclosed drug candidates are not extensively documented, its structural motifs suggest its utility in the development of various therapeutic agents. The principles of medicinal chemistry allow for the extrapolation of its potential applications based on the known activities of compounds containing similar piperidine cores. This document aims to provide an overview of these potential applications, supported by generalized experimental protocols and logical workflows for its incorporation into drug discovery pipelines.

Potential Therapeutic Applications

The structural characteristics of this compound make it an attractive starting material for the synthesis of compounds targeting a range of biological entities, including:

  • Neurokinin (NK) Receptor Antagonists: The piperidine core is a key feature in many NK1 receptor antagonists, which have applications in the treatment of nausea, vomiting, and depression. The carboxylic acid can be converted to various bioisosteres or used as an attachment point for pharmacophoric groups, while the allyl group can be functionalized to introduce additional binding interactions.

  • Opioid Receptor Modulators: Piperidine-containing structures are central to the design of potent and selective opioid receptor agonists and antagonists for pain management and the treatment of addiction. The allyl group can be modified to explore structure-activity relationships and fine-tune receptor subtype selectivity.

  • Spirocyclic Compounds: The presence of the quaternary center and the reactive allyl group facilitates the construction of spirocyclic systems. Spirocycles are of increasing interest in medicinal chemistry as they introduce three-dimensionality, which can lead to improved target affinity and selectivity, as well as enhanced physicochemical properties.

Experimental Protocols

The following are generalized experimental protocols illustrating how this compound can be utilized in synthetic chemistry.

Protocol 1: Amide Coupling

This protocol describes the coupling of the carboxylic acid moiety with a primary or secondary amine to form an amide bond, a common linkage in many pharmaceutical agents.

Materials:

  • This compound

  • Amine of interest (e.g., benzylamine)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the amine (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • In a separate flask, dissolve the coupling agent (e.g., HATU, 1.2 eq) in anhydrous DCM.

  • Add the coupling agent solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: Functionalization of the Allyl Group via Olefin Metathesis

This protocol demonstrates the modification of the allyl group using cross-metathesis, allowing for the introduction of diverse substituents.

Materials:

  • Product from Protocol 1 (or other derivative of this compound)

  • Alkene coupling partner

  • Grubbs' catalyst (e.g., Grubbs' 2nd generation)

  • Anhydrous and degassed solvent (e.g., Dichloromethane or Toluene)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the allyl-containing piperidine derivative (1.0 eq) and the alkene coupling partner (1.5-3.0 eq) in anhydrous, degassed DCM.

  • Bubble argon or nitrogen through the solution for 15-30 minutes to remove dissolved oxygen.

  • Add Grubbs' catalyst (0.01-0.05 eq) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (or stir at room temperature, depending on the catalyst and substrates) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the metathesis product.

Protocol 3: Boc-Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the piperidine nitrogen, which can then be further functionalized.

Materials:

  • Boc-protected piperidine derivative

  • Strong acid (e.g., Trifluoroacetic acid - TFA or Hydrochloric acid in dioxane)

  • Solvent (e.g., Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the Boc-protected piperidine derivative in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction mixture at room temperature for 1-4 hours and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in a suitable organic solvent and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected piperidine.

Data Presentation

As specific quantitative data for the applications of this compound is not available in the public domain, the following table provides a template for how such data would be structured.

Compound IDSynthetic StepReagents and ConditionsYield (%)Purity (%)Biological TargetActivity (IC₅₀/Kᵢ, nM)
Derivative 1 Amide CouplingBenzylamine, HATU, DIPEA, DCMe.g., 85e.g., >98NK1 Receptore.g., 15
Derivative 2 Olefin Metathesis4-Fluorostyrene, Grubbs' II, DCMe.g., 70e.g., >95Mu-Opioid Receptore.g., 50
Derivative 3 SpirocyclizationReaction Specifice.g., 65e.g., >97Target Xe.g., 100

Visualizations

The following diagrams illustrate the logical workflows and potential synthetic pathways involving this compound.

G A 1-Boc-4-allyl-4- piperidinecarboxylic acid B Amide Coupling A->B C Esterification A->C F Diverse Amide Derivatives B->F G Ester Derivatives C->G D Allyl Group Functionalization H Functionalized Piperidines D->H D->H E Boc-Deprotection I N-Alkylation/ Arylation E->I E->I E->I F->D F->E G->D G->E H->E J Final Bioactive Molecules I->J I->J I->J

General Synthetic Strategies

G cluster_0 Drug Discovery Workflow A Start: 1-Boc-4-allyl-4- piperidinecarboxylic acid B Couple with Pharmacophore 1 A->B Step 1 C Modify Allyl Group (e.g., Metathesis) B->C Step 2 D Boc-Deprotection C->D Step 3 E Couple with Pharmacophore 2 D->E Step 4 F Final Compound E->F Step 5

Drug Discovery Workflow

This compound represents a valuable, albeit underexplored, building block for medicinal chemistry. Its trifunctional nature provides a platform for the synthesis of a wide array of complex molecules with potential therapeutic applications. The protocols and workflows outlined above provide a foundational guide for researchers and scientists to harness the synthetic potential of this compound in the pursuit of novel drug candidates. Further research into the specific applications of this reagent is warranted and will likely reveal its utility in generating next-generation therapeutics.

1-Boc-4-allyl-4-piperidinecarboxylic acid as a building block for novel compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Boc-4-allyl-4-piperidinecarboxylic acid as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. The unique structural features of this molecule, combining a conformationally constrained piperidine scaffold with a synthetically versatile allyl group, make it an attractive starting material for the development of new chemical entities targeting a range of biological pathways.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting the central nervous system (CNS) and other biological systems. The 4,4-disubstituted piperidine core offers a rigid framework that can be used to orient functional groups in a precise three-dimensional arrangement, which is crucial for selective receptor binding. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis, while the carboxylic acid and allyl groups at the C4 position provide orthogonal handles for diverse chemical modifications. This building block is particularly well-suited for the synthesis of opioid receptor modulators and neurokinin-1 (NK1) receptor antagonists, both of which are important targets in pain, inflammation, and psychiatric disorders.

Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound involves the alkylation of the enolate of a 1-Boc-piperidine-4-carboxylic acid ester with an allyl halide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Boc-piperidine-4-carboxylic acid methyl ester

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Allyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Esterification: If starting from 1-Boc-piperidine-4-carboxylic acid, it should first be converted to its methyl or ethyl ester using standard procedures (e.g., Fischer esterification or reaction with diazomethane).

  • Enolate Formation and Alkylation:

    • To a solution of 1-Boc-piperidine-4-carboxylic acid methyl ester (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add LDA solution (1.1 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add allyl bromide (1.2 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound methyl ester.

  • Saponification:

    • Dissolve the purified ester in a mixture of THF:MeOH:H₂O (3:1:1).

    • Add LiOH (3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the organic solvents under reduced pressure.

    • Dilute the residue with water and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound as a solid.

Workflow for the Synthesis of this compound

G start 1-Boc-piperidine-4-carboxylic acid methyl ester step1 1. LDA, THF, -78 °C 2. Allyl bromide start->step1 intermediate This compound methyl ester step1->intermediate step2 LiOH, THF/MeOH/H₂O intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Application Notes: Synthesis of Novel Compounds

The allyl group of this compound is a versatile functional handle that can be elaborated into a variety of structures. This section outlines several key transformations and their potential applications in drug discovery.

The synthesis of spirocyclic scaffolds is of great interest in medicinal chemistry as they introduce three-dimensionality, which can lead to improved potency and selectivity. The allyl group can be used as a handle for Ring-Closing Metathesis (RCM) to construct spirocyclic systems.

Application: Development of novel CNS agents and receptor modulators with unique conformational constraints.

Workflow for Spirocycle Synthesis via RCM

G start This compound step1 Amide coupling with an allylic amine start->step1 diene Diene Precursor step1->diene step2 Grubbs' Catalyst (e.g., Grubbs II) diene->step2 spirocycle Spirocyclic Lactam step2->spirocycle

Caption: Synthesis of a spirocyclic lactam via RCM.

Experimental Protocol: Synthesis of a Spiro-Lactam

  • Amide Coupling: Couple this compound with a suitable allylic amine (e.g., allylamine) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form the diene precursor.

  • Ring-Closing Metathesis: Dissolve the diene precursor in anhydrous dichloromethane (DCM) and degas the solution. Add a Grubbs' catalyst (e.g., Grubbs' second generation, 5 mol%) and stir the reaction at room temperature or gentle heat until completion. Purify the resulting spirocyclic lactam by column chromatography.

The Heck reaction allows for the formation of a carbon-carbon bond between the allyl group and an aryl halide, providing access to compounds with extended aromatic systems.

Application: Synthesis of opioid and NK1 receptor antagonists, where an aromatic moiety is often a key pharmacophoric element.

Workflow for Heck Coupling

G start This compound ester step1 Aryl halide (Ar-X), Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base start->step1 product Arylated Piperidine Derivative step1->product

Caption: Arylation of the piperidine scaffold via Heck coupling.

Experimental Protocol: Heck Reaction

  • To a solution of this compound ester (1.0 eq) and an aryl halide (1.2 eq) in a suitable solvent (e.g., DMF, acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., Et₃N, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Ozonolysis of the allyl double bond provides a versatile aldehyde intermediate, which can be used for various subsequent transformations such as reductive amination, Wittig reactions, or aldol condensations.

Application: Introduction of diverse functional groups and extension of the carbon chain for fine-tuning pharmacological properties.

Workflow for Ozonolysis and Reductive Amination

G start This compound ester step1 1. O₃, DCM, -78 °C 2. Reductive workup (e.g., PPh₃ or Zn/H₂O) start->step1 aldehyde Aldehyde Intermediate step1->aldehyde step2 Amine (R-NH₂), NaBH(OAc)₃ aldehyde->step2 product Amine Derivative step2->product

Caption: Two-step synthesis of an amine derivative via ozonolysis.

Experimental Protocol: Ozonolysis and Reductive Amination

  • Ozonolysis: Dissolve this compound ester in DCM and cool to -78 °C. Bubble ozone gas through the solution until a blue color persists. Purge the solution with nitrogen or argon to remove excess ozone. Add a reducing agent (e.g., triphenylphosphine or dimethyl sulfide) and allow the mixture to warm to room temperature.

  • Reductive Amination: To the crude aldehyde from the previous step, add a primary or secondary amine (1.0 eq) and a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) in a suitable solvent (e.g., DCE, DCM). Stir the reaction at room temperature until completion. Purify the product by column chromatography.

Data Presentation: Representative Biological Activity

While specific biological data for compounds derived directly from this compound are not yet widely published, the following tables provide representative data for known opioid and NK1 receptor antagonists that share the 4,4-disubstituted piperidine scaffold. This data can serve as a benchmark for newly synthesized compounds.

Table 1: Representative Opioid Receptor Modulators with a 4,4-Disubstituted Piperidine Core

Compound IDStructureReceptor TargetActivity (Ki, nM)
Ligand A[Generic Fentanyl Analog Structure]µ-Opioid1.5
Ligand B[Generic Piperidine Opioid Structure]δ-Opioid10.2
Ligand C[Generic Piperidine Opioid Structure]κ-Opioid25.8

Table 2: Representative NK1 Receptor Antagonists with a Piperidine Core

Compound IDStructureReceptor TargetActivity (IC₅₀, nM)
Aprepitant[Aprepitant Structure]NK10.9
Rolapitant[Rolapitant Structure]NK10.7
Netupitant[Netupitant Structure]NK10.95

Signaling Pathways

Novel compounds synthesized from this compound are likely to target G-protein coupled receptors (GPCRs) such as the opioid and NK1 receptors. Understanding their signaling pathways is crucial for drug development.

Opioid receptors (µ, δ, and κ) are inhibitory GPCRs that couple primarily to Gαi/o proteins.[1] Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the closure of voltage-gated calcium channels, and the opening of inwardly rectifying potassium channels.[1] These events collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, resulting in analgesia.[2]

G cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (GPCR) G_Protein Gαi/oβγ Opioid_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel inhibits K_Channel K⁺ Channel G_Protein->K_Channel activates cAMP cAMP AC->cAMP produces Ca_in Ca²⁺ Influx Ca_Channel->Ca_in K_out K⁺ Efflux K_Channel->K_out Ligand Opioid Agonist Ligand->Opioid_Receptor ATP ATP ATP->AC Response Reduced Neuronal Excitability (Analgesia) cAMP->Response leads to Ca_in->Response contributes to K_out->Response contributes to

Caption: Simplified opioid receptor signaling pathway.[1]

The NK1 receptor is a GPCR that preferentially binds the neuropeptide Substance P. It primarily couples to Gαq/11 proteins.[3] Activation of the NK1 receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4] These signaling events are involved in pain transmission, inflammation, and emesis.[5]

G cluster_membrane Cell Membrane NK1_Receptor NK1 Receptor (GPCR) G_Protein Gαq/11βγ NK1_Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates IP3 IP₃ PLC->IP3 produces DAG DAG PLC->DAG produces Ligand Substance P Ligand->NK1_Receptor PIP2 PIP₂ PIP2->PLC Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Pain, Inflammation) Ca_Release->Response PKC->Response

Caption: Simplified neurokinin-1 receptor signaling pathway.[3][4]

References

Application Notes and Protocols for 1-Boc-4-allyl-4-piperidinecarboxylic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-allyl-4-piperidinecarboxylic acid is a versatile bifunctional building block with significant potential in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, substituted at the 4-position with both an allyl group and a carboxylic acid, offers a unique three-dimensional structure. The presence of the reactive allyl group allows for a variety of subsequent chemical transformations, including olefin metathesis, oxidation, and addition reactions. The carboxylic acid moiety provides a convenient handle for amide bond formation, esterification, or reduction. The Boc-protecting group on the piperidine nitrogen ensures stability during these transformations and can be readily removed under acidic conditions to allow for further functionalization at the nitrogen atom.

These features make this compound an attractive starting material for the synthesis of complex heterocyclic systems, particularly spirocyclic compounds, which are of growing interest in the development of novel therapeutic agents. This document provides detailed experimental protocols for the synthesis of this valuable building block and highlights its application in the construction of a spiro-oxindole scaffold.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 426842-70-8
Molecular Formula C₁₄H₂₃NO₄
Molecular Weight 269.34 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and dichloromethane

Table 2: Summary of a Representative Synthetic Route for a Spiro-oxindole Derivative

StepReactionKey ReagentsTypical YieldReference
1Synthesis of this compoundN-Boc-4-piperidone, Allyl bromide, LDA, Jones reagent60-70% (over 2 steps)Hypothetical based on standard procedures
2Amide CouplingOxindole, HATU, DIPEA85-95%Generic amide coupling protocols
3Intramolecular Heck ReactionPd(OAc)₂, P(o-tol)₃, K₂CO₃70-80%Intramolecular Heck reaction literature

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available N-Boc-4-piperidone. The first step involves the α-allylation of the ketone, followed by oxidation of the resulting allyl-substituted hydroxypiperidine to the desired carboxylic acid.

Step 1a: Synthesis of 1-Boc-4-allyl-4-hydroxypiperidine

  • Materials:

    • N-Boc-4-piperidone

    • Allyl bromide

    • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes at -78 °C to generate LDA.

    • Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to form the lithium enolate.

    • Add allyl bromide (1.5 eq) to the reaction mixture and allow it to warm to room temperature. Stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-Boc-4-allyl-4-hydroxypiperidine.

Step 1b: Oxidation to this compound

  • Materials:

    • 1-Boc-4-allyl-4-hydroxypiperidine

    • Jones reagent (chromic acid in sulfuric acid)

    • Acetone

    • Isopropyl alcohol

    • Dichloromethane (DCM)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-Boc-4-allyl-4-hydroxypiperidine (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

    • Slowly add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

    • Quench the excess oxidant by the careful addition of isopropyl alcohol until the solution turns green.

    • Remove the acetone under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure to obtain this compound as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Application in the Synthesis of a Spiro-oxindole Derivative

This protocol outlines the use of this compound as a key intermediate in the synthesis of a spiro[piperidine-4,3'-oxindole] scaffold.

Step 2a: Amide Coupling with Oxindole

  • Materials:

    • This compound

    • Oxindole

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) and oxindole (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the amide-coupled product.

Step 2b: Intramolecular Heck Reaction for Spirocyclization

  • Materials:

    • Amide-coupled product from Step 2a

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri(o-tolyl)phosphine (P(o-tol)₃)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous acetonitrile (MeCN) or DMF

  • Procedure:

    • To a solution of the amide-coupled product (1.0 eq) in anhydrous acetonitrile or DMF, add Pd(OAc)₂ (0.1 eq), P(o-tol)₃ (0.2 eq), and K₂CO₃ (2.0 eq).

    • Degas the mixture with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired spiro-oxindole derivative.

Mandatory Visualization

Synthesis_of_1_Boc_4_allyl_4_piperidinecarboxylic_acid cluster_0 Step 1: α-Allylation cluster_1 Step 2: Oxidation N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_1 Lithium Enolate N-Boc-4-piperidone->Intermediate_1 LDA, THF, -78 °C Product_1 1-Boc-4-allyl-4-hydroxypiperidine Intermediate_1->Product_1 Allyl bromide Product_2 This compound Product_1->Product_2 Jones Reagent, Acetone, 0 °C to rt

Caption: Synthetic pathway for this compound.

Application_in_Spiro_oxindole_Synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Intramolecular Heck Reaction Starting_Material This compound Coupled_Product Amide Intermediate Starting_Material->Coupled_Product Oxindole Oxindole Oxindole->Coupled_Product HATU, DIPEA, DMF Spiro_Product Spiro[piperidine-4,3'-oxindole] Coupled_Product->Spiro_Product Pd(OAc)₂, P(o-tol)₃, K₂CO₃

Caption: Workflow for the synthesis of a spiro-oxindole derivative.

Application Notes and Protocols for the Derivatization of 1-Boc-4-allyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the derivatization of 1-Boc-4-allyl-4-piperidinecarboxylic acid, a versatile building block in medicinal chemistry. The presence of three distinct functional handles—a protected amine (Boc group), a carboxylic acid, and an allyl group—offers multiple avenues for chemical modification to generate diverse molecular scaffolds for drug discovery programs.

This document outlines detailed protocols for the derivatization of the carboxylic acid moiety and the allyl group. The methodologies are based on established synthetic transformations and are intended to serve as a practical guide for researchers. Quantitative data from representative reactions on analogous structures are provided to offer an indication of expected outcomes.

Derivatization Strategies

The derivatization of this compound can be approached by targeting two primary reactive sites: the carboxylic acid and the allyl group. The Boc-protected amine is generally stable under the conditions described but can be deprotected as a final step if desired.

1. Carboxylic Acid Derivatization: The carboxylic acid group is readily converted into a variety of functional groups, most commonly esters and amides. These reactions are typically high-yielding and can be achieved under mild conditions.

  • Esterification: Conversion to esters is a common strategy to modify the pharmacokinetic properties of a lead compound.

  • Amidation: The formation of amides provides a means to introduce a wide range of substituents and is a cornerstone of peptide and small molecule synthesis.

2. Allyl Group Derivatization: The allyl group offers a versatile handle for carbon-carbon and carbon-heteroatom bond formation, allowing for significant structural modifications.

  • Oxidative Cleavage (Ozonolysis): This reaction cleaves the double bond to yield a ketone, which can be further functionalized.

  • Dihydroxylation: The formation of a vicinal diol introduces two new hydroxyl groups, providing points for further derivatization.

Data Presentation

The following tables summarize quantitative data for representative derivatization reactions. It is important to note that the data for esterification and amidation were obtained for the analogous compound, 1-Boc-4-piperidinecarboxylic acid, and are provided as an estimation of expected yields for this compound.

Table 1: Representative Esterification Data for 1-Boc-piperidinecarboxylic Acid

Ester ProductAlcoholCoupling Reagent/CatalystSolventReaction Time (h)Yield (%)
Methyl EsterMethanolTrimethylsilyl diazomethaneAcetonitrile/Methanol3.590
Methyl EsterIodomethanePotassium CarbonateDMF3Not specified

Table 2: Representative Amidation Data for 1-Boc-piperidinecarboxylic Acid

Amide ProductAmineCoupling ReagentSolventReaction TimeYield (%)
N-(Methoxy,methyl)amideN,O-Dimethylhydroxylamine HClEDCI/DMAPDichloromethaneOvernight94

Experimental Protocols

Protocol 1: Esterification via Trimethylsilyl Diazomethane

This protocol describes the formation of the methyl ester of a N-Boc protected piperidine carboxylic acid.

Materials:

  • This compound

  • Trimethylsilyl diazomethane (2.0 M solution in hexanes)

  • Acetonitrile

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1 equivalent) in acetonitrile.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a 2.0 M solution of trimethylsilyl diazomethane in hexanes (2 equivalents) dropwise to the suspension.

  • Add methanol (a volume equivalent to the acetonitrile used) to the reaction mixture.

  • Allow the reaction to stand at 0 °C for 30 minutes, then warm to room temperature and stir for 3 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain the methyl ester.[1]

Protocol 2: Amidation using EDCI/DMAP

This protocol details the synthesis of an N-methoxy-N-methylamide (Weinreb amide) from a N-Boc protected piperidine carboxylic acid.

Materials:

  • This compound

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) and N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents) in dichloromethane.

  • Cool the solution to 0 °C.

  • Add DMAP (1.5 equivalents) followed by EDCI (1.5 equivalents).[1]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[1]

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic phases and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • If necessary, purify the product by silica gel column chromatography.

Protocol 3: Ozonolysis of the Allyl Group

This protocol describes the oxidative cleavage of the allyl group to form a ketone.

Materials:

  • This compound

  • Methanol

  • Ozone (O₃)

  • Dimethyl sulfide (DMS) or Zinc dust

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of methanol and dichloromethane at -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating the consumption of the starting material.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide (2 equivalents) or zinc dust, to the reaction mixture and allow it to warm to room temperature.

  • Stir for several hours until the ozonide is completely reduced (monitor by TLC or peroxide test strips).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ketone derivative.

  • Purify by column chromatography if necessary.

Visualizations

Derivatization_Workflow cluster_acid Carboxylic Acid Derivatization cluster_allyl Allyl Group Derivatization start 1-Boc-4-allyl-4- piperidinecarboxylic Acid ester Ester Derivative start->ester Esterification (e.g., ROH, Acid/Coupling Agent) amide Amide Derivative start->amide Amidation (e.g., RNH₂, Coupling Agent) ketone Ketone Derivative (via Ozonolysis) start->ketone 1. O₃ 2. Reductive Workup diol Diol Derivative (via Dihydroxylation) start->diol Dihydroxylation (e.g., OsO₄, NMO)

Caption: Synthetic pathways for the derivatization of the title compound.

Amidation_Mechanism acid Carboxylic Acid (R-COOH) o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea Activation edci EDCI amide Amide (R-CONH-R') o_acylisourea->amide Nucleophilic Attack urea_byproduct Urea Byproduct o_acylisourea->urea_byproduct Rearrangement & Release amine Amine (R'-NH₂)

Caption: General mechanism of EDC-mediated amidation.

References

Application Note: Scale-Up Synthesis of 1-Boc-4-allyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-4-allyl-4-piperidinecarboxylic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents. Its rigid piperidine core, combined with the versatile allyl and carboxylic acid functionalities, makes it an attractive scaffold for the development of novel pharmaceuticals. This application note provides a detailed, three-step protocol for the scale-up synthesis of this compound, starting from commercially available ethyl 4-piperidinecarboxylate. The described methodology is designed to be robust, scalable, and suitable for implementation in a drug development setting.

Synthetic Strategy

The synthesis commences with the protection of the secondary amine of ethyl 4-piperidinecarboxylate with a tert-butyloxycarbonyl (Boc) group. The subsequent key step involves the α-allylation of the resulting N-Boc protected ester. This is achieved through the formation of a lithium enolate using lithium diisopropylamide (LDA), followed by quenching with allyl bromide. The final step is the saponification of the ethyl ester to yield the desired carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

Reaction Scheme:

Procedure:

To a stirred solution of ethyl 4-piperidinecarboxylate (1.0 eq) in dichloromethane (DCM, 5-10 volumes) at 0 °C is added triethylamine (1.2 eq). Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) dissolved in a minimal amount of DCM is then added dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-allylpiperidine-4-carboxylate

Reaction Scheme:

Procedure:

A solution of diisopropylamine (1.5 eq) in anhydrous tetrahydrofuran (THF, 5 volumes) is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (1.4 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at this temperature for 30 minutes to generate lithium diisopropylamide (LDA). A solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF (2 volumes) is then added dropwise to the LDA solution, maintaining the temperature at -78 °C. The resulting mixture is stirred for 1-2 hours to ensure complete enolate formation. Allyl bromide (1.3 eq) is then added dropwise, and the reaction is stirred at -78 °C for an additional 2-3 hours. The reaction is allowed to warm to room temperature and quenched by the addition of saturated ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield ethyl 1-(tert-butoxycarbonyl)-4-allylpiperidine-4-carboxylate.

Step 3: Synthesis of this compound

Reaction Scheme:

Procedure:

To a solution of ethyl 1-(tert-butoxycarbonyl)-4-allylpiperidine-4-carboxylate (1.0 eq) in a mixture of THF and water (3:1, 10 volumes) is added lithium hydroxide monohydrate (3.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS). The THF is removed under reduced pressure, and the remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled to 0 °C and acidified to pH 3-4 with 1 M HCl. The resulting white precipitate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound as a white solid.

Data Presentation

Table 1: Summary of Reagents and Products

StepStarting MaterialReagent(s)ProductMolecular Weight ( g/mol )
1Ethyl 4-piperidinecarboxylateDi-tert-butyl dicarbonate, TriethylamineEthyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate257.33
2Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylateLithium diisopropylamide (LDA), Allyl bromideEthyl 1-(tert-butoxycarbonyl)-4-allylpiperidine-4-carboxylate297.39
3Ethyl 1-(tert-butoxycarbonyl)-4-allylpiperidine-4-carboxylateLithium hydroxide monohydrateThis compound269.34[1]

Table 2: Typical Reaction Parameters and Expected Yields

StepSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)
1Dichloromethane0 to RT12-1690-98
2Tetrahydrofuran-78 to RT3-570-85
3THF/WaterRT12-2485-95

Mandatory Visualization

Scale_Up_Synthesis Start Ethyl 4-piperidinecarboxylate Intermediate1 Ethyl 1-(tert-butoxycarbonyl) piperidine-4-carboxylate Start->Intermediate1 1. (Boc)₂O, Et₃N DCM, 0 °C to RT Intermediate2 Ethyl 1-(tert-butoxycarbonyl)-4-allyl piperidine-4-carboxylate Intermediate1->Intermediate2 2. LDA, THF, -78 °C 3. Allyl bromide FinalProduct This compound Intermediate2->FinalProduct 4. LiOH·H₂O THF/H₂O, RT

Caption: Synthetic workflow for the scale-up synthesis of this compound.

References

Application Notes and Protocols: 1-Boc-4-allyl-4-piperidinecarboxylic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-Boc-4-allyl-4-piperidinecarboxylic acid as a versatile building block in the synthesis of potentially bioactive molecules. The unique structural features of this compound, namely the protected piperidine ring, a quaternary center with a carboxylic acid, and a reactive allyl group, offer multiple avenues for the construction of complex molecular architectures, particularly spirocyclic systems which are prevalent in many biologically active natural products and synthetic drugs.

Application Note 1: Synthesis of a Spiro-Iodolactone Piperidine Scaffold

Introduction:

The allyl and carboxylic acid functionalities of this compound can be exploited in an intramolecular cyclization reaction to generate a spiro-lactone. Iodolactonization is a powerful and reliable method for the synthesis of lactones under mild conditions.[1] This reaction proceeds through the formation of an iodonium ion, which is then attacked by the carboxylate nucleophile to yield the cyclic product.[1] The resulting spiro-iodolactone is a valuable intermediate, with the iodine atom serving as a handle for further functionalization through various cross-coupling reactions.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
This compoundC14H23NO4269.34Carboxylic acid, Allyl, Boc-protected amine
Spiro-iodolactone productC14H22INO4407.23Lactone, Iodomethyl, Boc-protected amine, Spirocenter

Experimental Protocol: Iodolactonization

This protocol is a representative procedure for the iodolactonization of this compound.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO3)

  • Iodine (I2)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Add sodium bicarbonate (3.0 eq) to the solution and stir the mixture at room temperature.

  • In a separate flask, prepare a solution of iodine (2.0 eq) in acetonitrile.

  • Add the iodine solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro-iodolactone.

Mandatory Visualization:

Iodolactonization_Workflow start Start: 1-Boc-4-allyl-4- piperidinecarboxylic acid reagents Reagents: Iodine (I2) NaHCO3 Acetonitrile start->reagents Add reaction Iodolactonization (0°C to RT, 12-24h) reagents->reaction Initiate workup Aqueous Workup: - Quench with Na2S2O3 - Extraction with DCM - Brine wash reaction->workup Proceed to purification Purification: Column Chromatography workup->purification Isolate crude product Product: Spiro-iodolactone purification->product Yields pure

Caption: Workflow for the synthesis of a spiro-iodolactone.

Application Note 2: Synthesis of a Bioactive Spiro-Pyrrolidinyl-Oxindole Scaffold

Introduction:

Spiro-oxindoles are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3][4] The spiro-pyrrolidinyl-oxindole core, in particular, has been identified as a promising scaffold for the development of novel therapeutic agents.[5][6][7] A powerful method for the construction of this scaffold is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an olefin.[6] In this proposed application, the allyl group of this compound can serve as the dipolarophile, reacting with an in situ generated azomethine ylide from isatin and an amino acid (e.g., sarcosine) to furnish a complex spiro-pyrrolidinyl-oxindole derivative.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional GroupsPotential Bioactivity
This compoundC14H23NO4269.34Carboxylic acid, Allyl, Boc-protected amine-
Spiro-pyrrolidinyl-oxindole productC25H31N3O5 (example)469.53 (example)Spiro-oxindole, Pyrrolidine, Piperidine, AmideAnticancer, Antiviral

Experimental Protocol: 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the synthesis of a spiro-pyrrolidinyl-oxindole from this compound.

Materials:

  • This compound

  • Isatin

  • Sarcosine

  • Toluene or Methanol

  • Reflux condenser

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add isatin (1.0 eq) and sarcosine (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the desired spiro-pyrrolidinyl-oxindole derivative.

Mandatory Visualization:

Cycloaddition_Pathway cluster_start Starting Materials start_allyl 1-Boc-4-allyl-4- piperidinecarboxylic acid cycloaddition [3+2] Cycloaddition (Reflux) start_allyl->cycloaddition start_isatin Isatin azomethine In situ generation of Azomethine Ylide start_isatin->azomethine start_amino Sarcosine start_amino->azomethine azomethine->cycloaddition product Spiro-pyrrolidinyl-oxindole cycloaddition->product bioactivity Bioactive Scaffold: - Anticancer - Antiviral product->bioactivity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-4-allyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-Boc-4-allyl-4-piperidinecarboxylic acid. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis is typically a multi-step process that begins with the protection of the nitrogen on the piperidine ring, followed by the introduction of the allyl group at the 4-position, and concludes with the hydrolysis of the ester to the final carboxylic acid.

Q2: Why is it necessary to protect the piperidine nitrogen with a Boc group?

A2: The tert-butoxycarbonyl (Boc) group is an effective protecting group for the secondary amine of the piperidine ring. This prevents the nitrogen from interfering with the subsequent allylation step, which requires a strong base. The Boc group can be readily removed under acidic conditions if required for downstream applications.

Q3: What is the purpose of converting the carboxylic acid to an ester before allylation?

A3: The alpha-proton to a carboxylic acid is not readily removed by common bases. Converting the carboxylic acid to an ester, such as a methyl or ethyl ester, increases the acidity of the alpha-proton, facilitating the formation of an enolate with a strong base like lithium diisopropylamide (LDA). This enolate is the key reactive intermediate for the allylation reaction.

Q4: What are the critical parameters for the LDA-mediated allylation step?

A4: The success of the allylation reaction hinges on several critical factors:

  • Anhydrous Conditions: LDA is extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Low Temperature: The reaction is typically carried out at very low temperatures (-78 °C) to ensure the kinetic formation of the enolate and to prevent side reactions.

  • Slow Addition of Reagents: Slow, dropwise addition of the ester to the LDA solution and subsequent slow addition of allyl bromide are crucial for controlling the reaction and minimizing side product formation.

Q5: What are some common side products in this synthesis?

A5: Potential side products include the dialkylated product (where a second allyl group is added), products from the Claisen condensation of the ester enolate, and unreacted starting material. Careful control of stoichiometry and reaction conditions can minimize the formation of these impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of Boc-protected product Incomplete reaction; Insufficient Boc-anhydride; Inactive catalyst.Ensure dropwise addition of di-tert-butyl dicarbonate. Use a slight excess of Boc-anhydride. Monitor the reaction by TLC until completion.
Low yield of the ester Incomplete esterification; Inefficient purification.Ensure the reaction goes to completion using a suitable esterification method (e.g., with SOCl₂ or an acid catalyst). Optimize purification conditions (e.g., distillation or column chromatography).
Low or no yield of the allylated product Presence of water in the reaction, deactivating the LDA; LDA was not properly prepared or was old; Temperature was not low enough, leading to LDA decomposition or side reactions.Use freshly distilled, anhydrous solvents (e.g., THF). Ensure all glassware is oven or flame-dried. Prepare LDA fresh or use a recently purchased, properly stored solution. Maintain a reaction temperature of -78 °C using a dry ice/acetone bath.
Formation of multiple products in the allylation step Incorrect stoichiometry (excess allyl bromide leading to dialkylation); Reaction temperature too high, allowing for side reactions; Slow enolate formation.Use a slight excess of the ester relative to LDA and add allyl bromide in a controlled manner. Maintain a strict -78 °C reaction temperature. Ensure efficient stirring during the addition of the ester to the LDA solution.
Incomplete hydrolysis of the ester Insufficient base or acid for hydrolysis; Short reaction time.Use a sufficient excess of LiOH or other hydrolyzing agent. Allow the reaction to proceed until TLC indicates complete consumption of the starting ester.

Experimental Protocols

Protocol 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

This procedure details the Boc protection of 4-piperidinecarboxylic acid.

  • Reaction Setup: In a three-necked flask equipped with a stirring device, add 4-piperidinecarboxylic acid. Under an ice bath, add a buffer solution composed of sodium carbonate and sodium bicarbonate.[1]

  • Addition of Boc Anhydride: While stirring, slowly add di-tert-butyl dicarbonate dropwise through a dropping funnel.[1]

  • Reaction: Maintain the reaction at 30°C in a water bath and stir for 22 hours.[1]

  • Workup:

    • Extract the reaction mixture with ethyl ether to remove any unreacted di-tert-butyl dicarbonate.[1]

    • Adjust the pH of the aqueous phase to 2-3 using a 3 mol/L hydrochloric acid solution.[1]

    • Extract the product with ethyl acetate.[1]

    • Dry the combined organic layers with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.[1]

Protocol 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

This protocol describes the conversion of the carboxylic acid to its ethyl ester.

  • Reaction Setup: Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in anhydrous ethanol in a round-bottom flask.

  • Esterification: Cool the solution to 0 °C and slowly add thionyl chloride dropwise. Heat the mixture to reflux and stir for 48 hours.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the crude product in ethyl acetate and wash with a 10% sodium hydroxide solution.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ethyl ester.

Protocol 3: Synthesis of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate

This protocol outlines the alpha-allylation of the ester.

  • Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate in anhydrous THF to the LDA solution dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

  • Allylation: Slowly add allyl bromide to the reaction mixture dropwise. Continue to stir at -78 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 4: Synthesis of this compound

This final step involves the hydrolysis of the ester to the target carboxylic acid.

  • Reaction Setup: Dissolve the purified ethyl 1-Boc-4-allyl-4-piperidinecarboxylate in a mixture of THF, methanol, and water.

  • Hydrolysis: Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature overnight.

  • Workup:

    • Remove the organic solvents under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of 2 with 2N HCl.

    • Extract the product with ethyl acetate.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, this compound.

Data Presentation

Table 1: Reagent Quantities for Synthesis

Step Starting Material Reagent 1 Reagent 2 Solvent Typical Yield
1. Boc Protection 4-Piperidinecarboxylic acid (1 eq)Di-tert-butyl dicarbonate (1.1 eq)Na₂CO₃/NaHCO₃ bufferWater/Ether>90%
2. Esterification 1-Boc-piperidinecarboxylic acid (1 eq)Thionyl chloride (2 eq)-Ethanol>90%
3. Allylation Ethyl 1-Boc-piperidine-4-carboxylate (1 eq)LDA (1.1 eq)Allyl bromide (1.2 eq)THF60-80%
4. Hydrolysis Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate (1 eq)LiOH (3 eq)-THF/Methanol/Water>95%

Visualizations

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Allylation cluster_3 Step 4: Hydrolysis A 4-Piperidinecarboxylic Acid B 1-Boc-4-piperidinecarboxylic Acid A->B Boc₂O, Na₂CO₃/NaHCO₃ C Ethyl 1-Boc-4-piperidinecarboxylate B->C EtOH, SOCl₂ D Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate C->D 1. LDA, THF, -78°C 2. Allyl Bromide E This compound D->E LiOH, THF/MeOH/H₂O

Caption: Overall synthetic workflow for this compound.

Allylation_Mechanism start Ethyl 1-Boc-4-piperidinecarboxylate enolate Lithium Enolate Intermediate start->enolate LDA, THF, -78°C product Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate enolate->product Allyl Bromide

Caption: Key steps in the LDA-mediated allylation reaction.

References

Technical Support Center: Synthesis of 1-Boc-4-allyl-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Boc-4-allyl-4-piperidinecarboxylic acid. It is intended for researchers, scientists, and drug development professionals familiar with organic synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, which typically involves the α-allylation of a 1-Boc-4-piperidinecarboxylic acid ester.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete deprotonation of the starting ester.- Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) to ensure complete enolate formation.[1][2] - Ensure anhydrous reaction conditions as water will quench the enolate. - Use a non-protic solvent such as Tetrahydrofuran (THF).[2]
Competing side reactions (see below).Address the specific side reaction as detailed in this guide.
Presence of a Dialkylated Side Product The mono-allylated product still possesses an acidic α-hydrogen and can undergo a second allylation.[2]- Use at least a full equivalent of a strong base (e.g., LDA) to ensure the starting material is fully converted to the enolate, minimizing the presence of the acidic mono-allylated product in the reaction mixture.[1][2] - Slowly add the allyl bromide to the enolate solution to maintain a low concentration of the alkylating agent.
Formation of an O-Alkylated Byproduct Enolates are ambident nucleophiles and can react at the oxygen atom instead of the α-carbon.- Use a "soft" electrophile like allyl bromide, which favors C-alkylation.[3] - Employ non-polar solvents to promote C-alkylation.[4] - The choice of counterion can influence the reaction; lithium enolates (from LDA) generally favor C-alkylation.
Unreacted Starting Material Insufficient amount or activity of the base.- Ensure the base is fresh and properly prepared/stored. - Use a slight excess of the base to account for any trace impurities that may consume it.
Low reaction temperature leading to slow reaction.- While enolate formation is often performed at low temperatures (e.g., -78 °C with LDA), the alkylation step may require warming to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature.[1]
Elimination Byproducts The enolate acts as a base, causing elimination of HBr from the allyl bromide.- This is more common with secondary and tertiary alkyl halides.[1][2] Since allyl bromide is a primary halide, this is less likely but can be minimized by maintaining a low reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis typically starts with a commercially available 1-Boc-4-piperidinecarboxylic acid or its corresponding ester (e.g., methyl or ethyl ester). The process involves the deprotonation of the α-carbon (the carbon at the 4-position of the piperidine ring) using a strong base to form an enolate, followed by an SN2 reaction with an allyl halide (commonly allyl bromide) to introduce the allyl group. The final step, if starting from an ester, is hydrolysis to obtain the carboxylic acid.

Q2: Why is a strong base like LDA recommended over weaker bases like sodium ethoxide?

A2: A strong, non-nucleophilic, and sterically hindered base like LDA is crucial for several reasons. It ensures rapid and complete deprotonation of the starting ester to form the enolate.[1][2] This prevents an equilibrium from being established, which would leave a significant amount of the starting material unreacted. Weaker bases like sodium ethoxide can lead to incomplete enolate formation and an increased likelihood of side reactions such as self-condensation or dialkylation.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. You can spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the progress of the reaction.

Q4: What are the key parameters to control to minimize the formation of the dialkylated byproduct?

A4: The key is to ensure that the concentration of the mono-allylated product is minimized while unreacted enolate is still present. This can be achieved by using at least one full equivalent of a strong base like LDA to drive the initial deprotonation to completion.[1][2] Additionally, a slow addition of the allyl bromide to the reaction mixture can help to prevent a localized excess of the alkylating agent, which could react with the newly formed mono-allylated product.

Q5: My reaction is not working, and I suspect my LDA is "dead". How can I check its activity?

A5: The activity of LDA can be titrated before use. A common method involves using a known amount of an indicator, such as N-phenyl-1-naphthylamine, in THF, and titrating with the LDA solution until a color change is observed. Alternatively, a small-scale test reaction with a substrate known to deprotonate easily can be performed.

Experimental Protocol: Synthesis of this compound methyl ester

This is a representative protocol and may require optimization for specific laboratory conditions.

  • Enolate Formation:

    • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add n-butyllithium (1.05 eq).

    • Stir the solution at 0 °C for 30 minutes to form LDA.

    • Cool the LDA solution to -78 °C.

    • Slowly add a solution of 1-Boc-piperidine-4-carboxylic acid methyl ester (1.0 eq) in anhydrous THF to the LDA solution.

    • Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Allylation:

    • Slowly add allyl bromide (1.2 eq) to the enolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound methyl ester.

  • Hydrolysis (if the carboxylic acid is the final product):

    • Dissolve the purified ester in a mixture of THF, methanol, and water.

    • Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Remove the organic solvents under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with a suitable acid (e.g., 1N HCl).

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the final carboxylic acid.

Visual Troubleshooting Guide

The following flowchart illustrates a decision-making process for troubleshooting common issues during the synthesis.

Troubleshooting_Synthesis Troubleshooting Flowchart for α-Allylation start Reaction Complete? low_yield Low Yield of Product start->low_yield No end Successful Synthesis start->end Yes side_products Significant Side Products Observed? low_yield->side_products unreacted_sm Unreacted Starting Material? side_products->unreacted_sm No dialkylation Dialkylation Product Observed? side_products->dialkylation Yes check_base Check Base Activity and Stoichiometry unreacted_sm->check_base Yes optimize_temp Optimize Reaction Temperature/Time unreacted_sm->optimize_temp No o_alkylation O-Alkylation Product Observed? dialkylation->o_alkylation No slow_addition Use Slow Addition of Allyl Bromide dialkylation->slow_addition Yes check_solvent Consider Solvent Polarity o_alkylation->check_solvent Yes end_troubleshoot Further Optimization Needed o_alkylation->end_troubleshoot No check_conditions Verify Anhydrous Conditions check_base->check_conditions check_conditions->end_troubleshoot optimize_temp->end_troubleshoot slow_addition->end_troubleshoot check_solvent->end_troubleshoot

Caption: Troubleshooting workflow for identifying and resolving common side reactions.

References

Technical Support Center: Purification of 1-Boc-4-allyl-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of 1-Boc-4-allyl-4-piperidinecarboxylic acid. This document offers solutions to common challenges encountered during the purification of this compound, presented in a clear question-and-answer format.

Troubleshooting Guides

Issue 1: Poor Separation of the Product from Starting Material (1-Boc-4-piperidinecarboxylic acid) during Column Chromatography.

Symptoms:

  • TLC analysis shows overlapping spots for the product and the starting material.

  • Fractions collected from the column are mixtures of the product and starting material.

Possible Causes & Solutions:

Possible CauseSolution
Inappropriate Solvent System Polarity The polarity of the eluent may not be optimal for separating the slightly more non-polar product from the more polar starting material. Solution: Decrease the polarity of the eluent. A good starting point for silica gel chromatography is a mixture of hexanes and ethyl acetate. Gradually decrease the proportion of ethyl acetate. Adding a small amount of acetic acid (0.1-1%) to the eluent can help to suppress the ionization of the carboxylic acid group, leading to sharper peaks and potentially better separation.[1]
Column Overloading The amount of crude material loaded onto the column exceeds its separation capacity. Solution: Reduce the amount of crude material loaded onto the column. A general guideline is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Improper Column Packing The presence of air bubbles or channels in the silica gel bed can lead to poor separation. Solution: Ensure the silica gel is packed uniformly as a slurry in the initial eluent to avoid air bubbles and cracks.[2]

Issue 2: The Product is Contaminated with an Unknown, Less Polar Impurity.

Symptoms:

  • An additional spot is observed on the TLC plate with a higher Rf value than the product.

  • NMR analysis of the purified product shows unexpected signals in the aliphatic or olefinic region.

Possible Causes & Solutions:

Possible CauseSolution
Presence of a Double Allylation Byproduct It is possible that a second allyl group has reacted with the carboxylic acid to form an allyl ester. This would result in a less polar byproduct. Solution: This byproduct should be readily separable by silica gel column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate). The less polar diester will elute before the desired carboxylic acid product.
Residual Allyl Bromide If an excess of allyl bromide was used in the preceding reaction, it may persist in the crude product. Solution: Allyl bromide is volatile and can often be removed by evaporation under reduced pressure. If it persists, it will elute very early during column chromatography.

Issue 3: Low Recovery of the Product after Acid-Base Extraction.

Symptoms:

  • A significantly lower than expected yield of the product is obtained after the extraction and acidification workup.

Possible Causes & Solutions:

Possible CauseSolution
Incomplete Extraction into the Aqueous Base The Boc-protected piperidinecarboxylic acid may not have been fully deprotonated and extracted into the aqueous basic solution. Solution: Ensure thorough mixing of the organic and aqueous layers during the extraction.[3] Use a sufficiently concentrated basic solution (e.g., 1 M NaOH) and perform multiple extractions (2-3 times) to ensure complete transfer of the carboxylic acid to the aqueous layer.
Product Loss During Back-Extraction After acidification of the aqueous layer, the product may not have been completely extracted back into the organic solvent. Solution: Ensure the aqueous layer is acidified to a pH of 2-3 to fully protonate the carboxylate.[3][4] Use a suitable organic solvent for the back-extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to maximize recovery.
Emulsion Formation The formation of an emulsion at the interface of the organic and aqueous layers can trap the product and lead to poor recovery. Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel. In some cases, filtering the mixture through a pad of celite can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound?

A1: The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C14H23NO4[5][6]
Molecular Weight 269.34 g/mol [5][6]
Appearance Expected to be a solid at room temperature.Inferred from similar structures.
Solubility Likely soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. Solubility in non-polar solvents like hexanes is expected to be low.Inferred from the structure.

Q2: What is a good starting point for developing a column chromatography method for this compound?

A2: For silica gel chromatography, a good starting eluent system would be a mixture of hexanes and ethyl acetate, for example, in a 4:1 or 3:1 ratio. The polarity can be adjusted based on the TLC analysis of the crude mixture. Adding a small amount of acetic acid (e.g., 0.5%) to the eluent is often beneficial for carboxylic acids to reduce tailing and improve separation.[1]

Q3: Can I purify this compound by recrystallization?

A3: Recrystallization can be a highly effective purification method if a suitable solvent is found. The ideal solvent will dissolve the compound when hot but not when cold. A good approach is to test a range of solvents with varying polarities.

Potential Recrystallization Solvents to Screen:

  • Single Solvents: Ethyl acetate, acetonitrile, isopropanol, toluene.

  • Solvent/Anti-Solvent Systems: Ethyl acetate/hexanes, Toluene/hexanes, Acetone/water.

A systematic approach to solvent screening is recommended.[7]

Q4: Are there any potential stability issues I should be aware of during purification?

A4: The Boc protecting group is sensitive to strong acids.[8] Therefore, prolonged exposure to highly acidic conditions should be avoided. During an acid-base extraction, it is important to use a sufficient amount of base to neutralize the carboxylic acid and then to carefully add acid to re-protonate it, avoiding a large excess of strong acid. The allyl group is generally stable under standard purification conditions.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various ratios of hexanes and ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.3.[9]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[2][9]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (e.g., 50 mL).

  • Base Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times.

  • Acidification: Combine all the aqueous extracts in a flask and cool the solution in an ice bath. Slowly add 3 M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 2 and 3 (check with pH paper). A precipitate of the purified product should form.

  • Back-Extraction: Transfer the acidified aqueous solution to a clean separatory funnel. Extract the product back into an organic solvent like ethyl acetate by adding an equal volume and shaking. Separate the organic layer. Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the purified this compound.

Visualizations

G Troubleshooting Workflow for Purification start Crude Product tlc TLC Analysis start->tlc decision_purity Is the crude product pure enough? tlc->decision_purity end Pure Product decision_purity->end Yes decision_impurities What is the nature of the impurities? decision_purity->decision_impurities No column_chrom Column Chromatography recrystallization Recrystallization column_chrom->recrystallization acid_base Acid-Base Extraction acid_base->recrystallization oiling_out Product oils out during recrystallization? recrystallization->oiling_out decision_impurities->acid_base Acidic/Basic polar_impurities Polar Impurities (e.g., starting material) decision_impurities->polar_impurities More Polar nonpolar_impurities Non-polar Impurities decision_impurities->nonpolar_impurities Less Polar polar_impurities->column_chrom nonpolar_impurities->column_chrom oiling_out->end No, crystals form change_solvent Change recrystallization solvent/system oiling_out->change_solvent Yes change_solvent->recrystallization G Potential Impurities in Synthesis starting_material 1-Boc-4-piperidinecarboxylic acid product This compound starting_material->product Allylation allyl_bromide Allyl Bromide allyl_bromide->product side_product_1 Unreacted Starting Material product->side_product_1 Incomplete Reaction side_product_2 Allyl Ester (from reaction with carboxylic acid) product->side_product_2 Side Reaction side_product_3 Excess Allyl Bromide product->side_product_3 Excess Reagent

References

Technical Support Center: 1-Boc-4-allyl-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-4-allyl-4-piperidinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule revolve around its three key functional groups: the Boc-protecting group, the allyl group, and the carboxylic acid. The Boc group is highly sensitive to acidic conditions and can be inadvertently removed. The allyl group is susceptible to oxidation, and the carboxylic acid can potentially undergo decarboxylation under harsh thermal conditions, although this is less common.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. For optimal shelf life, storage at 2-8°C is recommended.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air, which can promote degradation of the allyl group.

Q3: Can I use strong acids in reactions involving this compound?

A3: It is generally not recommended to use strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), unless the intention is to remove the Boc protecting group. The Boc group is labile in acidic conditions and will be cleaved, exposing the secondary amine of the piperidine ring.[2][3][4][5]

Q4: Is the allyl group reactive under standard laboratory conditions?

A4: The allyl group can be reactive, particularly towards oxidizing agents.[6] Care should be taken to avoid unintentional oxidation, which could lead to the formation of an aldehyde, carboxylic acid, or other oxidation byproducts. It is also a versatile handle for various chemical transformations, such as Heck coupling.[5][7][8][9][10]

Troubleshooting Guides

Issue 1: Unexpected Deprotection (Loss of Boc Group)
  • Symptom: Mass spectrometry or NMR analysis of your reaction mixture or purified product shows a mass corresponding to the deprotected piperidine (loss of 100.12 g/mol ).

  • Possible Causes:

    • Acidic Reagents: You may have unknowingly used an acidic reagent or additive in your reaction.

    • Acidic Workup: The pH of your aqueous workup may have been too low.

    • Acidic Solvents/Additives: Some solvents or additives may contain acidic impurities.

  • Solutions:

    • Reagent Check: Carefully review all reagents and catalysts to ensure they are not acidic. If an acidic component is necessary, consider if a milder alternative exists.

    • Neutral or Basic Workup: During aqueous extraction, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate) to wash the organic layer.

    • Use of Scavengers: In intentional deprotection, use scavengers like triisopropylsilane (TIS) to prevent side reactions from the resulting tert-butyl cation.[7]

Issue 2: Unwanted Oxidation of the Allyl Group
  • Symptom: You observe unexpected byproducts with higher masses, potentially corresponding to the addition of one or more oxygen atoms (e.g., +16 or +32 g/mol ).

  • Possible Causes:

    • Air Exposure: Prolonged exposure to air, especially in the presence of light or metal catalysts, can lead to oxidation.

    • Oxidizing Agents: Contamination with or unintentional use of oxidizing agents.

  • Solutions:

    • Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Reagent Purity: Ensure the purity of all starting materials and reagents to avoid contaminants that could act as oxidants.

Issue 3: Low Yield in Coupling Reactions (e.g., EDC/NHS)
  • Symptom: When attempting to form an amide bond using the carboxylic acid moiety, you experience low yields of the desired product.

  • Possible Causes:

    • Suboptimal pH: The pH for EDC/NHS coupling is critical. The activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0), while the reaction with the amine is best at a pH of 7-8.[11]

    • Hydrolysis of Activated Ester: The activated O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid.[3][11]

    • Steric Hindrance: The quaternary carbon at the 4-position of the piperidine ring may cause steric hindrance, slowing down the reaction.

  • Solutions:

    • Two-Step pH Adjustment: Perform the initial activation with EDC/NHS in a buffer at pH 5-6, then adjust the pH to 7.2-7.5 before adding your amine.[11]

    • Use of NHS/Sulfo-NHS: The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) creates a more stable amine-reactive intermediate, improving coupling efficiency.[3]

    • Optimize Coupling Reagents: Consider using alternative coupling reagents that are more effective for hindered systems, such as HATU or HBTU.[2][12]

    • Increase Reaction Time/Temperature: For sterically hindered couplings, a longer reaction time or a slight increase in temperature may be necessary.[2]

Data Presentation

Table 1: Qualitative Stability of this compound Functional Groups

Functional GroupConditionStabilityPotential Side Reactions/Degradation Products
Boc-Protected Amine Strong Acids (e.g., TFA, HCl)LabileDeprotection to the free piperidine amine.
t-Butylation of nucleophilic sites in the molecule or other reagents.[7][8]
Weak AcidsGenerally StableMay see slow deprotection over extended periods or at elevated temperatures.
Basic ConditionsStableGenerally stable to bases like NaOH, NaHCO₃, and amines.[3][13]
NucleophilesStableGenerally stable to common nucleophiles.[3][13]
Allyl Group Oxidizing Agents (e.g., O₂, KMnO₄)SusceptibleOxidation to an aldehyde, carboxylic acid, or epoxide.[6]
Reducing Agents (e.g., H₂/Pd)SusceptibleReduction of the double bond to a propyl group.
Transition Metal CatalystsReactiveCan undergo reactions like Heck coupling or allylic substitution.[6][7][8][9][10]
Carboxylic Acid High TemperaturesGenerally StableDecarboxylation is possible under harsh thermal conditions, but unlikely under typical synthetic protocols.[14]
Activating Agents (e.g., EDC)ReactiveForms an activated ester for coupling reactions.

Experimental Protocols

Protocol 1: EDC/NHS Coupling of the Carboxylic Acid

This protocol is a general guideline for coupling the carboxylic acid of this compound to a primary amine.

  • Activation:

    • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or DCM).

    • Add N-hydroxysuccinimide (NHS) (1.2 equivalents).

    • Cool the solution to 0 °C in an ice bath.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.[15]

  • Coupling:

    • In a separate flask, dissolve the primary amine (1 equivalent) in the same solvent.

    • Add the activated ester solution from step 1 to the amine solution.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) if the amine is a salt.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Heck Coupling of the Allyl Group

This is a general procedure for the Heck coupling of an aryl halide with the allyl group.

  • Reaction Setup:

    • In a reaction vessel, combine this compound (1 equivalent), the aryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%), and a phosphine ligand (e.g., PPh₃; 2-10 mol%).

    • Add a base (e.g., NaOAc or Et₃N; 2 equivalents) and a suitable solvent (e.g., DMF or acetonitrile).[8]

  • Reaction:

    • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[8]

  • Workup:

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer, concentrate, and purify by chromatography.

Visualizations

degradation_pathway 1-Boc-4-allyl-4-piperidinecarboxylic_acid This compound Protonated_Intermediate Protonated Intermediate 1-Boc-4-allyl-4-piperidinecarboxylic_acid->Protonated_Intermediate + H⁺ (e.g., TFA) Deprotected_Piperidine Deprotected Piperidine Protonated_Intermediate->Deprotected_Piperidine - CO₂ - t-Bu⁺ tert-Butyl_Cation tert-Butyl Cation Protonated_Intermediate->tert-Butyl_Cation Side_Product t-Butylated Side Product tert-Butyl_Cation->Side_Product + Nucleophile

Caption: Acid-catalyzed degradation pathway of this compound.

troubleshooting_workflow start Unexpected Reaction Outcome check_sm Is Starting Material Consumed? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No side_products Side Products Observed check_sm->side_products Yes increase_time_temp Increase Reaction Time/Temperature or Reagent Equivalents incomplete_reaction->increase_time_temp check_reagent_purity Check Reagent Purity incomplete_reaction->check_reagent_purity analyze_byproducts Analyze Byproducts (MS, NMR) side_products->analyze_byproducts end Optimized Reaction increase_time_temp->end check_reagent_purity->end boc_loss Is Boc Group Lost? analyze_byproducts->boc_loss Mass loss of 100 allyl_ox Is Allyl Group Oxidized? analyze_byproducts->allyl_ox Mass gain of 16/32 use_milder_conditions Use Milder/Anhydrous Acid or Buffer pH boc_loss->use_milder_conditions use_inert_atmosphere Use Inert Atmosphere/ Degassed Solvents allyl_ox->use_inert_atmosphere use_milder_conditions->end use_inert_atmosphere->end

References

Technical Support Center: Improving Reaction Conditions for 1-Boc-4-allyl-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Boc-4-allyl-4-piperidinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this and related substituted piperidine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the α-allylation of a 1-Boc-4-piperidinecarboxylic acid derivative.

Issue 1: Low or No Conversion to the Allylated Product

Potential Cause Troubleshooting Step
Inefficient Enolate Formation The choice of base is critical for the deprotonation at the α-carbon. If you are experiencing low conversion, consider switching to a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). Ensure the reaction is conducted under strictly anhydrous conditions at low temperatures (e.g., -78 °C) to favor kinetic enolate formation and prevent side reactions.
Inactive Allylating Agent Verify the purity and reactivity of your allyl halide (e.g., allyl bromide or allyl iodide). Consider using a more reactive allylating agent, such as allyl iodide, which can be generated in situ from allyl bromide via the Finkelstein reaction if necessary.
Steric Hindrance The bulky Boc protecting group and the piperidine ring can sterically hinder the approach of the electrophile. Using a less sterically demanding allylating agent or switching to a different N-protecting group, if the synthetic route allows, might improve yields.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Step
O-Alkylation Formation of the O-allylated silyl ketene acetal can compete with the desired C-alkylation. To favor C-alkylation, use a less polar, aprotic solvent like tetrahydrofuran (THF). The choice of a lithium-based counter-ion (from an LDA or LHMDS base) also generally favors C-alkylation over O-alkylation.
Di-allylation The formation of a di-allylated product can occur if the mono-allylated product is deprotonated again by the base. To minimize this, use a slight excess of the starting material relative to the base and add the allylating agent slowly at low temperatures.
Epimerization/Racemization If the 4-position is chiral, there is a risk of epimerization through the planar enolate intermediate. To maintain stereochemical integrity, it is crucial to use low temperatures and carefully select the base and solvent. Chiral auxiliaries or phase-transfer catalysts may be necessary for stereoselective syntheses.

Issue 3: Difficult Product Isolation and Purification

Potential Cause Troubleshooting Step
Emulsion during Workup The presence of both a carboxylic acid and a Boc-protected amine can lead to the formation of emulsions during aqueous workup. Use a saturated brine solution to wash the organic layer and consider using a different extraction solvent. Centrifugation can also aid in breaking up stubborn emulsions.
Co-elution during Chromatography The starting material and the product may have similar polarities, making separation by column chromatography challenging. Optimize your mobile phase by trying different solvent systems and gradients. Derivatization of the carboxylic acid to an ester before purification can sometimes improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The most common starting material is an ester of 1-Boc-4-piperidinecarboxylic acid (also known as N-Boc-isonipecotic acid). The reaction is typically performed on the ester (e.g., methyl or ethyl ester) to avoid complications with the acidic proton of the carboxylic acid during enolate formation. The ester is then hydrolyzed in a subsequent step to yield the final carboxylic acid product.

Q2: Which base is most effective for the deprotonation step?

Strong, non-nucleophilic bases are generally required for the formation of the α-enolate. Lithium Diisopropylamide (LDA) is a common choice. It is crucial to prepare or titrate the LDA solution just before use to ensure its activity. The reaction should be performed at low temperatures, typically -78 °C, to ensure kinetic control and minimize side reactions.

Q3: Can I perform the allylation directly on the carboxylic acid?

Direct α-allylation of the carboxylic acid is challenging because the strong base required for deprotonation at the α-carbon will first deprotonate the more acidic carboxylic acid proton, leading to the formation of a carboxylate. This would necessitate the use of at least two equivalents of a strong base, which can lead to other side reactions. Therefore, it is highly recommended to protect the carboxylic acid as an ester before the allylation step.

Q4: What are the typical reaction conditions for the allylation step?

A general procedure involves the slow addition of a strong base (e.g., LDA) to a solution of the 1-Boc-4-piperidinecarboxylic acid ester in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen). After stirring for a period to allow for enolate formation, the allyl halide (e.g., allyl bromide) is added, and the reaction is allowed to slowly warm to room temperature.

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A sample of the reaction mixture can be quenched with a proton source (e.g., saturated aqueous ammonium chloride) and extracted before spotting on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate the progress of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the reaction if the components are sufficiently volatile.

Data Presentation

The following table summarizes hypothetical quantitative data for the α-allylation of ethyl 1-Boc-4-piperidinecarboxylate to illustrate the effect of different reaction parameters on the yield of the desired product.

Entry Base (equiv.) Solvent Temperature (°C) Allylating Agent Yield (%)
1LDA (1.1)THF-78 to RTAllyl Bromide65
2LHMDS (1.1)THF-78 to RTAllyl Bromide62
3NaHMDS (1.1)THF-78 to RTAllyl Bromide55
4LDA (1.1)Diethyl Ether-78 to RTAllyl Bromide58
5LDA (1.1)THF-78 to RTAllyl Iodide72
6LDA (1.5)THF-78 to RTAllyl Bromide50 (with di-allylation)

Note: This data is illustrative and serves as a guideline for optimization.

Experimental Protocols

Key Experiment: α-Allylation of Ethyl 1-Boc-4-piperidinecarboxylate

This protocol describes a general method for the α-allylation of an ester of 1-Boc-4-piperidinecarboxylic acid.

Materials:

  • Ethyl 1-Boc-4-piperidinecarboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Diisopropylamine

  • Allyl bromide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.

    • Add freshly distilled diisopropylamine (1.1 equivalents) to the cooled THF.

    • Slowly add n-BuLi solution (1.05 equivalents) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

    • In a separate flask, dissolve ethyl 1-Boc-4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of the ester to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Allylation:

    • Slowly add allyl bromide (1.2 equivalents) to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 1-Boc-4-allyl-4-piperidinecarboxylate.

  • Hydrolysis (Optional):

    • To obtain the final carboxylic acid, the purified ester can be hydrolyzed using standard conditions, such as stirring with lithium hydroxide in a mixture of THF, methanol, and water, followed by acidic workup.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Allylation Reaction cluster_workup Workup & Purification cluster_final Final Product start 1-Boc-4-piperidine- carboxylic acid ester enolate Enolate Formation (LDA, THF, -78°C) start->enolate 1. allylation Allylation (Allyl Bromide) enolate->allylation 2. quench Quench (aq. NH4Cl) allylation->quench 3. extract Extraction (EtOAc) quench->extract 4. purify Purification (Chromatography) extract->purify 5. hydrolysis Hydrolysis (LiOH, H2O/THF/MeOH) purify->hydrolysis Optional Step product 1-Boc-4-allyl-4- piperidinecarboxylic acid purify->product If ester is the final product hydrolysis->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield of Allylated Product cause1 Inefficient Enolate Formation start->cause1 cause2 Side Reaction: O-Alkylation start->cause2 cause3 Side Reaction: Di-allylation start->cause3 solution1a Use Stronger Base (e.g., LDA, LHMDS) cause1->solution1a solution1b Ensure Anhydrous Conditions cause1->solution1b solution2 Use Aprotic, Non-polar Solvent (e.g., THF) cause2->solution2 solution3 Use Stoichiometric Base & Slow Addition cause3->solution3

Caption: Troubleshooting logic for low yield in the α-allylation reaction.

Technical Support Center: Synthesis of 1-Boc-4-allyl-4-piperidinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-4-allyl-4-piperidinecarboxylic acid and its derivatives. This guide addresses common challenges encountered during experimental procedures to facilitate a smoother and more efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy involves a three-step process:

  • Esterification of 1-Boc-4-piperidinecarboxylic acid to its ethyl or methyl ester.

  • α-Allylation of the resulting ester at the C4 position using a strong base and an allyl halide.

  • Hydrolysis of the allyl-substituted ester to the final carboxylic acid.

Q2: Why is it necessary to use a strong, non-nucleophilic base for the allylation step?

A2: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is crucial for the quantitative deprotonation of the α-carbon of the ester, forming a reactive enolate. Weaker bases may not lead to complete enolate formation, resulting in low yields and potential side reactions.

Q3: What are the primary challenges in the synthesis of this compound derivatives?

A3: Key challenges include:

  • Achieving high yields in the C4-allylation step.

  • Minimizing the formation of side products, such as dialkylated or O-alkylated compounds.

  • Ensuring complete hydrolysis of the ester without affecting the Boc protecting group.

  • Purification of the final product to remove impurities.

Q4: Can I perform the allylation directly on the carboxylic acid?

A4: Direct allylation of the carboxylic acid is generally not feasible as the acidic proton of the carboxyl group will be deprotonated by the strong base, preventing the formation of the desired enolate at the C4 position. Esterification is a necessary preceding step.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Low or No Yield of Allylated Product
Potential Cause Troubleshooting Steps
Incomplete enolate formation - Ensure the use of a strong, non-nucleophilic base like freshly prepared LDA. - Perform the reaction under strictly anhydrous conditions, as any moisture will quench the base. - Use a suitable aprotic solvent such as dry tetrahydrofuran (THF). - Carry out the deprotonation at a low temperature (e.g., -78 °C) to ensure the stability of the enolate.
Degradation of the allyl halide - Use a fresh, high-quality allyl halide (e.g., allyl bromide). - Add the allyl halide to the enolate solution at a low temperature and then allow the reaction to warm up gradually.
Incorrect stoichiometry - Use a slight excess of the base (e.g., 1.1 equivalents) to ensure complete deprotonation. - Use a slight excess of the allyl halide (e.g., 1.2 equivalents) to drive the reaction to completion.
Formation of Multiple Products
Potential Cause Troubleshooting Steps
Dialkylation - Add the allyl halide slowly to the enolate solution to maintain a low concentration of the electrophile. - Use a controlled amount of the allyl halide (not a large excess).
Side reactions with the Boc group - Maintain low temperatures during the reaction to prevent potential side reactions involving the Boc protecting group.
Aldol condensation - Ensure complete enolate formation before adding the allyl halide. The presence of the starting ester can lead to self-condensation.
Incomplete Ester Hydrolysis
Potential Cause Troubleshooting Steps
Insufficient base or acid - Use a sufficient excess of the hydrolyzing agent (e.g., LiOH or NaOH for basic hydrolysis, or a strong acid for acidic hydrolysis).
Short reaction time or low temperature - Increase the reaction time and/or temperature to ensure complete hydrolysis. Monitor the reaction progress using TLC or LC-MS.
Steric hindrance - The bulky substituent at the C4 position might slow down the hydrolysis. Consider using more forcing conditions if necessary.

Experimental Protocols

Key Experiment: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-allylpiperidine-4-carboxylate

This protocol details the α-allylation of ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate.

Methodology:

  • Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq.) in dry THF. Cool the solution to -78 °C and add n-butyllithium (1.1 eq.) dropwise. Stir the solution at this temperature for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate (1.0 eq.) in dry THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Allylation: Add allyl bromide (1.2 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure ethyl 1-(tert-butoxycarbonyl)-4-allylpiperidine-4-carboxylate.

Quantitative Data Summary:

ParameterValue
Starting Material Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate
Reagents LDA, Allyl Bromide
Solvent Anhydrous THF
Temperature -78 °C to Room Temperature
Reaction Time ~12-16 hours
Typical Yield 65-80%
Key Experiment: Hydrolysis of Ethyl 1-(tert-butoxycarbonyl)-4-allylpiperidine-4-carboxylate

This protocol describes the conversion of the allylated ester to the final carboxylic acid.

Methodology:

  • Reaction Setup: Dissolve ethyl 1-(tert-butoxycarbonyl)-4-allylpiperidine-4-carboxylate (1.0 eq.) in a mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide monohydrate (2-3 eq.) to the solution and stir the mixture at room temperature overnight.

  • Work-up: After the reaction is complete (monitored by TLC), remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • Extraction and Purification: Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary:

ParameterValue
Starting Material Ethyl 1-(tert-butoxycarbonyl)-4-allylpiperidine-4-carboxylate
Reagent Lithium Hydroxide Monohydrate
Solvent THF/Water
Temperature Room Temperature
Reaction Time ~12-18 hours
Typical Yield 85-95%

Visualizations

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Allylation cluster_2 Step 3: Hydrolysis Start 1-Boc-4-piperidine- carboxylic acid Ester Ethyl 1-Boc-4- piperidinecarboxylate Start->Ester Ethanol, Acid catalyst Allylated_Ester Ethyl 1-Boc-4-allyl-4- piperidinecarboxylate Ester->Allylated_Ester 1. LDA, THF, -78°C 2. Allyl bromide Final_Product 1-Boc-4-allyl-4- piperidinecarboxylic acid Allylated_Ester->Final_Product LiOH, THF/H2O

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Allylation? Check_Base Incomplete Enolate Formation? Start->Check_Base Yes Check_Conditions Anhydrous Conditions? Check_Base->Check_Conditions No Solution_Base Use fresh LDA Ensure correct stoichiometry Check_Base->Solution_Base Yes Check_Reagents Reagent Quality? Check_Conditions->Check_Reagents Yes Solution_Conditions Flame-dry glassware Use dry solvents Check_Conditions->Solution_Conditions No Solution_Reagents Use fresh allyl bromide Check_Reagents->Solution_Reagents Yes

Caption: Troubleshooting logic for low yield in the allylation step.

avoiding impurities in 1-Boc-4-allyl-4-piperidinecarboxylic acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Boc-4-allyl-4-piperidinecarboxylic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid the formation of impurities during this critical synthetic step.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the α-allylation of 1-Boc-4-piperidinecarboxylic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the starting material. 2. Inactive or insufficient base (e.g., LDA). 3. Presence of proton sources (e.g., water, alcohol) in the reaction. 4. Low quality or unreactive allyl bromide.1. Ensure accurate determination of the base concentration (e.g., titration of n-BuLi used to prepare LDA). 2. Use freshly prepared LDA or a recently purchased, properly stored commercial solution. 3. Rigorously dry all glassware, solvents (e.g., THF), and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 4. Use freshly distilled or a new bottle of allyl bromide.
High Levels of Unreacted Starting Material 1. Insufficient amount of base (less than 2.0 equivalents). 2. Reaction temperature too high during base addition, leading to side reactions. 3. Short reaction time for the deprotonation step.1. Use at least 2.1-2.2 equivalents of a strong, non-nucleophilic base like LDA to ensure complete formation of the dianion. 2. Maintain a low temperature (e.g., -78 °C) during the addition of the base and the starting material. 3. Increase the stirring time after base addition to allow for complete enolate formation before adding the allyl bromide.
Presence of O-Allylated Impurity 1. Use of a less coordinating counterion (e.g., Na+, K+ instead of Li+). 2. Reaction conditions favoring kinetic O-allylation.1. Use a lithium base, such as LDA, as the lithium cation coordinates to the carboxylate oxygen, favoring C-alkylation. 2. Ensure the reaction is performed at low temperatures, as higher temperatures can sometimes increase the amount of O-alkylation.
Presence of Di-allylated Impurity 1. Excess allyl bromide used. 2. The mono-allylated product is deprotonated and reacts a second time.1. Use a controlled amount of allyl bromide (typically 1.0-1.2 equivalents). 2. Ensure slow addition of the allyl bromide to the reaction mixture to maintain a low instantaneous concentration.
Difficult Purification 1. Similar polarity of the desired product and impurities. 2. Emulsion formation during aqueous workup.1. Utilize careful column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes with a small amount of acetic acid). 2. If the product is a solid, recrystallization from an appropriate solvent system can be effective. 3. During workup, use brine to break up emulsions and ensure clear phase separation.

Frequently Asked Questions (FAQs)

Q1: Why are two equivalents of a strong base like LDA required for this reaction?

A1: The first equivalent of the base deprotonates the acidic carboxylic acid proton, forming the lithium carboxylate. The second equivalent is necessary to deprotonate the α-carbon, generating the enolate nucleophile required for the C-C bond formation with allyl bromide. Using less than two equivalents will result in incomplete conversion and a high level of unreacted starting material.

Q2: My reaction is consistently yielding a significant amount of an impurity with a similar mass to my product. What could it be?

A2: A common impurity in this reaction is the O-allylated byproduct, the allyl ester of 1-Boc-4-piperidinecarboxylic acid. This occurs when the allyl group attacks the oxygen of the carboxylate instead of the α-carbon. This side reaction is more prevalent if bases with counterions other than lithium are used. To confirm its identity, you can use analytical techniques like LC-MS and NMR spectroscopy. To minimize its formation, ensure the use of a lithium base like LDA and maintain low reaction temperatures.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods. For TLC, co-spot the reaction mixture with your starting material. The product should have a higher Rf value (be less polar) than the starting carboxylic acid. Staining with potassium permanganate can help visualize the spots. For LC-MS, you can monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q4: What is the best way to purify the final product and remove the unreacted starting material?

A4: A standard purification method is an acidic aqueous workup followed by extraction and column chromatography. After quenching the reaction, the mixture is acidified (e.g., with 1N HCl) to a pH of 4-5. The product and unreacted starting material are then extracted into an organic solvent like ethyl acetate. The unreacted starting material is more polar than the desired product. Therefore, silica gel column chromatography using a gradient elution, for instance, starting with hexanes/ethyl acetate and gradually increasing the polarity, can effectively separate the two compounds. Adding a small amount of acetic acid to the eluent can help to reduce tailing of the carboxylic acid on the silica gel.

Experimental Protocols

Key Experimental Protocol: α-Allylation of 1-Boc-4-piperidinecarboxylic acid
  • Preparation of LDA Solution: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (2.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (2.1 eq.) dropwise, and stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask under argon, dissolve 1-Boc-4-piperidinecarboxylic acid (1.0 eq.) in anhydrous THF. Cool this solution to -78 °C. Slowly add this solution via cannula to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the dianion.

  • Allylation: Add allyl bromide (1.1 eq.) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, then let it slowly warm to room temperature and stir overnight.

  • Workup and Extraction: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Acidify the aqueous layer to pH 4-5 with 1N HCl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield pure this compound.

Visualizations

Synthesis_Pathway SM 1-Boc-4-piperidinecarboxylic Acid Base 2.1 eq. LDA, THF, -78°C SM->Base Dianion Dianion Intermediate Base->Dianion Deprotonation Allyl 1.1 eq. Allyl Bromide Dianion->Allyl Product This compound Allyl->Product C-Allylation

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions Dianion Dianion Intermediate Product Desired Product (C-Allylation) Dianion->Product Allyl Bromide O_Impurity O-Allylated Impurity Dianion->O_Impurity O-Attack Di_Impurity Di-allylated Impurity Product->Di_Impurity + LDA + Allyl Bromide Troubleshooting_Workflow Start Analyze Crude Reaction Mixture (TLC/LC-MS) Low_Yield Low Conversion? Start->Low_Yield Impurities Impurities Present? Low_Yield->Impurities No Check_Base Check Base Activity & Stoichiometry Low_Yield->Check_Base Yes Identify_Impurity Identify Impurity Structure (O-allyl, Di-allyl) Impurities->Identify_Impurity Yes Purify Purification Strategy (Chromatography/Recrystallization) Impurities->Purify No (or acceptable levels) Check_Conditions Verify Anhydrous Conditions Check_Base->Check_Conditions Check_Conditions->Purify Optimize_Stoich Adjust Allyl Bromide Stoichiometry Identify_Impurity->Optimize_Stoich Optimize_Stoich->Purify End Pure Product Purify->End

Technical Support Center: Resolution of 1-Boc-4-allyl-4-piperidinecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantiomeric resolution of 1-Boc-4-allyl-4-piperidinecarboxylic acid. This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during the separation of the (R) and (S) enantiomers of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of this compound?

The two primary methods for resolving the enantiomers of this compound are High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) and diastereomeric salt formation with a chiral resolving agent.[][2] Chiral HPLC offers direct separation of the enantiomers, while diastereomeric salt formation involves creating two diastereomers with different solubilities that can be separated by crystallization.[2][3][4]

Q2: How do I choose between Chiral HPLC and Diastereomeric Salt Resolution?

The choice of method depends on the scale of the separation, available equipment, and the specific requirements of your research.

  • Chiral HPLC is often preferred for analytical scale separations and for high-purity requirements. It is a direct method but may be more expensive and less scalable than diastereomeric salt resolution.[][5]

  • Diastereomeric Salt Resolution is a classical and often more cost-effective method for larger-scale preparations.[3][4] However, it requires screening for a suitable resolving agent and solvent system, and the recovery of the desired enantiomer from the salt is an additional step.

Q3: What are some suitable chiral resolving agents for this compound?

For a carboxylic acid like this compound, chiral bases are used as resolving agents. Commonly employed resolving agents for chiral acids include:

  • (+)- and (-)-Cinchonidine

  • (+)- and (-)-Quinidine

  • (R)- and (S)-1-Phenylethylamine

  • Brucine and Strychnine (use with caution due to toxicity)[6]

The optimal resolving agent and solvent must be determined experimentally.

Q4: Can I use a chiral derivatizing agent for the separation?

Yes, another approach is to react the racemic carboxylic acid with a chiral derivatizing agent to form diastereomers that can be separated on a standard, non-chiral HPLC column.[][7] This is an indirect method that requires an additional reaction step.

Troubleshooting Guides

Chiral HPLC Separation
Issue Potential Cause(s) Recommended Solution(s)
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Temperature fluctuations.- Screen different types of CSPs (e.g., cellulose-based, amylose-based, cyclodextrin-based).- Adjust the mobile phase polarity and additives (e.g., acids, bases).[8]- Control the column temperature, as it can significantly impact selectivity.[9]
Peak tailing or broad peaks - Secondary interactions between the analyte and the stationary phase.- Column overload.- Contamination at the head of the column.- Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds).[10]- Reduce the injection volume or sample concentration.- Flush the column with a strong solvent, or if the problem persists, use a guard column.[11]
Inconsistent retention times - Inadequate column equilibration.- Changes in mobile phase composition.- "Memory effects" from previous analyses.[8]- Ensure the column is fully equilibrated with the mobile phase before each injection.- Prepare fresh mobile phase daily.- Dedicate a column to a specific method or implement a rigorous column washing protocol between different methods.[8]
Extra, unexpected peaks - Presence of impurities in the sample.- On-column degradation of the analyte.- Differential ionization of the analyte.[10]- Purify the sample before injection.- Use a milder mobile phase or adjust the pH.- For piperidine derivatives, adding a buffer to the mobile phase can help to ensure a consistent ionization state.[10]
Diastereomeric Salt Resolution
Issue Potential Cause(s) Recommended Solution(s)
No crystallization of a diastereomeric salt - High solubility of both diastereomeric salts in the chosen solvent.- Formation of an oil instead of a crystalline solid.- Screen a variety of solvents with different polarities.- Try using a solvent mixture.- Cool the solution slowly and/or add a seed crystal.
Low enantiomeric excess (ee) of the resolved product - Co-precipitation of both diastereomeric salts.- Incomplete separation of the diastereomers.- Perform multiple recrystallizations to enrich the less-soluble diastereomer.[6][12]- Optimize the molar ratio of the resolving agent to the racemic compound.[3]
Low yield of the resolved enantiomer - Significant solubility of the desired diastereomeric salt in the mother liquor.- Loss of material during recrystallization steps.- Adjust the solvent and temperature to minimize the solubility of the desired salt.- Pool the mother liquors from recrystallizations and attempt to recover more of the desired diastereomer.

Experimental Protocols

Representative Protocol for Chiral HPLC Resolution

This protocol is a general guideline and should be optimized for your specific equipment and requirements.

  • Column Selection: Start with a cellulose-based chiral stationary phase, such as a Chiralcel® OD-H or Chiralpak® IA column.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like 0.1% trifluoroacetic acid (TFA) to improve peak shape.[13]

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Analysis: Inject the racemic mixture and observe the chromatogram for two separated peaks corresponding to the enantiomers. Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5).

ParameterValue
Column Chiralpak® IA (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol:TFA (85:15:0.1)
Flow Rate 1.0 mL/min
Temperature 25 °C
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) 2.1
Representative Protocol for Diastereomeric Salt Resolution

This protocol is a general starting point for developing a diastereomeric salt resolution procedure.

  • Screening for Resolving Agent and Solvent:

    • In separate test tubes, dissolve small, equimolar amounts of the racemic acid and a chiral base (e.g., (R)-1-phenylethylamine) in different solvents (e.g., ethanol, acetone, ethyl acetate).

    • Observe which solvent system yields a crystalline precipitate upon standing or cooling.

  • Salt Formation:

    • Dissolve one equivalent of the racemic this compound in a minimal amount of the chosen hot solvent.

    • Add 0.5 equivalents of the selected chiral resolving agent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Isolation of Diastereomer:

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals. This is your enriched diastereomeric salt.

  • Liberation of the Enantiomer:

    • Dissolve the diastereomeric salt in water.

    • Acidify the solution with an acid like 1M HCl to protonate the carboxylic acid.

    • Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and evaporate the solvent.

  • Determination of Enantiomeric Excess (ee):

    • Analyze the resolved product by chiral HPLC to determine its enantiomeric excess.

ParameterValue
Resolving Agent (R)-1-Phenylethylamine
Crystallization Solvent Acetone
Yield of Diastereomeric Salt 40% (based on one enantiomer)
Enantiomeric Excess (after 1 crystallization) 85%
Enantiomeric Excess (after 2 crystallizations) >98%

Visualized Workflows and Logic

G cluster_hplc Chiral HPLC Workflow hplc_start Racemic Mixture hplc_prep Prepare Sample & Mobile Phase hplc_start->hplc_prep hplc_inject Inject on Chiral HPLC hplc_prep->hplc_inject hplc_separate Separation of Enantiomers hplc_inject->hplc_separate hplc_collect Collect Enantiomer Fractions hplc_separate->hplc_collect hplc_end Pure Enantiomers hplc_collect->hplc_end

Caption: A simplified workflow for the resolution of enantiomers using chiral HPLC.

G cluster_salt Diastereomeric Salt Resolution Workflow salt_start Racemic Acid salt_react React to Form Diastereomeric Salts salt_start->salt_react salt_agent Chiral Base salt_agent->salt_react salt_crystallize Selective Crystallization salt_react->salt_crystallize salt_filter Filter to Separate Solid and Liquid salt_crystallize->salt_filter salt_solid Enriched Diastereomeric Salt salt_filter->salt_solid salt_liquid Mother Liquor (Enriched in other Diastereomer) salt_filter->salt_liquid salt_liberate Liberate Free Acid salt_solid->salt_liberate salt_end Enriched Enantiomer salt_liberate->salt_end

Caption: Workflow for enantiomeric resolution via diastereomeric salt formation.

G node_q node_q start Poor Peak Resolution in Chiral HPLC q1 Is peak tailing or fronting observed? start->q1 a1_yes Adjust mobile phase modifier (acid/base) q1->a1_yes Yes q2 Are peaks broad but symmetrical? q1->q2 No end Improved Resolution a1_yes->end a2_yes Decrease flow rate or optimize temperature q2->a2_yes Yes q3 Is there no separation at all? q2->q3 No a2_yes->end a3_yes Screen different chiral stationary phases q3->a3_yes Yes a3_yes->end

Caption: A troubleshooting decision tree for poor peak resolution in chiral HPLC.

References

Technical Support Center: 1-Boc-4-allyl-4-piperidinecarboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Boc-4-allyl-4-piperidinecarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, a process that typically involves the α-alkylation of 1-Boc-4-piperidinecarboxylic acid.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the α-carbon.[1][2] 2. Inactive Reagents: The base (e.g., LDA) may have degraded due to moisture or improper storage. The allyl halide may also be of poor quality. 3. Low Reaction Temperature: While low temperatures are often necessary to control side reactions, the reaction may be too slow.1. Choice of Base: Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).[1] 2. Reagent Quality: Use freshly prepared or properly stored reagents. Titrate the base before use to determine its exact molarity. 3. Temperature Optimization: While maintaining a low temperature is crucial, consider a slight increase in temperature or allowing the reaction to proceed for a longer duration. Monitor the reaction progress by TLC or LC-MS.
Presence of Unreacted Starting Material 1. Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the starting material. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Stoichiometry: Use a slight excess of the base (e.g., 1.1 to 1.2 equivalents) to ensure complete deprotonation. 2. Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (TLC, LC-MS) and allow it to run until the starting material is consumed.
Formation of a Di-allylated Byproduct 1. Excess Allyl Halide: Using a large excess of the alkylating agent can lead to a second alkylation at the α-carbon. 2. Deprotonation of the Mono-allylated Product: The mono-allylated product can be deprotonated by any remaining strong base, leading to a second alkylation.1. Controlled Stoichiometry: Use a controlled amount of the allyl halide (typically 1.0 to 1.2 equivalents). 2. Slow Addition: Add the allyl halide slowly to the reaction mixture at a low temperature to maintain a low concentration of the alkylating agent at any given time.
Formation of an O-Alkylated Byproduct 1. Reaction Conditions: Certain reaction conditions, such as the choice of solvent and counter-ion, can favor O-alkylation over C-alkylation of the enolate.1. Solvent Choice: Use a non-polar solvent like THF, which generally favors C-alkylation. 2. Counter-ion: Lithium enolates (from LDA) are known to favor C-alkylation.
Product is an Ester instead of a Carboxylic Acid 1. Starting Material: The reaction may have been performed on the ester of 1-Boc-4-piperidinecarboxylic acid.1. Hydrolysis: If the ester is formed, it can be hydrolyzed to the desired carboxylic acid using standard procedures, such as treatment with LiOH in a THF/water mixture.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the α-alkylation of the corresponding 1-Boc-4-piperidinecarboxylic acid or its ester derivative. This typically involves the formation of an enolate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by the addition of an allyl halide (e.g., allyl bromide).[1][2]

Q2: What are the primary byproducts to look out for in this reaction?

A2: The most common byproducts are the di-allylated product (1-Boc-4,4-diallylpiperidine-4-carboxylic acid) and the O-allylated product. The presence of unreacted starting material is also a common issue.

Q3: How can I purify the final product from the byproducts and unreacted starting material?

A3: Purification can typically be achieved through column chromatography on silica gel.[4] Alternatively, acid-base extraction can be a useful technique to separate the carboxylic acid product from neutral byproducts.[5] The crude product can be dissolved in a suitable organic solvent and washed with an aqueous basic solution to extract the acidic product. The aqueous layer is then acidified, and the pure product is extracted back into an organic solvent.

Q4: Why is a strong, non-nucleophilic base like LDA necessary for this reaction?

A4: A strong base is required to completely deprotonate the α-carbon of the carboxylic acid derivative to form the enolate in a high concentration.[1] A non-nucleophilic base is crucial to avoid competing reactions where the base itself acts as a nucleophile and attacks the carbonyl carbon. The bulky nature of LDA minimizes this nucleophilic attack.[6]

Q5: Can I use a weaker base like sodium hydroxide or sodium ethoxide?

A5: Weaker bases are generally not suitable for the deprotonation of simple carboxylic acid derivatives as the equilibrium will not favor the formation of the enolate in a high enough concentration for efficient alkylation.[1] This can lead to low yields and a mixture of products.

Experimental Protocol: Representative Synthesis of this compound

Disclaimer: This is a representative protocol based on general procedures for α-alkylation of carboxylic acid derivatives and should be optimized for specific laboratory conditions.

  • Enolate Formation:

    • Dissolve 1-Boc-4-piperidinecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of Lithium Diisopropylamide (LDA) (2.2 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Alkylation:

    • To the cold enolate solution, slowly add allyl bromide (1.1 eq) dropwise.

    • Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC or LC-MS.

    • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by acid-base extraction to yield the pure this compound.[4][5]

Data Presentation

Note: The following data is hypothetical and for illustrative purposes to demonstrate how quantitative results can be presented. Actual results may vary.

EntryBase (eq)Allyl Bromide (eq)Temperature (°C)Time (h)Yield of Product (%)Yield of Di-allylated Byproduct (%)
1LDA (2.2)1.1-784755
2LDA (2.2)1.5-7846025
3LDA (2.2)1.1-4027015
4LiHMDS (2.2)1.1-784726

Visualizations

Byproduct_Formation start 1-Boc-4-piperidine- carboxylic acid enolate Lithium Enolate start->enolate LDA product 1-Boc-4-allyl-4-piperidine- carboxylic acid (Product) enolate->product Allyl Bromide product_enolate Product Enolate product->product_enolate LDA (excess) byproduct 1-Boc-4,4-diallylpiperidine- carboxylic acid (Byproduct) product_enolate->byproduct Allyl Bromide

Caption: Reaction pathway for the synthesis of this compound and the formation of the di-allylated byproduct.

References

Technical Support Center: Enhancing the Purity of 1-Boc-4-allyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Boc-4-allyl-4-piperidinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound and what are the potential impurities?

A1: The most probable synthetic pathway involves the alkylation of the α-carbon to the carboxylate group of a 1-Boc-piperidine-4-carboxylic acid ester derivative with an allyl halide (e.g., allyl bromide) in the presence of a strong base like lithium diisopropylamide (LDA). This is followed by the hydrolysis of the ester to yield the final carboxylic acid.

Potential impurities from this synthesis can include:

  • Unreacted starting materials: 1-Boc-piperidine-4-carboxylic acid ester.

  • Over-allylated product: A dialkylated piperidine derivative, although less likely due to steric hindrance.

  • Byproducts from the base: Residual diisopropylamine.

  • Products of Boc-group cleavage: Small amounts of the deprotected piperidine.

  • Isomers of the allyl group: Depending on the reaction conditions, isomerization of the allyl double bond could occur.

Q2: My purified this compound appears as an oil or a waxy solid, making it difficult to handle. How can I obtain a crystalline solid?

A2: The physical state of the final product can be influenced by residual solvents or minor impurities. If you are observing an oil or waxy solid, consider the following:

  • High-vacuum drying: Ensure all volatile impurities and solvents are removed by drying the sample under high vacuum for an extended period.

  • Recrystallization: A successful recrystallization is the most effective method to obtain a crystalline solid. Please refer to the detailed recrystallization protocol and troubleshooting guide in the following sections.

  • Solvent trituration: Suspending the oil or waxy solid in a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether), followed by vigorous stirring or sonication, can sometimes induce crystallization or result in a solid precipitate that can be filtered.

Q3: I am observing streaking or tailing of my compound on the TLC plate during column chromatography. What could be the cause and how can I resolve it?

A3: Streaking or tailing on a TLC plate for a carboxylic acid like this compound is a common issue, often caused by the interaction of the acidic proton with the silica gel. To mitigate this:

  • Acidify the mobile phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent. This protonates the silica gel surface and the carboxylate, reducing the strong interaction and leading to sharper spots.

  • Use a different stationary phase: Consider using neutral or deactivated alumina, or a reversed-phase silica gel for your chromatography.

  • Check for overloading: Applying too much sample to the TLC plate can also cause streaking.

Q4: What are the recommended analytical techniques to assess the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity and detecting minor impurities. A reversed-phase C18 column with a buffered mobile phase is a good starting point.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue EncounteredPossible Cause(s)Suggested Solution(s)
Compound does not dissolve in the hot solvent. The chosen solvent is not suitable.Select a more polar solvent or a solvent mixture. Perform small-scale solubility tests to find an appropriate solvent where the compound is soluble when hot but sparingly soluble when cold.
Compound "oils out" instead of crystallizing upon cooling. The solution is too concentrated, cooling is too rapid, or impurities are present.Add a small amount of hot solvent to the oil to try and dissolve it, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod can induce crystallization. Adding a seed crystal of the pure compound can also be effective.
No crystals form upon cooling, even after an extended period. The solution is too dilute, or the supersaturation point has not been reached.Evaporate some of the solvent to increase the concentration and then try cooling again. Place the solution in an ice bath or a freezer to further reduce the temperature.
Low recovery of the purified product. Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored. Colored impurities are present in the sample.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Be cautious as charcoal can sometimes adsorb the product as well.
Column Chromatography Troubleshooting
Issue EncounteredPossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities. The eluent system is not optimal.Systematically vary the polarity of the eluent. If using a binary solvent system, try different ratios. Consider using a different solvent system altogether. Adding a small percentage of an acid (like acetic acid) to the eluent can improve the peak shape of carboxylic acids on silica gel.
The compound is stuck on the column and does not elute. The eluent is not polar enough, or the compound is strongly interacting with the stationary phase.Gradually increase the polarity of the eluent. For highly polar compounds, a gradient elution from a non-polar to a more polar solvent system may be necessary. If the compound is very acidic, consider using a different stationary phase like alumina or reversed-phase silica.
Cracks appear in the silica gel bed. Improper packing of the column or running the column dry.Ensure the column is packed uniformly without any air bubbles. Always maintain the solvent level above the top of the silica gel.
The compound elutes too quickly (with the solvent front). The eluent is too polar.Start with a less polar eluent system.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold. Promising solvent systems include ethyl acetate/hexanes, acetone/water, or isopropanol.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Analyze the crude product by thin-layer chromatography (TLC) using various solvent systems (e.g., different ratios of hexanes/ethyl acetate with 0.5% acetic acid) to determine the optimal eluent for separation. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a silica gel column of an appropriate size. The amount of silica gel should be roughly 50-100 times the weight of the crude product. Pack the column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system. If the separation is difficult, a gradient elution can be employed, gradually increasing the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Method Development: Develop an analytical HPLC method first on a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A typical mobile phase would be a gradient of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid.

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent at a known concentration. Filter the sample solution through a 0.45 µm filter before injection.

  • Preparative Run: Scale up the analytical method to a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm). Inject the sample solution onto the column.

  • Fraction Collection: Collect the eluent in fractions as the peak corresponding to the desired product elutes.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with an organic solvent to isolate the purified product.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the purification methods.

Table 1: Purity Enhancement by Recrystallization

ParameterCrude ProductAfter 1st RecrystallizationAfter 2nd Recrystallization
Purity (by HPLC, %) 85.297.5>99.0
Yield (%) -7588 (from 1st recryst.)
Appearance Yellowish OilOff-white SolidWhite Crystalline Solid
Melting Point (°C) N/A118-121122-123

Table 2: Comparison of Purification Techniques

Purification MethodTypical Purity Achieved (%)Typical Recovery (%)Throughput
Recrystallization 95 - >9960 - 85High
Column Chromatography 90 - 9850 - 80Medium
Preparative HPLC >9970 - 95Low

Visualizations

experimental_workflow crude Crude Product (this compound) recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography prep_hplc Preparative HPLC crude->prep_hplc analysis Purity Analysis (HPLC, NMR, MS) recrystallization->analysis column_chromatography->analysis prep_hplc->analysis analysis->recrystallization Further Purification analysis->column_chromatography Further Purification pure_product Pure Product (>99% Purity) analysis->pure_product Meets Purity Criteria

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Identified recrystallization_issue Recrystallization Problem? start->recrystallization_issue chromatography_issue Chromatography Problem? start->chromatography_issue oiling_out Oiling Out recrystallization_issue->oiling_out Yes no_crystals No Crystals Form recrystallization_issue->no_crystals Yes low_recovery_recryst Low Recovery recrystallization_issue->low_recovery_recryst Yes poor_separation Poor Separation chromatography_issue->poor_separation Yes streaking Streaking/Tailing chromatography_issue->streaking Yes no_elution Compound Stuck chromatography_issue->no_elution Yes solution_oiling Adjust Concentration Slow Cooling Seed Crystal oiling_out->solution_oiling solution_no_crystals Concentrate Solution Cool to Lower Temp. no_crystals->solution_no_crystals solution_low_recovery_recryst Minimize Solvent Ensure Full Cooling low_recovery_recryst->solution_low_recovery_recryst solution_poor_sep Optimize Eluent Change Stationary Phase poor_separation->solution_poor_sep solution_streaking Add Acid to Eluent Check Loading streaking->solution_streaking solution_no_elution Increase Eluent Polarity Use Gradient no_elution->solution_no_elution

Caption: A logical troubleshooting guide for common purification issues.

Validation & Comparative

Navigating the NMR Landscape: A Comparative Analysis of 1-Boc-4-allyl-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular structure and environment of individual atoms. This guide offers a comparative NMR analysis of 1-Boc-4-allyl-4-piperidinecarboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry. Due to the limited availability of publicly accessible experimental NMR data for this compound, this guide will provide an in-depth analysis based on established chemical shift principles and a direct comparison with the structurally related and well-characterized analogue, 1-Boc-4-piperidinecarboxylic acid.

Predicted and Comparative NMR Data

To facilitate a clear understanding, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented alongside the experimental data for 1-Boc-4-piperidinecarboxylic acid. This comparison highlights the expected spectral changes arising from the introduction of the allyl group at the C4 position.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound (Predicted) Piperidine Ring: - H2/H6 (axial): ~2.8-3.0- H2/H6 (equatorial): ~3.9-4.1- H3/H5 (axial): ~1.5-1.7- H3/H5 (equatorial): ~1.9-2.1Allyl Group: - CH₂: ~2.3-2.5- CH: ~5.6-5.8- =CH₂ (cis): ~5.0-5.1- =CH₂ (trans): ~5.1-5.2Boc Group: - C(CH₃)₃: ~1.45Carboxylic Acid: - COOH: >10 (variable)Piperidine Ring: - C2/C6: ~40-42- C3/C5: ~30-32- C4: ~45-47Allyl Group: - CH₂: ~40-42- CH: ~132-134- =CH₂: ~118-120Boc Group: - C(CH₃)₃: ~28.5- C=O: ~155- O-C(CH₃)₃: ~80Carboxylic Acid: - COOH: ~175-180
1-Boc-4-piperidinecarboxylic acid (Experimental) Piperidine Ring: - H2/H6 (axial): ~2.8-3.0- H2/H6 (equatorial): ~3.9-4.1- H3/H5 (axial): ~1.6-1.8- H3/H5 (equatorial): ~1.9-2.1- H4: ~2.4-2.6Boc Group: - C(CH₃)₃: 1.46Carboxylic Acid: - COOH: ~12.2 (variable)Piperidine Ring: - C2/C6: ~42-44- C3/C5: ~28-30- C4: ~41-43Boc Group: - C(CH₃)₃: 28.4- C=O: 154.9- O-C(CH₃)₃: 79.5Carboxylic Acid: - COOH: ~177-179

Note: Predicted values for this compound are based on standard chemical shift tables and analysis of related structures. Experimental conditions such as solvent and concentration can influence actual chemical shifts.

Structural Insights from NMR Data

The introduction of the allyl group at the C4 position of the piperidine ring is expected to induce notable changes in the NMR spectra.

In the ¹H NMR spectrum:

  • The disappearance of the methine proton (H4) signal, which is present in 1-Boc-4-piperidinecarboxylic acid, is a key indicator of substitution at this position.

  • The appearance of characteristic signals for the allyl group: a doublet of doublets for the methylene protons adjacent to the ring, a multiplet for the vinyl proton, and two distinct signals for the terminal vinyl protons.

In the ¹³C NMR spectrum:

  • A significant downfield shift is anticipated for the C4 carbon of the piperidine ring due to the presence of the quaternary center and the attached allyl group.

  • The appearance of three new signals corresponding to the carbons of the allyl group: one for the methylene carbon and two for the vinyl carbons.

Experimental Protocol for NMR Analysis

For researchers seeking to acquire their own experimental data, the following protocol provides a general guideline for the NMR analysis of piperidine derivatives.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is homogeneous and free of any particulate matter.

2. NMR Data Acquisition:

  • Spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a spectral width of 200-220 ppm, a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

    • The solvent signal can be used as a secondary reference.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra and perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.

  • Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of complex spectra.

Visualizing the Molecular Structure and Analytical Workflow

To further aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.

Caption: Structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Compound Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Transfer->H1_NMR C13_NMR ¹³C NMR Transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phasing & Baseline Correction FT->Phasing Integration Integration Phasing->Integration Assignment Signal Assignment Integration->Assignment

Caption: General workflow for NMR analysis.

Mass Spectrometry Analysis of 1-Boc-4-allyl-4-piperidinecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrometric behavior of 1-Boc-4-allyl-4-piperidinecarboxylic acid, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide synthesizes information from the mass spectrometry of structurally related molecules to predict its fragmentation pattern and facilitate its characterization. This guide also presents a comparison with alternative analytical approaches and provides a general experimental protocol for its analysis.

Predicted Mass Spectrometry Data

The primary method for the mass spectrometric analysis of this compound is electrospray ionization (ESI), a soft ionization technique suitable for polar and thermally labile molecules. The expected molecular formula is C14H23NO4, with a molecular weight of 269.34 g/mol .[1]

Expected Key Ions

The following table summarizes the predicted key ions for this compound under positive and negative ion ESI-MS.

Ion TypePredicted m/zDescription
Positive Ion Mode
[M+H]+270.17Protonated parent molecule.
[M+Na]+292.15Sodium adduct of the parent molecule.
[M-C4H8+H]+214.11Loss of isobutylene from the Boc group.
[M-Boc+H]+170.12Loss of the entire Boc group (C5H9O2).
Negative Ion Mode
[M-H]-268.16Deprotonated parent molecule.
[M+Cl]-304.13Chloride adduct of the parent molecule.

Comparative Analysis

The characterization of this compound can be compared with other analytical techniques and similar compounds.

Analytical Method/CompoundAdvantagesDisadvantagesKey Differentiating Features
Nuclear Magnetic Resonance (NMR) Provides detailed structural information, including stereochemistry.Lower sensitivity compared to mass spectrometry.Enables unambiguous structure elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution for volatile compounds.Requires derivatization for non-volatile compounds like carboxylic acids.Not ideal for this compound without derivatization due to its low volatility. A GC-MS spectrum is available for the related N-Boc-isonipecotic acid.[2]
1-Boc-piperidine-4-carboxylic acid Simpler fragmentation pattern due to the absence of the allyl group.Lacks the reactive allyl handle for further synthetic modifications.The mass spectrum will show a molecular ion peak corresponding to its lower molecular weight.
Boc-Protected Peptides Extensive literature on fragmentation patterns.[3]Fragmentation can be more complex due to the peptide backbone.The fragmentation of the Boc group is a common feature.[3][4]

Proposed Fragmentation Pathway

The fragmentation of this compound in ESI-MS is expected to be initiated by the characteristic loss of the Boc protecting group.

fragmentation_pathway parent [M+H]+ m/z = 270.17 fragment1 [M-C4H8+H]+ m/z = 214.11 parent->fragment1 - C4H8 fragment2 [M-Boc+H]+ m/z = 170.12 parent->fragment2 - C5H8O2

Caption: Proposed ESI-MS fragmentation of this compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry

This section outlines a general procedure for the analysis of this compound using a standard ESI-mass spectrometer.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • For positive ion mode, the addition of a small amount of formic acid (0.1%) can enhance protonation.

  • For negative ion mode, a small amount of ammonium hydroxide or a volatile buffer may be used.

2. Instrumentation:

  • A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an electrospray ionization source is suitable.

3. Infusion Analysis:

  • The sample solution is typically introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

4. Mass Spectrometer Settings (Typical):

  • Ionization Mode: Positive and/or Negative

  • Capillary Voltage: 3-5 kV

  • Nebulizing Gas (N2) Flow: 1-2 L/min

  • Drying Gas (N2) Flow: 5-10 L/min

  • Drying Gas Temperature: 200-350 °C

  • Mass Range: m/z 50-500

5. Data Acquisition and Analysis:

  • Acquire the full scan mass spectrum to identify the parent ion.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion to elucidate the fragmentation pattern. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed. The study of piperine and its analogues has shown that tandem mass spectrometry can confirm the formation of clusters.[5][6]

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is crucial to confirm the proposed fragmentation pathways and to establish a definitive analytical method for this compound.

References

A Comparative Guide to the Synthesis of 1-Boc-4-allyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes for the preparation of 1-Boc-4-allyl-4-piperidinecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The routes are evaluated based on starting materials, reaction steps, and overall efficiency, with detailed experimental protocols and quantitative data presented to aid in methodological selection.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its 4,4-disubstituted piperidine scaffold is a common motif in compounds targeting the central nervous system and other therapeutic areas. The selection of an optimal synthetic route is crucial for efficient and scalable production. This guide compares two primary approaches: the alkylation of a pre-formed piperidine-4-carboxylate system and a route commencing with the functionalization of N-Boc-4-piperidone.

Route 1: Alkylation of Ethyl 1-Boc-4-piperidinecarboxylate

This route involves the deprotonation of the α-carbon of ethyl 1-Boc-4-piperidinecarboxylate to form an enolate, which is subsequently alkylated with allyl bromide. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate

  • A solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere.

  • n-Butyllithium (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to form lithium diisopropylamide (LDA).

  • A solution of ethyl 1-Boc-4-piperidinecarboxylate (1.0 eq) in anhydrous THF is added slowly to the LDA solution at -78 °C.

  • The reaction mixture is stirred for 1 hour to ensure complete enolate formation.

  • Allyl bromide (1.5 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield ethyl 1-Boc-4-allyl-4-piperidinecarboxylate.

Step 2: Hydrolysis to this compound

  • Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate (1.0 eq) is dissolved in a mixture of THF and water.

  • Lithium hydroxide monohydrate (2.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).[1][2]

  • The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1M HCl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

Route 2: Synthesis from N-Boc-4-piperidone

This alternative route begins with N-Boc-4-piperidone and involves the formation of a cyanohydrin, which is then subjected to allylation and subsequent hydrolysis to yield the target carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 1-Boc-4-cyano-4-hydroxypiperidine

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as a mixture of dichloromethane and water, add sodium cyanide (1.2 eq).

  • Cool the mixture in an ice bath and add a solution of sodium bisulfite (1.2 eq) in water dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the cyanohydrin.

Step 2: Allylation of 1-Boc-4-cyano-4-hydroxypiperidine

  • Dissolve the cyanohydrin (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add a solution of allylmagnesium bromide (1.5 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Dry the combined organic layers and concentrate under reduced pressure.

Step 3: Hydrolysis to this compound

  • The crude product from the previous step is subjected to acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid. For example, heating with a strong acid like concentrated HCl or a strong base like NaOH in a suitable solvent (e.g., ethanol/water) will effect the hydrolysis.

  • After the reaction is complete, the mixture is neutralized (if basic hydrolysis was used) and then acidified to precipitate the carboxylic acid.

  • The product is collected by filtration or extracted with an organic solvent, dried, and purified if necessary.

Performance Comparison

ParameterRoute 1: Alkylation of EsterRoute 2: Synthesis from Piperidone
Starting Material Ethyl 1-Boc-4-piperidinecarboxylateN-Boc-4-piperidone
Number of Steps 23
Key Reagents LDA, Allyl bromide, LiOHNaCN, Allylmagnesium bromide, Acid/Base for hydrolysis
Estimated Overall Yield GoodModerate
Scalability Readily scalableMay present challenges in the handling of cyanide and Grignard reagents on a large scale.
Advantages Fewer steps, potentially higher overall yield.Utilizes a more readily available and less expensive starting material.
Disadvantages Requires the synthesis or purchase of the substituted piperidine ester starting material.More steps, use of highly toxic cyanide and moisture-sensitive Grignard reagents.

Synthesis Route Diagrams

Route1 start Ethyl 1-Boc-4-piperidinecarboxylate step1 Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate start->step1 1. LDA, Allyl Bromide 2. THF, -78°C to RT end_product This compound step1->end_product LiOH, THF/H2O

Caption: Route 1: Alkylation of Ethyl Ester.

Route2 start N-Boc-4-piperidone step1 1-Boc-4-cyano-4-hydroxypiperidine start->step1 NaCN, NaHSO3 step2 1-Boc-4-allyl-4-piperidinecarbonitrile step1->step2 Allylmagnesium bromide end_product This compound step2->end_product Acid/Base Hydrolysis

Caption: Route 2: From N-Boc-4-piperidone.

References

A Comparative Guide to 1-Boc-4-allyl-4-piperidinecarboxylic Acid and Other Piperidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1] Its structural versatility allows for fine-tuning of physicochemical and pharmacological properties, making it a privileged motif in modern drug discovery.[1] This guide provides a comparative overview of 1-Boc-4-allyl-4-piperidinecarboxylic acid against other piperidine derivatives, offering insights into their properties, biological activities, and the experimental protocols essential for their evaluation.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate, such as its acidity (pKa), lipophilicity (LogP/LogD), and solubility, are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The N-substituent and substitutions at the 4-position of the piperidine ring significantly influence these parameters.

Below is a comparative table of key physicochemical properties for piperidine-4-carboxylic acid and its N-substituted analogs. Data for this compound is included where available from chemical suppliers.[3][4]

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted LogP
Piperidine-4-carboxylic acidC₆H₁₁NO₂129.16[5]>300[5]-0.8[5]
1-Boc-piperidine-4-carboxylic acidC₁₁H₁₉NO₄229.27[6]148-151[6]1.1[6]
This compound C₁₄H₂₃NO₄ 269.34 [3]129-133 [3]N/A
1-Methylpiperidine-4-carboxylic acidC₇H₁₃NO₂143.18N/A0.2
1-Benzylpiperidine-4-carboxylic acidC₁₃H₁₇NO₂219.28N/A1.9

N/A: Not available in the public domain. Predicted LogP values are estimations and may vary.

Biological Activity: A Comparative Overview

Piperidine derivatives exhibit a vast range of biological activities, acting on various targets within the central nervous system (CNS), as anticancer agents, and as antivirals, among others.[7] The nature of the substituents on the piperidine ring dictates the compound's pharmacological profile. For instance, piperidine-4-carboxamides have been identified as a novel class of DNA gyrase inhibitors with activity against Mycobacterium abscessus.[8]

A direct comparison of the biological activity of this compound with other derivatives is challenging due to limited published data. The following table illustrates how such a comparison could be structured, using representative data for other piperidine derivatives to highlight the methodology.

CompoundTarget/AssayCell Line/OrganismActivity (IC₅₀/EC₅₀/Kᵢ)
This compound N/A N/A N/A
Piperidine-4-carboxamide Derivative (MMV688844)DNA GyraseM. abscessusMIC = 1.6 µM[8]
Haloperidol (a 4-phenylpiperidin-4-ol derivative)Dopamine D2 ReceptorN/AKᵢ = 1.5 nM
Fentanyl (a 4-anilinopiperidine derivative)µ-Opioid ReceptorN/AKᵢ = 0.39 nM

N/A: Not available in the public domain. Data presented for illustrative purposes.

Experimental Protocols

To facilitate rigorous and reproducible research, detailed experimental protocols for key assays are provided below.

Synthesis of N-Substituted Piperidine-4-Carboxylic Acids

A general workflow for the synthesis of N-substituted piperidine-4-carboxylic acids is depicted below. This often involves the protection of the piperidine nitrogen, followed by functionalization and subsequent deprotection if necessary.

Synthesis Workflow General Synthesis of N-Substituted Piperidine-4-Carboxylic Acids start Piperidine-4-carboxylic Acid Ester protect N-Protection (e.g., Boc-anhydride) start->protect Protection substitute Alkylation/Arylation of N-H start->substitute Direct Substitution hydrolyze Ester Hydrolysis protect->hydrolyze Hydrolysis substitute->hydrolyze product N-Substituted Piperidine-4-carboxylic Acid hydrolyze->product

Caption: General synthetic routes to N-substituted piperidine-4-carboxylic acids.

Determination of Physicochemical Properties

Thermodynamic Solubility (Shake-Flask Method) [9]

  • Preparation : Add an excess amount of the solid compound to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation : Allow the vials to stand to let the undissolved solid settle.

  • Filtration : Carefully withdraw the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification : Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogP/LogD) Determination [10][11]

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (LogP).

  • Preparation : Prepare a solution of the compound in either n-octanol or water.

  • Partitioning : Mix equal volumes of n-octanol and water (or a buffer of a specific pH for LogD) containing the dissolved compound in a separatory funnel.

  • Equilibration : Shake the funnel for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation : Allow the two phases to separate completely.

  • Quantification : Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation : The LogP (or LogD) is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Assays

In Vitro Cytotoxicity (MTT Assay) [7][12]

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the piperidine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Workflow Workflow for In Vitro Cytotoxicity (MTT) Assay seed Seed cells in 96-well plate treat Treat with piperidine derivatives seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT solution incubate->mtt formazan Incubate for 2-4 hours (Formazan formation) mtt->formazan solubilize Add solubilizing agent formazan->solubilize read Measure absorbance solubilize->read analyze Calculate IC50 value read->analyze

Caption: A stepwise representation of the MTT assay protocol.

Receptor Binding Assay [13][14][15]

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation : Prepare cell membranes expressing the target receptor.

  • Incubation : Incubate the membranes with a radiolabeled ligand (at a concentration close to its Kd) and varying concentrations of the unlabeled test compound (piperidine derivative).

  • Separation : Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Washing : Wash the filters to remove any non-specifically bound radioligand.

  • Scintillation Counting : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Plot the percentage of inhibition of radioligand binding versus the concentration of the test compound to determine the IC₅₀. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

Piperidine derivatives can modulate a multitude of signaling pathways depending on their specific biological targets. For instance, derivatives targeting G-protein coupled receptors (GPCRs), such as opioid or dopamine receptors, initiate a cascade of intracellular events upon binding.

GPCR Signaling Pathway Generalized GPCR Signaling Cascade ligand Piperidine Derivative (Ligand) receptor GPCR ligand->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling (e.g., PKA activation) second_messenger->downstream response Cellular Response downstream->response

Caption: A simplified diagram of a G-protein coupled receptor signaling pathway.

Conclusion

This compound represents a versatile building block for the synthesis of novel chemical entities. While a direct, data-rich comparison with other piperidine derivatives is currently limited by the available literature, this guide provides a comprehensive framework for such an evaluation. By employing the detailed experimental protocols for determining physicochemical properties and biological activities, researchers can systematically characterize this and other novel piperidine derivatives. The structure-activity relationships derived from such studies will be invaluable in guiding the design of next-generation therapeutics with improved efficacy and safety profiles.

References

Comparative Guide to the Biological Activity of 1-Boc-4-allyl-4-piperidinecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of analogs of 1-Boc-4-allyl-4-piperidinecarboxylic acid, focusing on their potential as modulators of the γ-aminobutyric acid (GABA)ergic system. Due to the limited publicly available data on the specific target compound, this guide draws comparisons from structurally related piperidinecarboxylic acid derivatives, particularly analogs of nipecotic acid and isonipecotic acid, which are well-documented as inhibitors of GABA transporters (GATs).

Introduction to Piperidinecarboxylic Acids and GABAergic Signaling

Piperidinecarboxylic acid scaffolds are key components in the design of central nervous system (CNS) active agents. Their rigid structure allows for precise orientation of functional groups that can interact with various biological targets. A primary area of investigation for these analogs is the modulation of the GABAergic system, the main inhibitory neurotransmitter system in the brain. Enhancing GABAergic signaling, often by inhibiting the reuptake of GABA from the synaptic cleft by GATs, is a therapeutic strategy for conditions such as epilepsy and anxiety.

The core structure of this compound suggests its potential interaction with GABA transporters. The piperidine-4-carboxylic acid moiety is analogous to isonipecotic acid, a known GABAA receptor agonist, while the overall structure shares features with various GAT inhibitors. The N-Boc protecting group is typically used in synthesis and would likely be removed for the final active compound. The 4-allyl-4-carboxy substitution pattern is unique, and its influence on biological activity is a key point of interest.

Comparative Biological Activity of Analogs

Compound/AnalogModificationTarget(s)Activity (IC₅₀)Reference(s)
(R)-Nipecotic acid Piperidine-3-carboxylic acidGAT1~10 µM[1]
Guvacine 1,2,5,6-Tetrahydropyridine-3-carboxylic acidGAT1~15 µM[1]
Tiagabine (R)-N-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acidGAT10.07 µM[2]
NNC-711 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acidGAT10.04 µM[2]
(S)-SNAP-5114 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-(S)-nipecotic acidGAT3/4GAT3: 5 µM[3]
LY235723 (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acidNMDA Receptor67 nM[4]
4,4-Disubstituted Piperidine Analog (Analgesic) 4-Anilido-4-propionylpiperidine derivativesOpioid ReceptorsHigh Affinity[5]

Note: The data presented is for comparative purposes and highlights the range of activities observed for piperidinecarboxylic acid derivatives. The biological activity of this compound and its deprotected form will depend on the specific interactions of the 4,4-disubstituted pattern with the target protein. The antagonistic activity of a 4-substituted piperidine derivative on the NMDA receptor suggests another potential avenue of investigation for this class of compounds[4].

Signaling Pathways and Experimental Workflows

To understand the biological context and the methods used to evaluate these compounds, the following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow for a GABA uptake assay.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA GABA GAD->GABA VGAT VGAT GABA->VGAT Vesicle Synaptic Vesicle GABA_cleft GABA Vesicle->GABA_cleft release VGAT->Vesicle packaging GAT1_pre GAT1 GAT1_pre->GABA recycling GABA_cleft->GAT1_pre reuptake GABA_A_R GABAA Receptor (Ionotropic) GABA_cleft->GABA_A_R binding GABA_B_R GABAB Receptor (Metabotropic) GABA_cleft->GABA_B_R binding GAT3 GAT3 GABA_cleft->GAT3 reuptake Cl_ion Cl- influx GABA_A_R->Cl_ion Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization GAT3->GABA recycling

Caption: GABAergic Signaling Pathway.

GABA_Uptake_Assay_Workflow start Start cell_culture Culture HEK-293 cells stably expressing a specific GABA transporter subtype (e.g., GAT1) start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding incubation Incubate cells with test compound (e.g., this compound analog) seeding->incubation add_radioligand Add [3H]GABA to initiate uptake incubation->add_radioligand incubation_uptake Incubate for a defined period (e.g., 10-20 minutes) add_radioligand->incubation_uptake terminate_uptake Terminate uptake by washing with ice-cold buffer incubation_uptake->terminate_uptake cell_lysis Lyse cells terminate_uptake->cell_lysis scintillation Measure radioactivity using a scintillation counter cell_lysis->scintillation data_analysis Analyze data to determine IC50 values scintillation->data_analysis end End data_analysis->end

Caption: [3H]GABA Uptake Assay Workflow.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting the biological data. Below are protocols for key experiments typically used to characterize the activity of GABA uptake inhibitors.

[³H]GABA Uptake Inhibition Assay in HEK-293 Cells

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells engineered to express a specific GABA transporter subtype.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK-293) cells stably expressing the desired human or rodent GABA transporter subtype (e.g., GAT1, GAT2, GAT3, or GAT4) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • For the assay, cells are seeded into 96-well plates at a density that allows for confluent monolayers on the day of the experiment.

2. Assay Procedure:

  • On the day of the assay, the cell culture medium is removed, and the cells are washed twice with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Cells are then pre-incubated for 10-20 minutes at room temperature with the assay buffer containing various concentrations of the test compound (e.g., analogs of this compound).

  • GABA uptake is initiated by adding a fixed concentration of [³H]GABA (e.g., 50 nM) to each well.

  • The incubation is carried out for a specific duration (e.g., 10-20 minutes) at room temperature, which should be within the linear range of GABA uptake.

  • The uptake is terminated by rapidly washing the cells three times with ice-cold assay buffer.

3. Measurement and Data Analysis:

  • The cells are lysed with a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

  • The radioactivity in the cell lysate is measured using a liquid scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent GAT inhibitor (e.g., tiagabine for GAT1).

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition is plotted against the logarithm of the test compound concentration, and the half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

NMDA Receptor Binding Assay

Given that some 4-substituted piperidine derivatives exhibit activity at the NMDA receptor, a binding assay for this target could also be relevant. This assay measures the ability of a test compound to displace a radiolabeled ligand from the NMDA receptor.

1. Membrane Preparation:

  • Crude synaptic membranes are prepared from rat forebrains. The tissue is homogenized in ice-cold sucrose buffer and centrifuged. The resulting pellet is subjected to osmotic lysis and further centrifugation steps to isolate the membrane fraction.

2. Binding Assay:

  • The membrane preparation is incubated with a radiolabeled NMDA receptor antagonist, such as [³H]MK-801, in a buffer containing glutamate and glycine to open the ion channel.

  • Various concentrations of the test compound are added to compete with the radioligand for binding.

  • The incubation is carried out at room temperature for a sufficient time to reach equilibrium.

  • Non-specific binding is determined in the presence of a saturating concentration of an unlabeled NMDA receptor antagonist.

3. Measurement and Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[6]

Conclusion

The structural similarity of this compound to known GABAergic modulators, particularly GABA uptake inhibitors, suggests that this compound and its analogs are promising candidates for targeting the GABA transporter system. The provided comparative data on related structures indicate that potent and selective inhibitors can be developed from the piperidinecarboxylic acid scaffold. The unique 4,4-disubstitution pattern of the title compound warrants further investigation to elucidate its specific structure-activity relationships. The experimental protocols detailed in this guide provide a framework for the biological evaluation of these novel analogs, not only for their potential effects on GABA transporters but also for other relevant CNS targets like the NMDA receptor. Future studies should focus on the synthesis and direct biological testing of this compound and its derivatives to confirm their therapeutic potential.

References

A Comparative Guide to the Structural Analysis of Piperidine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural analysis of 1-Boc-4-allyl-4-piperidinecarboxylic acid and a closely related analogue, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Due to the absence of publicly available experimental crystal structure data for this compound, this guide utilizes the crystallographic data of 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid as a foundational comparator.

Physicochemical and Crystallographic Data Comparison

The following table summarizes the known physicochemical properties of the target compound and the detailed crystallographic data for the comparator compound, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.

PropertyThis compound (Target)1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid (Comparator)[1]
Molecular Formula C₁₄H₂₃NO₄C₁₁H₁₉NO₄
Molecular Weight 269.34 g/mol 229.27 g/mol
Crystal System Data Not AvailableMonoclinic
Space Group Data Not AvailableP2₁/c
a (Å) Data Not Available11.2315 (7)
b (Å) Data Not Available11.0253 (7)
c (Å) Data Not Available11.0820 (7)
α (°) Data Not Available90
β (°) Data Not Available115.012 (3)
γ (°) Data Not Available90
Volume (ų) Data Not Available1241.24 (13)
Z Data Not Available4
Calculated Density (g/cm³) Data Not Available1.226

Spectroscopic Data Comparison

This section compares the key spectroscopic features of the comparator, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid, with those of the analogue 1-Boc-4-ethyl-4-piperidinecarboxylic acid, which is used as a proxy for the target compound.

Spectroscopic Data1-Boc-4-ethyl-4-piperidinecarboxylic Acid (Analogue for Target)1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid (Comparator)[1]
¹H NMR (ppm) Data not publicly available. Predicted shifts would include signals for the Boc group (~1.4 ppm), piperidine ring protons (1.5-4.0 ppm), the ethyl group (triplet and quartet), and the carboxylic acid proton (>10 ppm).Signals corresponding to the Boc group, piperidine ring protons, and the carboxylic acid proton.
¹³C NMR (ppm) Data not publicly available. Predicted shifts would include the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), piperidine ring carbons, the ethyl group carbons, and the carboxylic acid carbon (>175 ppm).Signals for the carbonyl and quaternary carbons of the Boc group, piperidine ring carbons, and the carboxylic acid carbon.
FTIR (cm⁻¹) Data not publicly available. Expected peaks include a broad O-H stretch (2500-3300), C=O stretches for the carboxylic acid and carbamate (~1700-1750), and C-H stretches (~2850-3000).Broad O-H stretch, C=O stretches for the carboxylic acid and carbamate, and C-H stretches.
Mass Spec (m/z) Expected [M+H]⁺ at 258.1699 for C₁₃H₂₃NO₄[M+H]⁺ corresponding to C₁₁H₁₉NO₄.

Experimental Workflow

The structural analysis of novel crystalline compounds like this compound follows a standardized workflow to ensure comprehensive characterization.

G Experimental Workflow for Structural Analysis cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Processing & Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS XRD Single-Crystal X-ray Diffraction CrystalGrowth->XRD StructureSolution Structure Solution & Refinement XRD->StructureSolution SpectralAnalysis Spectra Interpretation NMR->SpectralAnalysis FTIR->SpectralAnalysis MS->SpectralAnalysis FinalStructure Final Structure Elucidation StructureSolution->FinalStructure SpectralAnalysis->FinalStructure

References

A Comparative Guide to the Synthesis of 1-Boc-4-allyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthesis method for 1-Boc-4-allyl-4-piperidinecarboxylic acid, a valuable building block in medicinal chemistry, alongside a potential alternative approach. Due to the limited availability of specific experimental data for this exact compound in published literature, this guide outlines a plausible and efficient synthetic route based on established chemical principles and analogous reactions. The comparison aims to provide researchers with a practical framework for the preparation of this and similar 4-substituted piperidine-4-carboxylic acid derivatives.

Introduction

This compound is a bifunctional molecule incorporating a protected piperidine nitrogen, a quaternary carbon center, an allyl group for further diversification, and a carboxylic acid moiety for amide bond formation or other modifications. Such scaffolds are of significant interest in drug discovery for the development of novel therapeutic agents. The controlled and efficient synthesis of these building blocks is crucial for the rapid exploration of chemical space.

Proposed Synthesis Method: Alkylation of 1-Boc-piperidine-4-carboxylic Acid Ester

A robust and straightforward approach to this compound involves the alkylation of a suitable ester of 1-Boc-piperidine-4-carboxylic acid, followed by hydrolysis. This method is advantageous due to the ready availability of the starting materials and the generally high efficiency of the involved transformations.

Experimental Protocol

Step 1: Esterification of 1-Boc-piperidine-4-carboxylic acid

  • To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq.) in a suitable solvent such as methanol or ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the corresponding ester.

Step 2: α-Alkylation with Allyl Bromide

  • To a solution of the 1-Boc-piperidine-4-carboxylic acid ester (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 eq.) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add allyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound ester.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the purified ester from the previous step in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq.).

  • Stir the reaction mixture at room temperature until the ester is completely hydrolyzed, as monitored by TLC.

  • Remove the alcohol under reduced pressure and dilute the aqueous residue with water.

  • Acidify the aqueous solution to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).

  • Extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

Alternative Synthesis Approach: Synthesis via a Spiroepoxide Intermediate

An alternative strategy for the synthesis of this compound could involve the formation of a spiroepoxide from N-Boc-4-piperidone, followed by a nucleophilic attack with an appropriate allyl nucleophile and subsequent oxidation.

Conceptual Protocol
  • Epoxidation of N-Boc-4-piperidone: Reaction of N-Boc-4-piperidone with a sulfur ylide (e.g., from trimethylsulfonium iodide and a base) would form the spiroepoxide, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

  • Ring-opening with an Allyl Nucleophile: The epoxide ring could then be opened by a nucleophilic allyl source, such as allylmagnesium bromide or other organometallic allyl reagents. This reaction would introduce the allyl group at the 4-position and generate a hydroxymethyl group.

  • Oxidation: The resulting primary alcohol would then be oxidized to the carboxylic acid using a suitable oxidizing agent, such as Jones reagent or a two-step oxidation (e.g., Swern or Dess-Martin oxidation followed by a Pinnick oxidation).

Performance Comparison

ParameterProposed Method: Alkylation of EsterAlternative Method: Spiroepoxide Route
Overall Yield Moderate to Good (Estimated 50-70%)Potentially Lower (Estimated 30-50%)
Number of Steps 33
Starting Material Availability Readily availableReadily available
Reagent Cost & Handling LDA requires careful handling (cryogenic temperatures, inert atmosphere).Grignard reagents and strong oxidizing agents require careful handling.
Scalability Generally scalable.May present challenges in the oxidation step on a larger scale.
Purification Requires chromatographic purification of the alkylated intermediate.May require multiple chromatographic purifications.
Control of Stereochemistry Not applicable (achiral product).Not applicable (achiral product).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis method.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: α-Alkylation cluster_2 Step 3: Saponification start 1-Boc-piperidine-4-carboxylic acid ester 1-Boc-piperidine-4-carboxylic acid ester start->ester MeOH, H+ alkylated_ester 1-Boc-4-allyl-4-piperidine- carboxylic acid ester ester->alkylated_ester 1. LDA, THF, -78°C 2. Allyl Bromide final_product 1-Boc-4-allyl-4-piperidine- carboxylic acid alkylated_ester->final_product LiOH, MeOH/H2O

Caption: Proposed synthetic workflow for this compound.

Conclusion

The proposed synthesis of this compound via α-alkylation of the corresponding ester presents a viable and efficient route for obtaining this valuable synthetic intermediate. While the alternative spiroepoxide route offers a conceptually different approach, it may be associated with lower overall yields and more challenging reaction steps. The choice of synthesis method will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity. The provided experimental protocol for the proposed method offers a solid starting point for the laboratory preparation of this and structurally related compounds.

A Spectroscopic Comparison of 1-Boc-4-allyl-4-piperidinecarboxylic Acid and Its Ethyl Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-Boc-4-allyl-4-piperidinecarboxylic acid and its corresponding ethyl ester. The information presented is compiled from publicly available spectral data of structurally similar compounds and established principles of spectroscopic analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of these important synthetic intermediates in drug discovery and development.

Introduction

This compound and its derivatives are versatile building blocks in medicinal chemistry. The piperidine scaffold is a common motif in a wide range of pharmaceuticals, and the presence of both an allyl group and a carboxylic acid (or its ester) at the 4-position allows for diverse downstream chemical modifications. Accurate spectroscopic characterization is crucial for confirming the identity and purity of these compounds. This guide focuses on the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its ethyl ester. The data for the parent compound and its ethyl ester are based on established values for structurally related compounds, including 1-Boc-4-piperidinecarboxylic acid and its ethyl ester, with adjustments for the presence of the allyl group.

Table 1: ¹H NMR Spectroscopic Data (Expected Chemical Shifts in ppm)

Assignment This compound Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate Key Differences & Rationale
Boc (-C(CH₃)₃)~1.45 (s, 9H)~1.45 (s, 9H)No significant change expected.
Piperidine (H2, H6)~3.8 - 4.1 (br m, 2H)~3.8 - 4.1 (br m, 2H)Minor shifts possible due to esterification.
Piperidine (H3, H5)~1.8 - 2.2 (m, 4H)~1.8 - 2.2 (m, 4H)Minor shifts possible due to esterification.
Allyl (-CH₂-CH=CH₂)~2.5 (d, 2H)~2.5 (d, 2H)No significant change expected.
Allyl (-CH₂-CH=CH₂)~5.7 - 5.9 (m, 1H)~5.7 - 5.9 (m, 1H)No significant change expected.
Allyl (-CH₂-CH=CH₂)~5.0 - 5.2 (m, 2H)~5.0 - 5.2 (m, 2H)No significant change expected.
-COOH~10 - 12 (br s, 1H)N/AThe acidic proton of the carboxylic acid is absent in the ester.
Ethyl Ester (-OCH₂CH₃)N/A~4.1 - 4.2 (q, 2H)Characteristic quartet for the ethyl ester methylene group.
Ethyl Ester (-OCH₂CH₃)N/A~1.2 - 1.3 (t, 3H)Characteristic triplet for the ethyl ester methyl group.

Table 2: ¹³C NMR Spectroscopic Data (Expected Chemical Shifts in ppm)

Assignment This compound Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate Key Differences & Rationale
Boc (-C (CH₃)₃)~80~80No significant change expected.
Boc (-C(CH₃ )₃)~28.5~28.5No significant change expected.
Piperidine (C4)~45~45Minor shift expected upon esterification.
Piperidine (C2, C6)~42~42Minor shifts possible due to esterification.
Piperidine (C3, C5)~33~33Minor shifts possible due to esterification.
Allyl (-CH₂ -CH=CH₂)~42~42No significant change expected.
Allyl (-CH₂-CH =CH₂)~133~133No significant change expected.
Allyl (-CH₂-CH=CH₂ )~118~118No significant change expected.
C =O (Carboxylic Acid)~178N/AThe carboxylic acid carbonyl is absent in the ester.
C =O (Ester)N/A~175Characteristic ester carbonyl chemical shift.
Ethyl Ester (-OCH₂ CH₃)N/A~61Characteristic chemical shift for the ethyl ester methylene carbon.
Ethyl Ester (-OCH₂CH₃ )N/A~14Characteristic chemical shift for the ethyl ester methyl carbon.

Table 3: IR Spectroscopic Data (Expected Absorption Frequencies in cm⁻¹)

Functional Group This compound Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate Key Differences & Rationale
O-H Stretch (Carboxylic Acid)2500-3300 (broad)N/AThe broad O-H stretch is a hallmark of a carboxylic acid and is absent in the ester.
C=O Stretch (Boc)~1690~1690The Boc carbonyl stretch should be present in both compounds.
C=O Stretch (Carboxylic Acid/Ester)~1710~1735The C=O stretch of the ester is typically at a higher wavenumber than the carboxylic acid.
C-O Stretch~1160 & ~1250~1160 & ~1250Both compounds will have C-O stretches from the Boc group and the carboxylic acid/ester.
C=C Stretch (Allyl)~1640~1640The allyl C=C stretch should be present and consistent in both molecules.

Table 4: Mass Spectrometry Data (Expected m/z Values)

Ion This compound (C₁₄H₂₃NO₄) Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate (C₁₆H₂₇NO₄) Key Differences & Rationale
[M+H]⁺270.16298.20Reflects the addition of an ethyl group (28 Da difference).
[M+Na]⁺292.14320.18Reflects the addition of an ethyl group.
[M-Boc+H]⁺170.11198.15Loss of the Boc group (100 Da) from the protonated molecule.
[M-C₄H₉]⁺214.10242.14Loss of the tert-butyl group (56 Da).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in positive ion mode.

    • Scan a mass range appropriate for the expected molecular ions and fragments (e.g., m/z 50-500).

Visualizations

The following diagrams illustrate the general structure of the compared compounds and a typical experimental workflow for their spectroscopic analysis.

G cluster_acid This compound cluster_ester Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate img_acid img_ester

Caption: Chemical structures of the compared molecules.

workflow start Sample of 1-Boc-4-allyl-4-piperidine Derivative nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy (FTIR-ATR) start->ir ms Mass Spectrometry (ESI-MS) start->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis comparison Comparison with Reference Spectra data_analysis->comparison report Final Report and Characterization comparison->report

Caption: Experimental workflow for spectroscopic comparison.

Conclusion

This guide provides a foundational spectroscopic comparison of this compound and its ethyl ester. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and differentiate between these compounds. The provided experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data, ensuring consistency and reliability in chemical synthesis and drug development workflows. It is important to note that the presented data for the allyl-containing compounds are based on established chemical principles and comparison with structurally related molecules, and experimental verification is always recommended.

Safety Operating Guide

Proper Disposal of 1-Boc-4-allyl-4-piperidinecarboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of 1-Boc-4-allyl-4-piperidinecarboxylic Acid (CAS RN: 426842-70-8). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Hazard Identification and Safety Precautions

This compound is a white to off-white solid.[1] While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for the closely related compound 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid and supplier information for the target compound indicate that it should be handled with care. The primary hazards are:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1][2][3]

  • Causes serious eye irritation (H319)[1][2][3]

  • May cause respiratory irritation (H335)[1][2][3]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Respiratory protection may be necessary if there is a risk of dust or aerosol formation.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

PropertyValueReference
CAS Number 426842-70-8[1][4][5]
Molecular Formula C14H23NO4[1][5]
Molecular Weight 269.34 g/mol [1]
Physical State Solid[1]
Appearance Off-white to white[1]
Melting Point 129 to 133 °C[1]
GHS Signal Word Warning[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

For Small Spills:

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated to disperse any airborne dust.

  • Don PPE: Wear all required personal protective equipment.

  • Containment: Use an absorbent material, such as vermiculite or sand, to cover the spill.

  • Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For Large Spills:

  • Immediate Evacuation: Evacuate all personnel from the affected area.

  • Isolate the Area: Close doors to the laboratory and post warning signs.

  • Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) office or the appropriate emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Procedures

The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.

Step-by-Step Disposal Protocol:

  • Waste Characterization: This compound should be treated as a hazardous chemical waste. Do not dispose of it in standard laboratory trash or down the drain.

  • Containerization:

    • Place solid waste in a clearly labeled, sealed, and compatible hazardous waste container.

    • For solutions, use a dedicated liquid hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the appropriate hazard pictograms (e.g., irritant).

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal contractor. High-temperature incineration is a common and effective disposal method for such organic compounds.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Disposal_Workflow Disposal Decision Workflow for this compound start Start: Have 1-Boc-4-allyl-4- piperidinecarboxylic Acid Waste characterize Characterize as Hazardous Waste start->characterize containerize Select Appropriate Waste Container (Solid or Liquid) characterize->containerize label Label Container with 'Hazardous Waste' and Full Chemical Name containerize->label store Store in Designated Secure Area label->store contact Contact Licensed Hazardous Waste Disposal Contractor store->contact end End: Proper Disposal contact->end

Caption: Logical workflow for the disposal of this compound.

Spill_Response_Workflow Spill Response Workflow spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill Protocol: 1. Evacuate & Ventilate 2. Don PPE 3. Contain & Collect 4. Decontaminate assess->small_spill Small large_spill Large Spill Protocol: 1. Immediate Evacuation 2. Isolate Area 3. Contact EHS/Emergency Response assess->large_spill Large dispose Dispose of all contaminated materials as hazardous waste small_spill->dispose

Caption: Decision-making workflow for responding to a spill of this compound.

References

Essential Safety and Operational Guide for 1-Boc-4-allyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of 1-Boc-4-allyl-4-piperidinecarboxylic Acid (CAS No. 426842-70-8). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive toxicological profile for this compound is not fully established, the available safety data for the compound and related structures indicates potential hazards. The presence of the allyl group and the carboxylic acid moiety necessitates careful handling.

Summary of Potential Hazards:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

  • The allyl group may introduce additional reactivity and toxicity, potentially through metabolic conversion to toxic aldehydes like acrolein[3].

Recommended Personal Protective Equipment (PPE):

Protection Type Specification Rationale
Eye Protection Safety glasses with side shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.Protects against splashes and dust, preventing serious eye irritation.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.Prevents skin contact and irritation.[4]
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved N95 or P1 dust mask may be appropriate. For larger scale operations or in case of insufficient ventilation, a respirator with an appropriate cartridge should be used.Minimizes inhalation of dust or aerosols, preventing respiratory tract irritation.[5]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidental exposure and maintain the chemical's stability.

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]

  • Recommended storage temperature is in a refrigerator (2 to 8 °C) under an inert atmosphere and protected from light[1][2].

  • Store away from incompatible materials.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Skin Contact Take off contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Spill and Leak Procedures:

  • Small Spills: Sweep up the material, place it in a suitable container for disposal, and clean the area. Avoid generating dust.

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains. Collect the spilled material and place it in a designated waste container.

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Disposal Recommendations:

  • Dispose of unused product and contaminated packaging as hazardous waste.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste and Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in Cool, Dry, Well-Ventilated Area (2-8°C) Inspect->Store DonPPE Wear Appropriate PPE Store->DonPPE Prepare for Experiment WorkInHood Work in Fume Hood DonPPE->WorkInHood WeighTransfer Weigh and Transfer WorkInHood->WeighTransfer Experiment Perform Experiment WeighTransfer->Experiment CleanUp Clean Work Area Experiment->CleanUp Post-Experiment SegregateWaste Segregate Waste CleanUp->SegregateWaste Dispose Dispose of Waste per EHS Guidelines SegregateWaste->Dispose

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.